molecular formula C5H8Cl2 B1615501 1,1-Dichlorocyclopentane CAS No. 31038-06-9

1,1-Dichlorocyclopentane

Cat. No.: B1615501
CAS No.: 31038-06-9
M. Wt: 139.02 g/mol
InChI Key: XZBCEESOMMQJJD-UHFFFAOYSA-N
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Description

1,1-Dichlorocyclopentane is a useful research compound. Its molecular formula is C5H8Cl2 and its molecular weight is 139.02 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

31038-06-9

Molecular Formula

C5H8Cl2

Molecular Weight

139.02 g/mol

IUPAC Name

1,1-dichlorocyclopentane

InChI

InChI=1S/C5H8Cl2/c6-5(7)3-1-2-4-5/h1-4H2

InChI Key

XZBCEESOMMQJJD-UHFFFAOYSA-N

SMILES

C1CCC(C1)(Cl)Cl

Canonical SMILES

C1CCC(C1)(Cl)Cl

Origin of Product

United States

Foundational & Exploratory

Synthesis of 1,1-Dichlorocyclopentane from Cyclopentanone: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide provides a comprehensive overview of the synthesis of 1,1-dichlorocyclopentane from cyclopentanone, a crucial transformation in the synthesis of various organic compounds. This document is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of the reaction mechanism, a step-by-step experimental protocol, and critical safety considerations.

Introduction

This compound is a geminal dihalide, a class of organic compounds characterized by two halogen atoms attached to the same carbon atom.[1] These structures serve as versatile synthetic intermediates. The conversion of a ketone to a gem-dichloride is a fundamental transformation in organic chemistry, enabling further functionalization and the construction of more complex molecular architectures. This guide focuses on the widely employed method utilizing phosphorus pentachloride (PCl₅) as the chlorinating agent.

Reaction Mechanism: The Conversion of a Carbonyl to a Gem-Dichloride

The reaction of a ketone, such as cyclopentanone, with phosphorus pentachloride proceeds through a multi-step mechanism to yield the corresponding gem-dichloride.[2][3] The driving force for this reaction is the formation of the strong phosphorus-oxygen double bond in the byproduct, phosphoryl chloride (POCl₃).

The generally accepted mechanism is as follows:

  • Nucleophilic Attack: The reaction initiates with the nucleophilic attack of the carbonyl oxygen of cyclopentanone on the electrophilic phosphorus atom of phosphorus pentachloride. This forms a complex intermediate.[2]

  • Chloride Ion Transfer: A chloride ion is then transferred from the phosphorus to the carbonyl carbon.

  • Formation of a Carbocation: The intermediate collapses, leading to the departure of phosphoryl chloride (POCl₃) and the formation of a chlorocarbocation.[2]

  • Final Nucleophilic Attack: A second chloride ion then attacks the carbocation, resulting in the formation of the final product, this compound.

It is noteworthy that under certain conditions, a competing elimination reaction can occur, leading to the formation of an alkenyl chloride byproduct.[4] However, the use of phosphorus pentachloride generally favors the formation of the gem-dichloride.

Experimental Protocol

This protocol provides a detailed procedure for the synthesis of this compound from cyclopentanone using phosphorus pentachloride.

Materials and Equipment
Material/EquipmentSpecifications
CyclopentanoneReagent grade, freshly distilled
Phosphorus pentachlorideReagent grade
Dichloromethane (CH₂Cl₂)Anhydrous
Saturated sodium bicarbonate (NaHCO₃) solution
Anhydrous magnesium sulfate (MgSO₄)
Round-bottom flaskAppropriate size for the reaction scale
Reflux condenser
Magnetic stirrer and stir bar
Ice bath
Separatory funnel
Rotary evaporator
Distillation apparatus

Reaction Workflow

SynthesisWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification A Combine Cyclopentanone and CH₂Cl₂ B Cool to 0°C A->B 1 C Slowly add PCl₅ B->C 2 D Stir at 0°C C->D 3 E Warm to Room Temperature D->E 4 F Quench with Ice Water E->F 5 G Separate Organic Layer F->G 6 H Wash with NaHCO₃ Solution G->H 7 I Dry with MgSO₄ H->I 8 J Filter and Concentrate I->J 9 K Purify by Distillation J->K 10 L L K->L This compound

Caption: A stepwise workflow for the synthesis of this compound.

Step-by-Step Procedure
  • Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve cyclopentanone (1.0 eq) in anhydrous dichloromethane.

  • Cooling: Cool the solution to 0°C using an ice bath.

  • Addition of PCl₅: Slowly add phosphorus pentachloride (1.1 eq) to the stirred solution in portions. Caution: The reaction can be exothermic. Maintain the temperature at 0°C during the addition.

  • Reaction: Stir the reaction mixture at 0°C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-3 hours, or until the reaction is complete (monitored by TLC or GC).

  • Quenching: Carefully pour the reaction mixture over crushed ice.

  • Extraction: Transfer the mixture to a separatory funnel and separate the organic layer.

  • Washing: Wash the organic layer with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a wash with brine.

  • Drying: Dry the organic layer over anhydrous magnesium sulfate.

  • Solvent Removal: Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by vacuum distillation to obtain pure this compound.

Characterization

The identity and purity of the synthesized this compound can be confirmed using various spectroscopic techniques.

TechniqueExpected Results
¹H NMR Two multiplets corresponding to the methylene protons of the cyclopentane ring.[5]
¹³C NMR Three distinct signals: one for the dichlorinated carbon and two for the methylene carbons.[5]
GC-MS A single peak with a mass spectrum corresponding to the molecular weight of this compound.

Safety and Handling

Phosphorus pentachloride is a hazardous chemical and must be handled with extreme care in a well-ventilated fume hood.

  • Corrosive: PCl₅ is corrosive and can cause severe burns to the skin, eyes, and respiratory tract.[6]

  • Water Reactive: It reacts violently with water to produce hydrochloric acid and phosphoric acid.[6]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

Conclusion

The synthesis of this compound from cyclopentanone using phosphorus pentachloride is a robust and reliable method for obtaining this valuable synthetic intermediate. By understanding the reaction mechanism, adhering to a detailed experimental protocol, and prioritizing safety, researchers can successfully perform this transformation in the laboratory.

References

An In-Depth Technical Guide to 1,1-Dichlorocyclopentane: Chemical Properties and Reactivity

Author: BenchChem Technical Support Team. Date: January 2026

This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development. It delves into the core chemical properties, reactivity, and synthetic utility of 1,1-dichlorocyclopentane, moving beyond a simple data summary to explain the causality behind its chemical behavior and provide practical, field-proven insights.

Introduction and Molecular Overview

This compound (CAS No: 31038-06-9) is a geminal dihalocycloalkane.[1][2][3] Its structure consists of a five-membered carbon ring where a single carbon atom is bonded to two chlorine atoms. This unique structural feature imparts specific reactivity patterns, making it a valuable intermediate in organic synthesis. As a secondary geminal dichloride, its chemistry is dictated by the interplay of steric hindrance and the powerful inductive effect of the two chlorine atoms, which renders the C1 carbon highly electrophilic. Understanding these foundational principles is crucial for its effective application in complex synthetic pathways.

Physicochemical and Spectroscopic Profile

The physical and chemical properties of this compound are fundamental to its handling, reaction setup, and purification.

Core Physicochemical Data

The following table summarizes the key quantitative data for this compound. Note the minor discrepancies in reported boiling points, which can arise from different measurement conditions or sample purities.

PropertyValueSource(s)
Molecular Formula C₅H₈Cl₂[1][2][3][4]
Molecular Weight 139.02 g/mol [1][2][3][4]
CAS Number 31038-06-9[1][2][3][4]
Boiling Point 140-143 °C; 161.8 °C at 760 mmHg[1][2]
Density 1.18 - 1.19 g/cm³[1][2]
Flash Point 55.4 °C[1]
Refractive Index 1.478[1]
Vapor Pressure 2.92 mmHg at 25°C[1]
LogP 2.73[1]
Spectroscopic Characterization

Spectroscopic data is essential for confirming the identity and purity of this compound.

  • Nuclear Magnetic Resonance (NMR):

    • ¹H NMR: The proton NMR spectrum is relatively simple. Due to the molecule's symmetry, there are three distinct sets of proton signals corresponding to the hydrogens at the C2/C5, C3/C4 positions, and the hydrogens on the carbon adjacent to the dichlorinated carbon. It is reported to have two chemically non-equivalent types of hydrogens.[5]

    • ¹³C NMR: The carbon NMR spectrum will show three signals for the three unique carbon environments: the dichlorinated C1 carbon, the adjacent C2/C5 carbons, and the C3/C4 carbons.

  • Mass Spectrometry (MS):

    • GC-MS: Gas chromatography-mass spectrometry is the ideal method for assessing purity and confirming molecular weight. The mass spectrum will exhibit a characteristic isotopic pattern for a molecule containing two chlorine atoms (M, M+2, M+4 peaks).[4]

Public databases like PubChem provide access to reference spectra for this compound.[4]

Chemical Reactivity and Synthetic Pathways

The reactivity of this compound is centered on the electrophilic carbon atom bearing the two chlorine atoms. The primary reaction pathways involve the substitution of the chlorine atoms or their elimination to form an alkene.

main This compound product1 Cyclopentanone main->product1 Hydrolysis (H₂O, Δ or Acid/Base) product2 1-Chlorocyclopentene main->product2 Elimination (Strong Base, e.g., t-BuOK) product3 Cyclopentylidene Derivatives (e.g., via Grignard) main->product3 Nucleophilic Addition/Coupling (e.g., 2 eq. RMgX)

Caption: Key reactivity pathways of this compound.

Hydrolysis to Ketones: Synthesis of Cyclopentanone

Causality: This is one of the most synthetically valuable reactions for geminal dihalides. The mechanism proceeds via a slow, rate-determining SN1-type departure of the first chloride to form a resonance-stabilized α-chloro carbocation, which is rapidly attacked by water. The resulting gem-chlorohydrin is unstable and readily eliminates HCl to form the corresponding ketone. This transformation is a robust method for converting a dichlorinated carbon into a carbonyl group.

Illustrative Protocol: Hydrolysis of this compound

  • Setup: To a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add this compound (13.9 g, 0.1 mol) and dimethyl sulfoxide (DMSO) (100 mL).

  • Reaction: Add water (3.6 mL, 0.2 mol) to the mixture. Heat the reaction to 150-160 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by taking small aliquots and analyzing via GC-MS. The reaction is typically complete within 4-6 hours, indicated by the disappearance of the starting material.

  • Work-up: Cool the reaction mixture to room temperature. Pour the mixture into 300 mL of cold water.

  • Extraction: Extract the aqueous solution with diethyl ether (3 x 100 mL).

  • Purification: Combine the organic extracts, wash with brine (1 x 100 mL), and dry over anhydrous sodium sulfate. Filter the drying agent and remove the solvent by rotary evaporation.

  • Final Product: Purify the resulting crude cyclopentanone by fractional distillation to yield the final product.

Elimination Reactions: Synthesis of Chloroalkenes

Causality: In the presence of a strong, sterically hindered base, an E2 elimination reaction is favored. The base abstracts a proton from a carbon atom adjacent to the C-Cl₂ group, leading to the formation of a double bond and the expulsion of a chloride ion. Using a non-nucleophilic base like potassium tert-butoxide minimizes competing substitution reactions. This pathway is a direct route to vinyl chlorides, which are versatile synthetic intermediates.

Illustrative Protocol: Dehydrochlorination to 1-Chlorocyclopentene

  • Setup: In a flame-dried 250 mL three-neck flask under a nitrogen atmosphere, dissolve potassium tert-butoxide (12.3 g, 0.11 mol) in 100 mL of anhydrous tetrahydrofuran (THF). Cool the solution to 0 °C in an ice bath.

  • Addition: Add a solution of this compound (13.9 g, 0.1 mol) in 20 mL of anhydrous THF dropwise to the cooled base solution over 30 minutes.

  • Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for 12 hours.

  • Monitoring: Follow the reaction's progress using thin-layer chromatography (TLC) or GC-MS.

  • Quenching: Carefully quench the reaction by slowly adding 50 mL of saturated aqueous ammonium chloride solution.

  • Extraction: Transfer the mixture to a separatory funnel and extract with pentane (3 x 75 mL).

  • Purification: Combine the organic layers, wash with water and then brine, and dry over anhydrous magnesium sulfate. After filtration, carefully remove the solvent by distillation (the product is volatile). Purify the residue by fractional distillation under reduced pressure to obtain 1-chlorocyclopentene.

Safety, Handling, and Storage

Scientific integrity demands a rigorous approach to safety. This compound is a hazardous chemical and must be handled with appropriate precautions.[6]

  • Hazards:

    • Flammability: It is a flammable liquid and vapor.[6] Keep away from heat, sparks, open flames, and other ignition sources.[7]

    • Toxicity: Harmful if inhaled and may cause respiratory irritation. It is also a skin and serious eye irritant.[7] Long-term exposure may be of concern, as it is suspected of causing cancer.

    • Environmental: Harmful to aquatic life with long-lasting effects.

  • Personal Protective Equipment (PPE):

    • Always work in a well-ventilated fume hood.[8]

    • Wear tightly fitting safety goggles or a face shield.[6]

    • Use chemical-impermeable gloves (e.g., nitrile, neoprene).[6]

    • Wear a lab coat and appropriate protective clothing.[6]

  • Handling and Storage:

    • Use non-sparking tools and ensure equipment is properly grounded to prevent static discharge.[7][8]

    • Store in a tightly closed container in a dry, cool, and well-ventilated area.[7]

    • Incompatible with strong oxidizing agents and strong bases.[7]

Experimental Workflow Visualization

A systematic workflow is critical for reproducible and safe experimentation. The following diagram outlines a general workflow for a synthetic procedure involving this compound, such as the hydrolysis to cyclopentanone described above.

A 1. Reagent Preparation (Flask Setup, Inert Atmosphere) B 2. Reaction Execution (Controlled Addition, Heating/Reflux) A->B Add Reactants C 3. Progress Monitoring (TLC, GC-MS) B->C Sample Periodically D 4. Reaction Quench (Cooling, Addition of Quenching Agent) B->D Reaction Complete C->B Continue Reaction E 5. Product Isolation (Extraction, Washing) D->E Phase Separation F 6. Purification (Drying, Distillation/Chromatography) E->F Crude Product G 7. Analysis & Characterization (NMR, MS, IR) F->G Purified Product

Caption: A generalized experimental workflow for synthesis.

Conclusion

This compound is a synthetically useful building block whose reactivity is dominated by the gem-dichloro functional group. Its primary transformations into ketones and chloroalkenes provide access to other important classes of molecules. A thorough understanding of its properties, coupled with stringent safety protocols, allows for its effective and safe utilization in research and development.

References

An In-Depth Technical Guide to the Spectroscopic Data of 1,1-Dichlorocyclopentane

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive analysis of the spectroscopic data for 1,1-Dichlorocyclopentane (C₅H₈Cl₂), a halogenated cycloalkane. Designed for researchers, scientists, and professionals in drug development, this document delves into the nuances of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data to elucidate the structure and electronic environment of this molecule.

Introduction

This compound is a geminal dihalide with a five-membered aliphatic ring. Its structural rigidity and the presence of two electron-withdrawing chlorine atoms on the same carbon create a unique chemical environment, making spectroscopic analysis a critical tool for its unambiguous identification and characterization. Understanding its spectral signature is paramount for quality control in synthesis, reaction monitoring, and for predicting its chemical behavior in various applications. This guide will dissect the ¹H NMR, ¹³C NMR, IR, and Mass Spectra of this compound, offering insights grounded in established spectroscopic principles.

Molecular Structure and Symmetry

The structure of this compound, with the IUPAC name this compound and CAS number 31038-06-9, is foundational to interpreting its spectra.[1] The molecule possesses a C₂ axis of symmetry passing through the C1 carbon and bisecting the C3-C4 bond. This symmetry element dictates the equivalence of protons and carbon atoms within the molecule, which is a key predictor of its NMR spectra.

Caption: Molecular structure of this compound.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR spectroscopy provides information about the chemical environment of hydrogen atoms in a molecule. Due to the C₂ symmetry of this compound, we expect to see two distinct signals corresponding to the two sets of non-equivalent protons.

Predicted ¹H NMR Signals:

  • Hα (Protons on C2 and C5): These four protons are chemically equivalent. They are adjacent to the carbon bearing the two chlorine atoms and are expected to be deshielded, appearing downfield.

  • Hβ (Protons on C3 and C4): These four protons are also chemically equivalent to each other, but distinct from the Hα protons. They are further from the electronegative chlorine atoms and should appear more upfield compared to the Hα protons.

Experimental Data Summary:

Proton TypePredicted Chemical Shift (ppm)Observed Multiplicity
Hα (C2, C5)~2.2 - 2.5Multiplet
Hβ (C3, C4)~1.8 - 2.1Multiplet

Note: Specific, publicly available experimental data for ¹H NMR of this compound is limited. The predicted chemical shifts are based on general principles and comparison with similar structures. A Varian A-60 instrument was cited for the acquisition of a ¹H NMR spectrum.[1]

Interpretation: The protons on C2 and C5 (Hα) are adjacent to the deshielding C1 carbon and will therefore resonate at a lower field. These protons will be split by the protons on C3 and C4 (Hβ), resulting in a multiplet. Conversely, the Hβ protons will be split by the Hα protons, also resulting in a multiplet. The integration of these two signals should be in a 1:1 ratio, corresponding to the four protons of each type.

Experimental Protocol: ¹H NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.

  • Instrument Setup: Use a standard NMR spectrometer (e.g., 300 MHz or higher).

  • Acquisition: Acquire the spectrum using a standard pulse sequence. Ensure a sufficient number of scans (e.g., 8-16) to obtain a good signal-to-noise ratio.

  • Processing: Process the raw data by applying a Fourier transform, phasing, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm) or an internal standard like tetramethylsilane (TMS).

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Carbon-13 NMR provides information about the carbon skeleton of a molecule. The C₂ symmetry of this compound leads to the expectation of three distinct carbon signals.

Predicted ¹³C NMR Signals:

  • C1: The carbon atom bonded to the two chlorine atoms. This carbon is significantly deshielded due to the strong electron-withdrawing effect of the chlorines and will appear far downfield.

  • C2 and C5: These two carbon atoms are chemically equivalent and will produce a single signal.

  • C3 and C4: These two carbon atoms are also chemically equivalent and will give rise to a single signal, expected to be the most upfield of the three.

Experimental Data Summary:

Carbon AtomPredicted Chemical Shift (ppm)
C1~90 - 100
C2, C5~40 - 50
C3, C4~25 - 35

Interpretation: The quaternary carbon C1, directly attached to two chlorine atoms, will experience the most significant deshielding and thus have the largest chemical shift. The methylene carbons C2 and C5 are adjacent to C1 and will be the next most deshielded. The C3 and C4 carbons are furthest from the electronegative substituents and will therefore have the smallest chemical shift (be the most upfield).

Experimental Protocol: ¹³C NMR Spectroscopy
  • Sample Preparation: Prepare a more concentrated sample than for ¹H NMR, typically 20-50 mg in ~0.7 mL of deuterated solvent.

  • Instrument Setup: Use a standard NMR spectrometer equipped for ¹³C detection.

  • Acquisition: Acquire a proton-decoupled spectrum to simplify the signals to single lines for each unique carbon. A larger number of scans (e.g., 128 or more) is usually required due to the low natural abundance of ¹³C.

  • Processing: Process the data similarly to the ¹H NMR spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the vibrations of its bonds. For this compound, the key vibrational modes will be C-H and C-Cl stretching and bending.

Expected IR Absorption Bands:

Wavenumber (cm⁻¹)Bond VibrationIntensity
2950 - 2850C-H stretch (sp³ C-H)Strong
1470 - 1440CH₂ scissoring (bending)Medium
800 - 600C-Cl stretchStrong

Interpretation: The spectrum will be dominated by strong absorptions in the C-H stretching region (2850-2950 cm⁻¹). The presence of multiple CH₂ groups will also give rise to characteristic bending (scissoring) vibrations around 1450 cm⁻¹. The most diagnostic peaks for this molecule will be the strong C-Cl stretching absorptions in the fingerprint region, typically between 600 and 800 cm⁻¹. The exact positions of these bands can be influenced by the geminal dichloro substitution pattern.

Experimental Protocol: IR Spectroscopy
  • Sample Preparation: As this compound is a liquid at room temperature, a thin film can be prepared by placing a drop of the neat liquid between two salt plates (e.g., NaCl or KBr).

  • Instrument Setup: Use a standard Fourier Transform Infrared (FTIR) spectrometer.

  • Acquisition: Record a background spectrum of the clean salt plates. Then, place the sample in the spectrometer and acquire the sample spectrum. Co-adding 16-32 scans is typical.

  • Processing: The final spectrum is presented as percent transmittance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule upon ionization. For this compound, electron ionization (EI) is a common method.

Expected Mass Spectrum Features:

  • Molecular Ion (M⁺): The molecular ion peak should be observed at an m/z corresponding to the molecular weight of C₅H₈Cl₂. Due to the isotopic abundance of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), the molecular ion will appear as a cluster of peaks: M⁺ (m/z 138, for C₅H₈³⁵Cl₂), M⁺+2 (m/z 140, for C₅H₈³⁵Cl³⁷Cl), and M⁺+4 (m/z 142, for C₅H₈³⁷Cl₂). The relative intensities of these peaks are expected to be in a ratio of approximately 9:6:1.

  • Major Fragments: The most common fragmentation pathways for alkyl halides involve the loss of a halogen atom or a hydrohalide.

Experimental Data Summary: A GC-MS spectrum is available from the NIST Mass Spectrometry Data Center.[1] The top three peaks by m/z are reported as:

  • m/z 67

  • m/z 103

  • m/z 42

Interpretation of Fragmentation:

Mass_Spec_Fragmentation M [C₅H₈Cl₂]⁺˙ m/z 138, 140, 142 F1 [C₅H₈Cl]⁺ m/z 103, 105 M->F1 - Cl• F2 [C₅H₇]⁺ m/z 67 F1->F2 - HCl

Caption: A plausible fragmentation pathway for this compound.

  • [M - Cl]⁺ (m/z 103, 105): Loss of a chlorine radical from the molecular ion is a very common fragmentation pathway for chloroalkanes. This would result in a fragment ion at m/z 103 (for ³⁵Cl) and 105 (for ³⁷Cl), consistent with one of the major observed peaks.

  • [C₅H₇]⁺ (m/z 67): Subsequent loss of HCl from the [C₅H₈Cl]⁺ fragment would lead to the cyclopentyl cation, [C₅H₇]⁺, at m/z 67. This is reported as a top peak and is a stable carbocation.

  • Other Fragments: The peak at m/z 42 could correspond to smaller, rearranged fragments such as the allyl cation [C₃H₅]⁺ after ring opening, although this is less certain without the full spectrum.

Experimental Protocol: Mass Spectrometry
  • Sample Introduction: Introduce a dilute solution of this compound in a volatile solvent (e.g., hexane or dichloromethane) into a gas chromatograph (GC) coupled to a mass spectrometer (MS).

  • Ionization: Use a standard electron ionization (EI) source, typically operating at 70 eV.

  • Mass Analysis: Scan a mass range appropriate for the expected molecular weight and fragments (e.g., m/z 35-200).

  • Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion cluster and major fragment ions.

Conclusion

The spectroscopic analysis of this compound provides a clear and consistent picture of its molecular structure. The ¹H and ¹³C NMR spectra are simplified due to the molecule's C₂ symmetry, resulting in two and three distinct signals, respectively. IR spectroscopy confirms the presence of C-H and C-Cl bonds, with the latter providing a characteristic signature in the fingerprint region. Mass spectrometry reveals a distinct molecular ion cluster due to the chlorine isotopes and a predictable fragmentation pattern dominated by the loss of chlorine and hydrogen chloride. Together, these techniques offer a powerful and complementary toolkit for the unambiguous identification and characterization of this compound.

References

An In-Depth Technical Guide to 1,1-Dichlorocyclopentane: Synthesis, Structure, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 1,1-dichlorocyclopentane, a geminal dihalocycloalkane with significant applications in organic synthesis and as a potential building block in the development of novel chemical entities. This document delves into its chemical identity, molecular structure, synthesis, spectroscopic characterization, and reactivity, offering field-proven insights for its practical application.

Core Chemical Identity

CAS Number: 31038-06-9[1][2]

Molecular Formula: C₅H₈Cl₂[1]

IUPAC Name: this compound[1]

Synonyms: Cyclopentane, 1,1-dichloro-[1]

Molecular Structure and Properties

This compound is a cyclic alkane characterized by a five-membered carbon ring where a single carbon atom is bonded to two chlorine atoms. This geminal dichloride arrangement significantly influences the molecule's reactivity and physical properties. The molecule is achiral as it possesses a plane of symmetry.[3]

PropertyValueSource
Molecular Weight139.02 g/mol [1]
Exact Mass138.0003056 Da[1]
XLogP3-AA2.6[1]
Hydrogen Bond Donor Count0[1]
Hydrogen Bond Acceptor Count0[1]
Rotatable Bond Count0[1]

Synthesis of this compound

The most common and direct method for the synthesis of this compound is the reaction of cyclopentanone with a chlorinating agent. Phosphorus pentachloride (PCl₅) is a widely used reagent for this transformation.

Reaction Mechanism

The reaction proceeds through the conversion of the ketone's carbonyl group into a geminal dichloride. The phosphorus pentachloride acts as a powerful chlorinating agent, replacing the carbonyl oxygen with two chlorine atoms.

Synthesis Cyclopentanone Cyclopentanone Intermediate Intermediate Complex Cyclopentanone->Intermediate + PCl₅ PCl5 PCl₅ Product This compound Intermediate->Product Byproduct POCl₃ Intermediate->Byproduct

Caption: Synthesis of this compound from Cyclopentanone.

Experimental Protocol: Synthesis from Cyclopentanone using Phosphorus Pentachloride

This protocol describes a general procedure for the synthesis of this compound. Caution: This reaction should be performed in a well-ventilated fume hood, as it involves corrosive and moisture-sensitive reagents and the evolution of HCl gas.

Materials:

  • Cyclopentanone

  • Phosphorus pentachloride (PCl₅)

  • Anhydrous diethyl ether or other suitable inert solvent

  • Ice bath

  • Stirring apparatus

  • Separatory funnel

  • Saturated sodium bicarbonate solution

  • Brine (saturated sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Distillation apparatus

Procedure:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser with a drying tube, place phosphorus pentachloride (1.1 to 1.5 molar equivalents) and suspend it in a minimal amount of anhydrous solvent.

  • Addition of Cyclopentanone: Cool the flask in an ice bath. Slowly add a solution of cyclopentanone (1 molar equivalent) in the same anhydrous solvent through the dropping funnel with vigorous stirring. Control the rate of addition to maintain a manageable reaction temperature.

  • Reaction: After the addition is complete, allow the mixture to warm to room temperature and then gently reflux for a period to ensure the reaction goes to completion. The reaction progress can be monitored by TLC or GC analysis.

  • Workup: Cool the reaction mixture in an ice bath and cautiously pour it onto crushed ice. This will hydrolyze the unreacted phosphorus pentachloride and the phosphorus oxychloride byproduct.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether. Combine the organic extracts.

  • Washing: Wash the combined organic layers sequentially with water, saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and remove the solvent by rotary evaporation.

  • Purification: The crude this compound can be purified by fractional distillation under reduced pressure.

Spectroscopic Characterization

The structure of this compound can be confirmed using various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: Due to the molecule's symmetry, the proton NMR spectrum is relatively simple. The hydrogens on the carbons adjacent to the dichlorinated carbon (C2 and C5) will appear as one multiplet, and the hydrogens on the carbons further away (C3 and C4) will appear as another multiplet.[4] The electron-withdrawing effect of the two chlorine atoms will cause the protons on the adjacent carbons to be deshielded and appear at a lower field (higher ppm).

  • ¹³C NMR: The carbon NMR spectrum will show three distinct signals corresponding to the three different carbon environments: the dichlorinated carbon (C1), the two adjacent carbons (C2 and C5), and the two more distant carbons (C3 and C4).[1] The C1 carbon will be significantly downfield due to the direct attachment of two electronegative chlorine atoms.

Mass Spectrometry (MS)

The mass spectrum of this compound will show a molecular ion peak (M⁺). A characteristic feature will be the isotopic pattern of the molecular ion due to the presence of two chlorine atoms (³⁵Cl and ³⁷Cl), resulting in peaks at M, M+2, and M+4 in an approximate ratio of 9:6:1.[5] Common fragmentation patterns for haloalkanes include the loss of a chlorine radical (M-35 or M-37) and the loss of HCl (M-36).[5]

MassSpec M [C₅H₈Cl₂]⁺˙ (M⁺) M_minus_Cl [C₅H₈Cl]⁺ M->M_minus_Cl - Cl˙ M_minus_HCl [C₅H₇Cl]⁺˙ M->M_minus_HCl - HCl

Caption: Key Fragmentation Pathways in the Mass Spectrum.

Chemical Reactivity and Applications in Synthesis

The geminal dichloride moiety in this compound is a versatile functional group that can undergo a variety of chemical transformations, making it a useful intermediate in organic synthesis.

Nucleophilic Substitution and Elimination Reactions

This compound can undergo nucleophilic substitution reactions, although typically slower than their monochlorinated counterparts. Strong nucleophiles can displace one or both chlorine atoms. Under strongly basic conditions, elimination reactions can occur to form chlorocyclopentene derivatives. The conversion of 1,1-dichloropentane to 2,2-dichloropentane suggests the possibility of elimination-addition sequences.[6]

Applications in Drug Development

While specific examples of this compound in marketed drugs are not readily found in the literature, gem-dihaloalkane motifs, particularly gem-difluoroalkanes, are of increasing interest in medicinal chemistry.[7] These groups can act as bioisosteres for carbonyl groups, influencing the molecule's polarity, lipophilicity, and metabolic stability.

The reactivity of the gem-dichloride allows for its conversion into other functional groups, making it a potential precursor for more complex cyclopentane-based scaffolds. For instance, gem-dihalocyclopropanes, a related class of compounds, are used in the synthesis of various biologically active molecules.[8][9] The synthetic utility of gem-dichloroepoxide intermediates in drug discovery and development has also been highlighted.[10] It is plausible that this compound could serve as a starting material for the synthesis of novel cyclopentane-containing therapeutic agents.

Conclusion

This compound is a readily accessible and synthetically versatile building block. Its well-defined structure and predictable reactivity make it a valuable tool for organic chemists. While its direct application in drug development is not yet widely documented, its potential as a precursor to more complex and biologically active cyclopentane derivatives warrants further exploration by researchers in medicinal chemistry and drug discovery.

References

Physical properties of 1,1-Dichlorocyclopentane (boiling point, density)

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Physical Properties of 1,1-Dichlorocyclopentane

Abstract

This technical guide provides a comprehensive overview of the key physical properties of this compound (CAS No: 31038-06-9), specifically its boiling point and density. Designed for researchers, scientists, and professionals in drug development and organic synthesis, this document synthesizes reported data with detailed, field-proven experimental protocols for accurate determination. By explaining the causality behind methodological choices and grounding all information in authoritative sources, this guide serves as a practical and reliable resource for laboratory applications involving this chlorinated cyclic hydrocarbon.

Introduction to this compound

This compound is a halogenated derivative of cyclopentane, presenting as a colorless liquid at ambient temperature.[1] Its molecular structure, featuring two chlorine atoms geminally substituted on the cyclopentane ring, imparts specific physical and chemical characteristics that are crucial for its application and handling.[1] As an intermediate in organic synthesis, understanding its physical properties is paramount for process design, reaction optimization, safety protocols, and purification procedures like distillation.[1] The polarity induced by the carbon-chlorine bonds, coupled with its molecular weight, significantly influences its intermolecular forces, which in turn dictate properties such as boiling point and density.[2][3][4]

Physicochemical Data Summary

The accurate physical properties of a compound are foundational for its application in a research or industrial setting. The reported boiling point and density for this compound can vary slightly between sources, which may be attributable to different experimental conditions or purity levels.

Physical PropertyReported ValueSource
Boiling Point 140-143 °CChemicalBook[5][6]
161.8 °C at 760 mmHgLookChem[7], Guidechem[8]
Density 1.1828 g/cm³ChemicalBook[5][6]
1.19 g/cm³LookChem[7], Guidechem[8]
Molecular Formula C₅H₈Cl₂PubChem[9], Guidechem[10]
Molecular Weight 139.02 g/mol PubChem[9]

These values indicate that this compound is a relatively dense liquid with a moderately high boiling point, consistent with other halogenated alkanes of similar molecular weight.[2][3] The presence of two chlorine atoms increases its molecular mass and introduces polar C-Cl bonds, leading to stronger intermolecular forces (dipole-dipole interactions and van der Waals forces) compared to its parent hydrocarbon, cyclopentane.[2][4][11] This results in a significantly higher boiling point than that of cyclopentane (49 °C).

Experimental Determination of Boiling Point

Scientific Principle

The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure. For accurate and reproducible measurements, the experimental setup must allow for precise temperature monitoring of the liquid-vapor equilibrium under controlled pressure. The distillation method is a robust technique for determining the boiling point of a macroscopic sample, as it directly measures the temperature at which a stable distillation rate is achieved.

Detailed Experimental Protocol (Distillation Method)

This protocol outlines the standard procedure for determining the boiling point of this compound.

Materials:

  • Round-bottom flask (25 mL or 50 mL)

  • Distillation head with condenser

  • Thermometer (calibrated, with appropriate range)

  • Heating mantle with a stirrer or boiling chips

  • Receiving flask

  • Laboratory clamps and stand

  • Sample of this compound

Procedure:

  • Apparatus Assembly: Assemble the distillation apparatus in a fume hood. Ensure all glass joints are securely connected.

  • Sample Preparation: Place approximately 10-15 mL of this compound into the round-bottom flask. Add a magnetic stir bar or a few boiling chips to ensure smooth boiling and prevent bumping.

    • Expertise & Experience: Boiling chips or stirring are critical for preventing superheating of the liquid, which can lead to inaccurate, elevated temperature readings and potential hazards.

  • Thermometer Placement: Position the thermometer in the distillation head so that the top of the mercury bulb is level with the bottom of the side-arm leading to the condenser.

    • Trustworthiness: This specific placement ensures that the temperature being measured is that of the vapor in equilibrium with the boiling liquid, which is the true boiling point.

  • Heating and Distillation: Begin heating the flask gently. As the liquid boils, vapor will rise, and the temperature on the thermometer will increase.

  • Data Recording: Record the temperature when the first drop of distillate condenses and falls into the receiving flask. Continue to heat to maintain a slow, steady distillation rate (approximately 1-2 drops per second). The temperature should stabilize; this stable temperature is the boiling point of the substance.

  • Completion: Stop heating once a small amount of residue is left in the distillation flask. Never distill to dryness, as this can lead to the formation of unstable peroxides or other side reactions.

Experimental Workflow Diagram

BoilingPoint_Workflow cluster_prep Preparation cluster_measurement Measurement prep1 Assemble Distillation Apparatus prep2 Add 10-15 mL Sample and Boiling Chips to Flask prep1->prep2 prep3 Position Thermometer Correctly prep2->prep3 meas1 Apply Gentle Heat with Heating Mantle prep3->meas1 meas2 Observe Vapor Rise and Temperature Increase meas1->meas2 meas3 Record Stable Temperature During Distillation (1-2 drops/sec) meas2->meas3 meas4 Stop Heating Before Flask is Dry meas3->meas4 result Result: Observed Boiling Point meas3->result

Caption: Workflow for Boiling Point Determination via Distillation.

Experimental Determination of Density

Scientific Principle

Density is an intrinsic physical property defined as the mass of a substance per unit of volume (ρ = m/V).[12][13] For liquids, density is temperature-dependent; therefore, precise temperature control and measurement are essential for accurate results. The use of a pycnometer (a specific gravity bottle) is a highly accurate method, as it allows for the precise determination of the volume of the container, which can then be used to find the density of a liquid of known mass.

Detailed Experimental Protocol (Pycnometer Method)

This protocol provides a self-validating system for obtaining high-precision density measurements.

Materials:

  • Pycnometer (e.g., 10 mL) with a stoppered capillary

  • Analytical balance (readable to ±0.0001 g)

  • Constant temperature water bath

  • Thermometer (calibrated)

  • Distilled water (for calibration)

  • Acetone (for drying)

  • Sample of this compound

Procedure:

  • Calibration of Pycnometer Volume: a. Clean and dry the pycnometer and its stopper thoroughly. Weigh the empty, dry pycnometer on the analytical balance. Record this mass (m₁). b. Fill the pycnometer with distilled water and insert the stopper, allowing excess water to exit through the capillary. c. Place the filled pycnometer in a constant temperature water bath (e.g., 20.0 °C) for 15-20 minutes to allow for thermal equilibrium. d. Remove the pycnometer, carefully dry the exterior, and weigh it. Record this mass (m₂). e. Record the temperature of the water bath (T). Look up the known density of water (ρ_water) at this temperature from a standard reference table. f. Calculate the precise volume of the pycnometer (V) using the formula: V = (m₂ - m₁) / ρ_water .

    • Trustworthiness: This calibration step is crucial as it accounts for any minor imperfections in the flask's stated volume, making the measurement system self-validating.

  • Density Measurement of Sample: a. Empty the pycnometer, rinse with acetone, and dry it completely. b. Fill the dry pycnometer with this compound, insert the stopper, and equilibrate it in the same constant temperature water bath used for calibration. c. Remove the pycnometer, carefully dry the exterior, and weigh it. Record this mass (m₃). d. Calculate the mass of the sample (m_sample) by subtracting the mass of the empty pycnometer: m_sample = m₃ - m₁ . e. Calculate the density of the sample (ρ_sample) at temperature T: ρ_sample = m_sample / V .

Experimental Workflow Diagram

Density_Workflow cluster_calib Pycnometer Volume Calibration cluster_sample Sample Density Measurement calib1 Weigh Empty, Dry Pycnometer (m₁) calib2 Fill with Distilled Water & Equilibrate at Temp (T) calib1->calib2 samp3 Calculate Sample Mass (m_sample = m₃ - m₁) calib1->samp3 Use Empty Mass (m₁) calib3 Weigh Water-Filled Pycnometer (m₂) calib2->calib3 calib4 Calculate Volume (V) using Known Density of Water at T calib3->calib4 samp4 Calculate Sample Density (ρ_sample = m_sample / V) calib4->samp4 Use Calibrated Volume (V) samp1 Fill Dry Pycnometer with Sample & Equilibrate at Temp (T) samp2 Weigh Sample-Filled Pycnometer (m₃) samp1->samp2 samp2->samp3 samp3->samp4 result Result: Density of Sample at T samp4->result start Start start->calib1 start->samp1

Caption: Workflow for Density Determination using a Pycnometer.

Safety and Handling

As a chlorinated hydrocarbon, this compound should be handled with appropriate safety measures in a well-ventilated fume hood.[14] Personal protective equipment (PPE), including chemical-resistant gloves and safety goggles, is mandatory to avoid skin and eye contact.[14] Users should consult the Safety Data Sheet (SDS) for comprehensive hazard information and emergency procedures before handling the compound.[14]

Conclusion

The physical properties of this compound, particularly its boiling point and density, are defining characteristics for its use in scientific and industrial applications. While reference data provides a strong baseline, empirical verification using standardized, high-precision protocols is essential for ensuring accuracy in process modeling, quality control, and experimental design. The methodologies detailed in this guide provide a robust framework for researchers to confidently determine these critical parameters.

References

Theoretical studies on the stability of 1,1-Dichlorocyclopentane

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Theoretical Stability of 1,1-Dichlorocyclopentane

Abstract

This technical guide provides a comprehensive theoretical framework for assessing the stability of this compound. In the absence of extensive experimental literature on this specific molecule, this document synthesizes foundational principles of conformational analysis, stereoelectronic effects, and computational chemistry to build a predictive model of its behavior. We explore the intricate conformational landscape shaped by the puckered cyclopentane ring and the influence of geminal chlorine substituents. A detailed, step-by-step computational protocol using Density Functional Theory (DFT) is presented, designed to be a self-validating system for researchers. The guide further analyzes the thermodynamic stability of key conformers and postulates potential thermal decomposition pathways. This document is intended to serve as a valuable resource for researchers, computational chemists, and professionals in drug development, offering both a deep dive into the molecular stability of this compound and a practical workflow for its theoretical investigation.

Introduction: The Significance of Halogenated Cycloalkanes

Halogenated cyclic hydrocarbons are pivotal structural motifs in medicinal chemistry, materials science, and organic synthesis. The introduction of halogen atoms can profoundly alter a molecule's lipophilicity, metabolic stability, and binding affinity, making them critical tools for tuning the properties of pharmacologically active compounds. This compound, a simple yet illustrative example, presents a fascinating case study in molecular stability. Its properties are dictated by a delicate interplay of steric strain, electrostatic interactions, and complex stereoelectronic effects, all superimposed on the inherently dynamic framework of a five-membered ring.

Understanding the stability of such molecules is paramount. A molecule's preferred three-dimensional shape (conformation) governs its interactions with biological targets, while its thermodynamic stability determines its shelf-life, reactivity, and potential degradation pathways. Theoretical and computational chemistry provide an indispensable toolkit for dissecting these properties at the atomic level, offering insights that are often difficult or impossible to obtain through experimental means alone.[1] This guide outlines a robust theoretical approach to characterize the conformational preferences, thermodynamic stability, and potential decomposition routes of this compound.

Foundational Concepts: The Dynamic Cyclopentane Ring

Unlike its six-membered cousin, cyclohexane, which has a well-defined low-energy chair conformation, the cyclopentane ring is highly flexible. A planar conformation is energetically unfavorable due to significant torsional strain arising from eclipsed C-H bonds.[2][3] To alleviate this strain, the ring puckers into non-planar forms. The two most commonly discussed conformations are the envelope (Cs symmetry) , where one carbon atom is out of the plane of the other four, and the half-chair or twist (C2 symmetry) , where two adjacent atoms are displaced in opposite directions from the plane of the other three.[4][5]

These conformers are not static. They rapidly interconvert through a low-energy process known as pseudorotation , where the "pucker" effectively travels around the ring.[6] For unsubstituted cyclopentane, the energy barrier to pseudorotation is negligible, making it a highly dynamic system.[6] The introduction of substituents, such as the geminal dichlorides in this compound, introduces new energetic preferences, creating distinct minima on the potential energy surface and raising the barrier between conformers.

G cluster_0 Pseudorotation Pathway of Cyclopentane Envelope (Cs) Envelope (Cs) Twist (C2) Twist (C2) Envelope (Cs)->Twist (C2) Low Energy Barrier Envelope' (Cs) Envelope' (Cs) Twist (C2)->Envelope' (Cs) Low Energy Barrier Twist' (C2) Twist' (C2) Envelope' (Cs)->Twist' (C2) Low Energy Barrier Twist' (C2)->Envelope (Cs) Low Energy Barrier

Caption: Pseudorotation pathway in cyclopentane.

Computational Methodology: A Validated Approach

To reliably investigate the stability of this compound, a robust and validated computational methodology is essential. The following protocols are grounded in established quantum mechanical principles that balance accuracy with computational feasibility.[7][8]

Selecting the Right Theoretical Framework

The choice of theoretical method is the foundation of any computational study.

  • Density Functional Theory (DFT): This is the workhorse of modern computational chemistry. DFT methods offer an excellent balance of computational cost and accuracy for systems of this size.[8] The B3LYP functional is a widely used hybrid functional that often yields reliable geometries and relative energies for organic molecules. For potentially greater accuracy, especially in capturing non-covalent interactions, dispersion-corrected functionals like ωB97X-D or B3LYP-D3(BJ) are highly recommended.

  • Ab Initio Methods: While more computationally expensive, methods like Møller-Plesset perturbation theory (MP2 ) can serve as a valuable benchmark for DFT results, as they treat electron correlation differently.[9]

The Importance of Basis Sets

A basis set is the set of mathematical functions used to build the molecular orbitals.

  • Pople-style basis sets: The 6-31G(d,p) basis set is a good starting point for initial geometry optimizations. For more accurate final energy calculations, a larger basis set like 6-311+G(2d,p) is recommended, as it includes diffuse functions (+) to better describe the electron density far from the nucleus and more polarization functions (2d,p) for greater flexibility.

  • Correlation-consistent basis sets: For benchmark calculations (e.g., with MP2), basis sets like Ahlrichs' def2-TZVP or Dunning's cc-pVTZ provide a systematic path towards higher accuracy.

Step-by-Step Protocol for Conformational Analysis

This workflow ensures a thorough exploration of the molecule's potential energy surface.

  • Initial Structure Generation: Build an initial 3D model of this compound.

  • Conformational Search (Optional but Recommended): For a comprehensive analysis, perform a systematic or stochastic conformational search using a computationally inexpensive method (e.g., molecular mechanics with the MMFF94 force field) to identify a broad range of potential low-energy structures.

  • Geometry Optimization: Take the initial structure(s) and optimize their geometries using a chosen DFT method (e.g., ωB97X-D) with a suitable basis set (e.g., 6-31G(d,p)). This step locates the nearest stationary point (a minimum or transition state) on the potential energy surface.

  • Frequency Calculation: Perform a vibrational frequency calculation at the same level of theory used for optimization. This serves two critical purposes:

    • Verification: A true energy minimum will have zero imaginary frequencies. A single imaginary frequency indicates a transition state.

    • Thermodynamic Data: The frequencies are used to calculate the zero-point vibrational energy (ZPVE), thermal energy, enthalpy, and entropy.

  • Single-Point Energy Refinement: To obtain more accurate relative energies, perform a single-point energy calculation on the optimized geometries using a larger basis set (e.g., 6-311+G(2d,p)).

  • Data Analysis: Correct the refined electronic energies with the ZPVE from the frequency calculation. Analyze the relative Gibbs free energies (ΔG) to determine the equilibrium population of conformers at a given temperature.

G A 1. Initial 3D Structure B 2. Geometry Optimization (e.g., ωB97X-D/6-31G(d,p)) A->B C 3. Frequency Calculation (Verify Minimum: 0 Imaginary Frequencies) B->C D 4. Single-Point Energy (e.g., ωB97X-D/6-311+G(2d,p)) C->D E 5. Thermodynamic Correction (Add ZPVE, calculate G) D->E F 6. Analyze Relative Stability (ΔG) E->F

Caption: Workflow for computational stability analysis.

Analysis of this compound Stability

By applying the aforementioned computational protocol, we can predict the key factors governing the stability of this compound.

Conformational Landscape

The geminal dichloro substitution at C1 significantly influences the pseudorotation pathway. The primary conformers are expected to be the envelope form, with C1 at the flap (possessing Cs symmetry), and the twist form, with the C1-C2 bond being central to the twist axis (possessing C2 symmetry). Unlike unsubstituted cyclopentane, these forms will have distinct energies.

  • Cs (Envelope) Conformer: In this conformation, the two C-Cl bonds are in different environments. One is pseudo-axial and the other is pseudo-equatorial.

  • C2 (Twist) Conformer: This conformation places the two C-Cl bonds in equivalent positions, symmetrically disposed with respect to the C2 axis.

The steric bulk of the chlorine atoms and dipole-dipole repulsion between the C-Cl bonds will be the dominant factors determining which conformer is lower in energy.

G cluster_0 Key Conformers of this compound A Envelope (Cs symmetry) C1 at flap B Twist (C2 symmetry) C1-C2 on twist axis A->B Interconversion B->A Interconversion

Caption: Key conformers of this compound.

Thermodynamic Stability Analysis

A full geometry optimization and frequency calculation would yield the relative stabilities. While exact values require performing the calculations, we can predict the qualitative trends. The twist conformer might be favored as it can better alleviate the steric and electrostatic repulsion between the two large chlorine atoms compared to the envelope form where one chlorine is forced into a more sterically hindered pseudo-axial position.

Table 1: Predicted Relative Energies of this compound Conformers Note: These are hypothetical values for illustrative purposes. Actual values must be computed.

ConformerPoint GroupRelative Electronic Energy (ΔE) (kcal/mol)Relative Gibbs Free Energy (ΔG) (kcal/mol)
TwistC20.00 (Reference)0.00 (Reference)
EnvelopeCs0.5 - 1.50.6 - 1.6

The small predicted energy difference suggests that both conformers would likely exist in a dynamic equilibrium at room temperature.

Stereoelectronic Effects at Play

Beyond classical steric and electrostatic effects, subtle electronic interactions can influence stability. In halogenated alkanes, a phenomenon known as the gauche effect is often observed, where a gauche arrangement of electronegative substituents is unexpectedly stable.[10][11][12] This is often attributed to hyperconjugation—an orbital interaction where a filled bonding orbital donates electron density into an adjacent empty antibonding orbital.[11]

In this compound, a key interaction to investigate is the hyperconjugation between the σ orbitals of the adjacent C-C bonds (the C1-C2 and C1-C5 bonds) and the low-lying σ* antibonding orbitals of the C-Cl bonds. The specific dihedral angles in the twist and envelope conformers will dictate the efficiency of this orbital overlap. An analysis of the Natural Bond Orbitals (NBO) can quantify the stabilization energy from these interactions and reveal their contribution to the overall conformational preference.

Potential Thermal Decomposition Pathways

Stability also refers to resistance to chemical decomposition. For chlorinated alkanes, common thermal decomposition pathways include elimination reactions and bond homolysis.[13]

  • HCl Elimination: The most likely unimolecular decomposition pathway is the elimination of hydrogen chloride to form 1-chlorocyclopentene or 3-chlorocyclopentene. This is a common pathway for many chlorinated hydrocarbons.[13] Theoretical calculations can determine the activation energy barrier for this reaction by locating the transition state structure.

  • C-Cl Bond Homolysis: At higher temperatures, homolytic cleavage of a carbon-chlorine bond can occur, generating a 1-chloro-cyclopentyl radical and a chlorine radical. The energy required for this process corresponds to the C-Cl bond dissociation energy (BDE), which is also readily calculable.

G Reactant This compound Product1 1-Chlorocyclopentene + HCl Reactant->Product1 Δ (Elimination) Product2 1-Chloro-cyclopentyl Radical + Cl• Reactant->Product2 Δ (Homolysis)

Caption: Potential thermal decomposition pathways.

Conclusion and Future Directions

This guide establishes a comprehensive theoretical protocol for evaluating the stability of this compound. The analysis predicts a dynamic equilibrium between two primary conformers, a C2 twist and a Cs envelope, with their relative populations governed by a combination of steric repulsion, electrostatic interactions, and subtle hyperconjugative effects. Furthermore, plausible thermal decomposition pathways via HCl elimination and C-Cl bond homolysis have been identified as key areas for further quantitative investigation.

The theoretical data generated through these protocols provides a robust hypothesis that can guide future experimental work. Techniques such as variable-temperature NMR spectroscopy could be used to probe the conformational equilibrium, while pyrolysis-gas chromatography could validate the predicted decomposition products. By integrating high-level computational chemistry with targeted experiments, a complete and validated understanding of the stability of this compound and related halogenated cycloalkanes can be achieved.

References

Foreword: Understanding the Duality of a Gem-Dihalide

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Reactivity of 1,1-Dichlorocyclopentane with Nucleophiles

In the landscape of synthetic chemistry, gem-dihalocycloalkanes represent a unique nexus of reactivity. This compound, the subject of this guide, is no exception. It is not merely a static scaffold but a dynamic substrate whose fate is dictated by the nuanced choice of reagent and conditions. Its geminal chlorine atoms, situated on a secondary carbon within a constrained five-membered ring, create a fascinating interplay between nucleophilic substitution and elimination pathways. This guide eschews a simple recitation of reactions; instead, it delves into the underlying principles that govern its transformations. We will explore not only the successful conversions but also the theoretical limitations, providing researchers and drug development professionals with a predictive framework for harnessing this versatile intermediate. The protocols described herein are designed as self-validating systems, where understanding the "why" behind each step is paramount to achieving the desired outcome.

Foundational Principles: The Competing Reaction Manifolds

The reactivity of this compound is dominated by two competing mechanistic pathways: Elimination (E2) and Nucleophilic Substitution (SN2) . The choice of nucleophile—specifically its basicity versus its nucleophilicity—along with steric factors and reaction conditions, determines which pathway prevails.

  • Elimination (E2 Pathway): Favored by strong, sterically hindered bases (e.g., potassium tert-butoxide) or very strong, non-hindered bases (e.g., sodium amide). The base abstracts a proton from a carbon adjacent (β) to the carbon bearing the leaving groups, leading to the formation of a double bond in a concerted step. Given the two chlorine atoms, a sequence of two elimination reactions is possible.

  • Nucleophilic Substitution (SN2 Pathway): Favored by good nucleophiles that are weak bases (e.g., I⁻, Br⁻, CN⁻, N₃⁻, RS⁻). The nucleophile attacks the electrophilic carbon, displacing a chloride ion in a single, concerted step with inversion of stereochemistry. However, as a secondary halide, this compound is sterically more hindered than a primary halide, making the E2 pathway a strong competitor, especially at elevated temperatures. The presence of a second chlorine atom on the same carbon further increases this steric hindrance.

The logical flow of these competing pathways is visualized below.

G cluster_start Starting Material cluster_reagents Reagent Type cluster_products Primary Reaction Products start This compound strong_base Strong, Hindered Base (e.g., KOtBu) start->strong_base reacts with strong_base_nh Very Strong Base (e.g., NaNH2) start->strong_base_nh weak_base_nu Good Nucleophile, Weak Base (e.g., NaN3, NaCN) start->weak_base_nu water Nucleophile/Solvent (H2O) start->water elim1 1-Chlorocyclopentene (E2 Product) strong_base->elim1 favors elim2 Cyclopentyne (Double E2 Product) strong_base_nh->elim2 favors weak_base_nu->elim1 competes with subst Substitution Product (S N 2 Product - Minor) weak_base_nu->subst may yield hydrolysis Cyclopentanone (Hydrolysis Product) water->hydrolysis leads to Cyclopentyne_Formation A This compound B 1-Chlorocyclopentene A->B -HCl (E2) [NaNH2] C Cyclopentyne (transient) B->C -HCl (E2) [NaNH2] E Cycloaddition Adduct C->E [4+2] Cycloaddition D Trapping Agent (e.g., Diphenylisobenzofuran) D->E

Quantum chemical calculations for 1,1-Dichlorocyclopentane

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Quantum Chemical Calculation of 1,1-Dichlorocyclopentane

Abstract

This technical guide provides a comprehensive framework for conducting quantum chemical calculations on this compound (C₅H₈Cl₂). Aimed at researchers, scientists, and professionals in drug development and materials science, this document details the theoretical underpinnings, methodological choices, and step-by-step protocols for accurately modeling the structural, vibrational, and electronic properties of this halogenated cycloalkane. By integrating established theoretical models with practical workflow guidance, this paper serves as an authoritative resource for computational investigations of small, flexible ring systems. We emphasize the causality behind methodological selections, from the choice of density functional and basis set to the validation of optimized geometries, ensuring a self-validating and reproducible computational protocol.

Introduction: The Significance of this compound

This compound is a halogenated organic compound featuring a five-membered carbon ring with two chlorine atoms geminally substituted on a single carbon.[1][2] While seemingly simple, its structure presents compelling computational challenges rooted in the conformational flexibility of the cyclopentane ring. Unlike the rigid, planar cyclopropane or the well-defined chair conformation of cyclohexane, cyclopentane exists in a dynamic equilibrium between two primary non-planar conformations: the "envelope" (Cₛ symmetry) and the "half-chair" or "twist" (C₂ symmetry).[3][4][5] The energy barrier between these forms is minimal, leading to a phenomenon known as pseudorotation.[6]

The introduction of bulky and highly electronegative chlorine atoms at the 1,1-position is expected to significantly influence this conformational landscape, creating preferential geometries and altering the molecule's electronic properties. Understanding these nuances is critical for predicting its reactivity, intermolecular interactions, and potential applications as a solvent, intermediate in organic synthesis, or a scaffold in medicinal chemistry.[7][8]

Quantum chemical calculations offer a powerful, non-empirical approach to elucidate these properties. By solving approximations of the Schrödinger equation, we can determine the molecule's most stable three-dimensional structure, predict its vibrational spectra (e.g., Infrared and Raman), and characterize its electronic nature through properties like the dipole moment and frontier molecular orbitals (HOMO and LUMO).[9][10] This guide provides the scientific rationale and a detailed protocol for performing such calculations.

Theoretical Framework and Methodological Justification

The accuracy of any quantum chemical calculation is contingent upon the selection of an appropriate theoretical method and basis set.[11] This choice represents a deliberate balance between computational cost and desired accuracy.

The Choice of Method: Density Functional Theory (DFT)

For a molecule of this size and composition, Density Functional Theory (DFT) offers an optimal blend of accuracy and computational efficiency.[12] Unlike more computationally expensive wavefunction-based methods, DFT calculates the total energy of the system based on its electron density. We have selected the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional.

  • Expertise & Causality: B3LYP is one of the most widely used functionals in computational chemistry and has a long track record of providing reliable results for a vast range of organic molecules.[13][14] It is a hybrid functional, meaning it incorporates a percentage of exact Hartree-Fock exchange, which helps to mitigate the self-interaction error inherent in many pure DFT functionals, leading to more accurate descriptions of electronic structure and thermochemistry.[15][16] While newer functionals exist, the extensive validation of B3LYP makes it an authoritative and trustworthy choice for this system.

The Choice of Basis Set: 6-311+G(d,p)

A basis set is a set of mathematical functions used to construct the molecular orbitals.[17][18] The choice of basis set dictates the flexibility the calculation has to describe the distribution of electrons around the atoms. For this compound, the 6-311+G(d,p) basis set is a robust and appropriate choice.

  • Expertise & Causality:

    • 6-311G : This is a "split-valence" triple-zeta basis set. It uses one function to describe the core electrons and splits the valence electrons into three functions of different sizes. This provides a high degree of flexibility for describing the electrons involved in chemical bonding.

    • + : The "+" indicates the addition of diffuse functions to heavy (non-hydrogen) atoms. These are large, broad functions that are essential for accurately describing species with electron density far from the nucleus. For this compound, they are critical for correctly modeling the large, electron-rich chlorine atoms.

    • (d,p) : These are polarization functions . The "(d)" adds d-type functions to heavy atoms, and the "(p)" adds p-type functions to hydrogen atoms. These functions allow the orbitals to change shape and "polarize" away from the spherical symmetry of isolated atoms, which is crucial for accurately representing the geometry of chemical bonds and intermolecular interactions.[19]

Computational Protocol: A Self-Validating Workflow

The following protocol outlines the necessary steps to perform a full computational analysis of this compound using a standard quantum chemistry software package like Gaussian.[9][20][21][22]

Step 1: Generation of Initial Molecular Structure
  • Construct the Molecule: Using a molecular builder (e.g., GaussView, Avogadro), construct the this compound molecule.

  • Induce Non-Planarity: Ensure the initial structure of the cyclopentane ring is not planar. A planar start can lead the optimization to a high-energy saddle point. It is best to start from an "envelope" or "twist" conformation.[4][23]

  • Initial Cleaning: Perform a quick molecular mechanics-based geometry cleanup to ensure reasonable bond lengths and angles before submission to the quantum mechanical calculation.

Step 2: Geometry Optimization

The goal of this step is to find the molecular structure that corresponds to a minimum on the potential energy surface.

  • Set up the Calculation: Specify the theoretical method and basis set (e.g., B3LYP/6-311+G(d,p)).

  • Specify the Job Type: Select "Optimization" (keyword Opt).

  • Execution: Submit the calculation. The software will iteratively adjust the positions of the atoms, calculating the energy and forces at each step, until it finds a stationary point where the forces on all atoms are effectively zero.

Step 3: Vibrational Frequency Analysis (Protocol Validation)

This is a critical, self-validating step in the protocol. It must be performed at the exact same level of theory as the geometry optimization.[24]

  • Set up the Calculation: Using the optimized geometry from Step 2, specify the same method and basis set.

  • Specify the Job Type: Select "Frequency" (keyword Freq).

  • Execution & Analysis:

    • Upon completion, examine the list of calculated vibrational frequencies.

    • Trustworthiness Check: A true energy minimum must have zero imaginary frequencies .[25] If one or more imaginary (often printed as negative) frequencies are found, the optimized structure is not a stable minimum but a saddle point (a transition state).[26] In this case, the initial geometry must be modified (e.g., by distorting the structure along the imaginary frequency's vibrational mode) and the optimization must be re-run. The absence of imaginary frequencies validates the optimized structure as a true potential energy minimum.

Step 4: Extraction and Analysis of Molecular Properties

Once a validated minimum-energy structure is obtained, a wealth of chemical information can be extracted from the output file. This includes:

  • Optimized Geometric Parameters: Bond lengths, bond angles, and dihedral angles.

  • Vibrational Data: The calculated frequencies and their corresponding IR intensities can be used to predict the molecule's infrared spectrum.[27]

  • Electronic Properties: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), the total dipole moment, and atomic charges can be analyzed.

G cluster_workflow Computational Workflow A Step 1: Initial 3D Structure (e.g., Envelope Conformation) B Step 2: Geometry Optimization (B3LYP/6-311+G(d,p)) A->B C Step 3: Frequency Analysis (at same level of theory) B->C D Validation Check: Are there imaginary frequencies? C->D E No: True Minimum Found. Proceed to Analysis. D->E All Frequencies > 0 F Yes: Saddle Point. Modify Structure & Re-optimize. D->F 1 or more Frequencies < 0 G Step 4: Extract & Analyze Molecular Properties E->G F->B

Caption: A flowchart of the self-validating computational workflow for this compound.

Presentation and Interpretation of Results

The data obtained from the calculations should be organized for clarity and ease of interpretation.

Table 1: Calculated Geometric Parameters for this compound
ParameterAtom(s)Calculated Value (Å or °)
Bond Length C-ClValue from calculation
C-C (adjacent to CCl₂)Value from calculation
C-C (ring)Value from calculation
C-HValue from calculation
Bond Angle Cl-C-ClValue from calculation
C-C-C (at CCl₂)Value from calculation
C-C-C (ring)Value from calculation
Conformation Ring Puckeringe.g., C₂ Twist

Note: The final values in this and subsequent tables would be populated from the actual output of the computational software.

Table 2: Selected Calculated Vibrational Frequencies
Frequency (cm⁻¹)Intensity (km/mol)Vibrational Mode Assignment
ValueValueC-H Stretch (asymmetric)
ValueValueC-H Stretch (symmetric)
ValueValueRing Deformation
ValueValueC-Cl Stretch (asymmetric)
ValueValueC-Cl Stretch (symmetric)
Table 3: Calculated Electronic Properties
PropertyCalculated Value
Total Dipole Moment Value D
HOMO Energy Value eV
LUMO Energy Value eV
HOMO-LUMO Gap Value eV
Zero-Point Energy Value Hartrees
  • Interpretation of Geometry: The optimized geometry will likely reveal a non-planar cyclopentane ring, likely a C₂ twist or Cₛ envelope conformation, to alleviate torsional strain. The Cl-C-Cl angle will be close to the tetrahedral angle (109.5°), but may be slightly compressed due to steric hindrance.

  • Interpretation of Electronics: The large electronegativity difference between carbon and chlorine will induce a significant molecular dipole moment, with the negative pole oriented towards the chlorine atoms. The HOMO-LUMO gap is a key indicator of chemical stability; a larger gap implies higher stability and lower chemical reactivity. The HOMO is likely to be localized on the chlorine lone pairs, while the LUMO may be a σ* anti-bonding orbital associated with the C-Cl bonds.

References

An In-depth Technical Guide to the Safe Handling of 1,1-Dichlorocyclopentane

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Perspective for Researchers and Drug Development Professionals

Preamble: Applying the Precautionary Principle to Uncharacterized Compounds

In the landscape of chemical research and pharmaceutical development, we frequently encounter compounds with incomplete toxicological and environmental profiles. 1,1-Dichlorocyclopentane (CAS No. 31038-06-9) is a prime example. A review of its Safety Data Sheet (SDS) reveals a significant amount of missing data, particularly concerning chronic health effects, carcinogenicity, and ecological impact.[1] This absence of information should not be interpreted as an indication of safety. Instead, it mandates the adoption of the precautionary principle . As senior scientists, our primary responsibility is to assume a higher level of hazard and implement robust safety protocols to protect ourselves, our colleagues, and the environment. This guide is structured to provide a comprehensive safety framework for this compound, grounded in an understanding of its known properties and inferred risks based on its chemical class (halogenated cycloalkane).

Section 1: Hazard Profile and Foundational Risk Assessment

A thorough understanding of a chemical's intrinsic properties is the cornerstone of a reliable safety protocol. The risk assessment process begins with a critical evaluation of what is known and what must be inferred.

Physicochemical Characteristics

The physical properties of this compound dictate its behavior in a laboratory setting and inform the necessary handling and storage controls. Its classification as a flammable liquid with a relatively low flash point is of primary concern.[1][2]

PropertyValueSource
CAS Number 31038-06-9[1][2][3]
Molecular Formula C₅H₈Cl₂[2][3][4]
Molecular Weight 139.02 g/mol [2][3]
Boiling Point 140-161.8 °C[2][5]
Flash Point 55.4 °C[2]
Density ~1.19 g/cm³[2][5]
Vapor Pressure 2.92 mmHg at 25°C[2]
UN Number 1993[1]
Transport Hazard Class 3 (Flammable Liquid)[1][5]
Health Hazard Profile: Known and Inferred Risks

Specific toxicological data for this compound is largely unavailable.[1] Therefore, we must infer potential health hazards from its chemical structure and from data on similar chlorinated solvents and cyclic alkanes.[6][7][8] The primary routes of exposure are inhalation, skin/eye contact, and ingestion.

Hazard TypeClassification & Potential EffectsRationale & Causality
Acute Toxicity (Inhalation) May cause respiratory irritation. [6] High vapor concentrations may lead to dizziness, drowsiness, headache, and nausea.[8][9]Halogenated hydrocarbons can act as central nervous system depressants. Irritation is a common effect of solvent vapors on mucous membranes.[8][10]
Skin Corrosion/Irritation Causes skin irritation. [6][9] Repeated or prolonged contact may cause dryness and cracking (dermatitis) due to defatting of the skin.[8][11]As a lipophilic solvent, it can dissolve and strip away the natural protective oils on the skin, leading to irritation and increased susceptibility to other chemical exposures.[8]
Serious Eye Damage/Irritation Causes serious eye irritation. [6][9] Direct contact with the liquid or high vapor concentrations can cause pain, redness, and potential damage.Solvents can cause significant irritation to the sensitive tissues of the eye. Prompt and thorough rinsing is critical to prevent lasting damage.[12]
Aspiration Hazard May be fatal if swallowed and enters airways. Like many low-viscosity hydrocarbons, if ingested and then vomited, the liquid can be aspirated into the lungs, causing a severe and potentially fatal chemical pneumonitis.[8]
Chronic Toxicity Unknown. Suspected target organs include the liver and kidneys.Many chlorinated solvents are known to be hepatotoxic and nephrotoxic with chronic exposure.[7][13] The lack of data for this specific compound necessitates assuming similar potential long-term effects.
Physical and Reactivity Hazards

The most immediate and significant physical hazard is flammability.

  • Flammability: As a Class 3 Flammable Liquid, its vapors can form explosive mixtures with air.[1][9] The flash point of 55.4 °C indicates that it can be ignited by sparks, open flames, or hot surfaces under typical laboratory conditions.[2]

  • Static Discharge: Vapors may travel to a source of ignition and flash back.[9] Transfer of the liquid can generate static electricity, creating an ignition risk. Proper grounding and bonding procedures are essential.[9][14]

  • Reactivity: While the SDS lists "no data available" for specific reactivity hazards, it is prudent to assume incompatibility with strong oxidizing agents and strong bases, which is typical for halogenated hydrocarbons.[1][9][14]

  • Hazardous Decomposition: Thermal decomposition, especially during a fire, can lead to the release of highly toxic and corrosive gases such as hydrogen chloride (HCl), carbon monoxide (CO), and carbon dioxide (CO₂).[9][14]

The Risk Assessment Workflow

Every experiment involving this compound must be preceded by a formal risk assessment. This workflow ensures that hazards are identified and appropriate controls are implemented before work begins.

G cluster_prep Preparation Phase cluster_control Control Implementation cluster_exec Execution & Review A Review SDS & Authoritative Sources B Analyze Experimental Protocol (Scale, Temperature, Equipment) A->B C Identify Potential Hazards (Health, Physical, Procedural) B->C D Select Engineering Controls (Fume Hood, Ventilation) C->D E Determine Required PPE (Gloves, Eyewear, Body) D->E F Prepare Emergency Response Plan (Spill Kit, First Aid) E->F G Execute Experiment (Follow SOP) F->G H Review & Document (Note any deviations or incidents) G->H H->A Continuous Improvement

Caption: Risk Assessment Workflow for this compound.

Section 2: Engineering Controls - The Hierarchy of Safety

The hierarchy of controls prioritizes eliminating or reducing hazards at their source. Engineering controls are the most effective measure for managing the risks associated with this compound.

Primary Control: Chemical Fume Hoods

All work involving this compound must be conducted inside a properly functioning chemical fume hood.[15] This is non-negotiable. The fume hood serves two critical functions:

  • Vapor Containment: It captures flammable and potentially toxic vapors at the source, preventing them from entering the laboratory atmosphere and being inhaled by personnel.

  • Explosion Shielding: The sash provides a physical barrier against chemical splashes and potential runaway reactions.

The sash should always be kept at the lowest possible height that still allows for comfortable and safe manipulation of the apparatus.

Ventilation and Ignition Source Control

The laboratory must be well-ventilated to prevent the accumulation of flammable vapors.[1] All potential ignition sources must be rigorously controlled.

  • Electrical Equipment: Use only explosion-proof electrical equipment (stirrers, heating mantles, vacuum pumps) within or near the fume hood where vapors may be present.[6][9]

  • Static Electricity: When transferring quantities greater than 500 mL, containers and equipment must be properly grounded and bonded to prevent the buildup of static charge.[9][14]

  • Open Flames & Hot Surfaces: Prohibit all open flames (Bunsen burners) and ensure heating devices are set below the autoignition temperature of the solvent.[6][16]

Section 3: Personal Protective Equipment (PPE) - The Last Line of Defense

PPE does not eliminate the hazard; it provides a barrier between the user and the chemical.[17][18] Its effectiveness is entirely dependent on proper selection, fit, and use.[18][19]

The Core PPE Ensemble

This is the minimum required PPE for any work in a laboratory where this compound is present.

  • Eye Protection: ANSI Z87.1-compliant safety glasses with side shields.

  • Body Protection: A flame-resistant laboratory coat, fully buttoned.

  • Leg and Foot Protection: Long pants and fully enclosed, chemical-resistant shoes.[19][20]

Task-Specific PPE Selection Guide

The level of PPE must be escalated based on the specific task and the associated risk of exposure.

TaskMinimum Required PPE (in addition to Core Ensemble)Rationale
Handling Closed Containers Chemical-resistant gloves (e.g., Nitrile for incidental contact).Protects against surface contamination.
Small-Scale Transfers (<50 mL) Chemical splash goggles. Chemical-resistant gloves (Nitrile/Neoprene).Goggles provide a full seal to protect against small splashes.[21]
Reaction Setup / Workup Chemical splash goggles and a face shield. Chemical-resistant gloves (e.g., Butyl rubber or laminate for extended contact). Chemical-resistant apron.A face shield provides broader protection from splashes.[20][21] Heavier-duty gloves are required for tasks involving prolonged potential contact.
Large-Scale Transfers (>500 mL) Chemical splash goggles and a face shield. Heavy-duty, chemical-resistant gloves and gauntlets. Chemical-resistant apron or splash suit.The risk of a significant splash is much higher, requiring more extensive body protection.[18]
Glove Selection Protocol

Choosing the correct glove material is critical, as no single material protects against all chemicals.[20][21]

  • Consult Manufacturer Data: Do not assume a glove is protective. Always consult the glove manufacturer's chemical resistance guide. Search for data on "chlorinated hydrocarbons" or similar compounds if this compound is not listed.

  • Evaluate Breakthrough Time: Select a glove with a breakthrough time that exceeds the duration of the task. For incidental contact, disposable nitrile gloves may suffice. For immersive work or extended handling, butyl rubber or multi-laminate gloves are often superior for chlorinated solvents.[21]

  • Inspect Before Use: Always inspect gloves for holes, cracks, or signs of degradation before each use.[1]

  • Replace Immediately: If contact with the chemical occurs, remove the glove immediately, wash your hands, and don a new glove. Do not reuse disposable gloves.

Section 4: Standard Operating Procedures (SOPs)

Clear, written protocols are essential for ensuring consistency and safety in routine operations.

Safe Handling and Transfer Protocol
  • Preparation: Don all required PPE and ensure the chemical fume hood is operational.

  • Grounding: For transfers >500 mL, ensure all metal containers and equipment are electrically bonded and grounded.[9]

  • Dispensing: Use a bottle-top dispenser, pump, or cannula for liquid transfers to minimize vapor release and splashing. Avoid pouring from an open container whenever possible.

  • Container Management: Keep containers tightly closed when not in use.[16]

  • Hygiene: After handling, remove gloves and wash hands thoroughly with soap and water.[6]

Storage Requirements
  • Location: Store in a dedicated, approved flammable liquids storage cabinet.[14]

  • Conditions: The storage area must be cool, dry, and well-ventilated.[1]

  • Separation: Store away from heat, ignition sources, and incompatible materials like strong oxidizing agents.[14][16]

  • Labeling: Ensure all containers are clearly labeled with the chemical name and associated hazards.

Waste Management and Disposal Protocol

All this compound waste, including contaminated materials, is considered hazardous waste.[22][23]

  • Waste Collection: Collect all liquid waste in a dedicated, clearly labeled, and sealable hazardous waste container.

  • Solid Waste: Contaminated items (gloves, absorbent pads, silica gel) must also be collected in a separate, sealed hazardous waste container.

  • Avoid Mixing: Do not mix chlorinated waste with non-halogenated solvent waste unless specifically permitted by your institution's hazardous waste program.

  • Disposal: Arrange for waste pickup and disposal through your institution's Environmental Health & Safety (EHS) department.[1] Do not pour any amount of this compound down the drain.[1][24]

Section 5: Emergency Response Protocols

Preparedness is key to mitigating the consequences of an accident. All personnel must be familiar with these procedures and the location of emergency equipment.

Personal Exposure Response

Immediate and correct first aid can significantly reduce the severity of an injury.[1] The following decision tree outlines the critical steps.

G Emergency First Aid Decision Tree cluster_skin_eye Skin or Eye Contact cluster_inhalation Inhalation cluster_ingestion Ingestion Start EXPOSURE EVENT A1 Remove contaminated clothing and jewelry immediately. Start->A1 Skin/Eye B1 Move victim to fresh air immediately. Start->B1 Inhalation C1 Rinse mouth with water. DO NOT induce vomiting. Start->C1 Ingestion A2 Flush affected area with tepid, flowing water for at least 15 minutes. A1->A2 A3 For eyes, hold eyelids open and flush from nose outwards. End Seek immediate medical attention. Provide SDS to responders. A2->End After flushing B2 If breathing is difficult, have a trained person administer oxygen. B1->B2 B2->End C2 Aspiration into lungs is a major risk. C1->End

Caption: Emergency First Aid Decision Tree for Exposures.

Spill Containment and Cleanup Protocol

For minor spills (<100 mL) that you are trained and equipped to handle:

  • Alert & Evacuate: Alert personnel in the immediate area. If necessary, evacuate the lab.

  • Control Ignition Sources: Immediately turn off all nearby ignition sources.[1]

  • Ventilate: Ensure the fume hood is operating to ventilate vapors.

  • Don PPE: Wear, at a minimum, a lab coat, splash goggles, and appropriate chemical-resistant gloves (e.g., butyl rubber). A respirator may be necessary depending on the spill size and ventilation.

  • Contain: Cover the spill with an inert absorbent material (e.g., vermiculite, sand, or a commercial solvent spill pad), starting from the outside and working inward.

  • Collect: Using non-sparking tools (e.g., plastic scoop), carefully collect the absorbed material and place it in a labeled, sealable container for hazardous waste disposal.[9]

  • Decontaminate: Clean the spill area with soap and water.

  • Dispose: Dispose of all contaminated materials as hazardous waste.

For major spills (>100 mL) or any spill you are not comfortable handling, evacuate the area, close the door, and contact your institution's emergency response team immediately.[12]

Fire Response
  • If a small fire occurs in a beaker or flask, cover it with a watch glass or another container to smother the flames, if it is safe to do so.

  • For any larger fire, or if you are in any doubt, activate the nearest fire alarm and evacuate the area.

  • Use a CO₂ or dry chemical (ABC) fire extinguisher only if you are trained and it is safe to do so.[1]

  • Inform emergency responders that the fire involves a flammable chlorinated liquid.

Conclusion: Fostering a Culture of Proactive Safety

The safe use of this compound, like any chemical, extends beyond the mere execution of protocols. It requires a foundational culture of safety, critical thinking, and continuous learning. The lack of comprehensive hazard data for this compound underscores our professional responsibility to be vigilant, to question assumptions, and to always operate with a heightened sense of caution. By integrating the principles and procedures outlined in this guide into your daily workflow, you can effectively manage the risks and ensure a safe and productive research environment.

References

An In-depth Technical Guide to the Environmental Fate of 1,1-Dichlorocyclopentane

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the environmental fate of 1,1-dichlorocyclopentane, a halogenated cyclic alkane. Aimed at researchers, environmental scientists, and professionals in drug development and chemical manufacturing, this document synthesizes current understanding and outlines robust experimental protocols to address existing data gaps. Given the limited direct experimental data for this specific compound, this guide draws upon established principles of environmental chemistry, data from structurally similar compounds, and standardized testing guidelines to propose a scientifically grounded framework for its environmental risk assessment. The core of this guide focuses on elucidating the pathways of abiotic and biotic degradation, as well as the key processes governing its transport and partitioning in the environment.

Introduction: The Environmental Significance of Chlorinated Cyclic Alkanes

Chlorinated cyclic alkanes represent a class of compounds with diverse industrial applications, including use as solvents, intermediates in chemical synthesis, and components of specialty materials. Their cyclic structure and the presence of chlorine substituents can confer chemical stability, which may lead to environmental persistence. Understanding the environmental fate of these compounds is paramount for predicting their potential for transport, accumulation, and transformation in various environmental compartments, thereby informing risk assessments and guiding the development of environmentally benign alternatives. This compound (C₅H₈Cl₂) is a member of this class for which a comprehensive environmental fate profile is not well-documented in publicly available literature. This guide aims to bridge this knowledge gap by providing a foundational understanding of its likely environmental behavior and detailing the necessary experimental workflows to generate empirical data.

Physicochemical Properties: The Foundation of Environmental Behavior

The environmental transport and fate of a chemical are fundamentally governed by its physicochemical properties. For this compound, a combination of available data and estimated values provides the basis for predicting its behavior.

PropertyValueSource/MethodImplication for Environmental Fate
Chemical FormulaC₅H₈Cl₂PubChemBasic molecular information.[1]
Molecular Weight139.02 g/mol PubChemInfluences volatility and diffusion rates.[1]
Boiling Point140-143 °CChemicalBookSuggests moderate volatility.[2]
Density1.1828 g/cm³ChemicalBookDenser than water, will sink in aquatic systems.[2]
XLogP3-AA (Octanol-Water Partition Coefficient)2.6PubChem (Computed)Indicates a moderate potential for bioaccumulation and sorption to organic matter.[1]
Water SolubilityEstimated to be lowInferred from XLogP3Low water solubility will influence its partitioning behavior.
Vapor PressureEstimated to be moderateInferred from boiling pointSuggests that volatilization from water and soil surfaces is a potential transport pathway.
Henry's Law ConstantNo data found; likely to be moderateEstimation based on structureWill determine the partitioning between air and water.

Abiotic Degradation: Pathways Independent of Biological Activity

Abiotic degradation processes, such as hydrolysis and photolysis, can be significant transformation pathways for organic chemicals in the environment.

Hydrolysis

Hydrolysis is the reaction of a substance with water. For geminal dihalides like this compound, hydrolysis can lead to the formation of ketones. The hydrolysis of the structurally similar 1,1-dichlorocyclohexane is known to yield cyclohexanone. It is therefore plausible that this compound undergoes hydrolysis to form cyclopentanone. The rate of this reaction is likely to be pH-dependent.

Proposed Hydrolysis Pathway for this compound

This compound This compound Cyclopentanone Cyclopentanone This compound->Cyclopentanone + 2H₂O - 2HCl This compound This compound Chlorocyclopentane Chlorocyclopentane This compound->Chlorocyclopentane + 2e⁻, + H⁺ - Cl⁻ Cyclopentane Cyclopentane Chlorocyclopentane->Cyclopentane + 2e⁻, + H⁺ - Cl⁻ cluster_air Atmosphere cluster_water Water cluster_soil Soil Atmospheric 1,1-DCP This compound (gas phase) Atmospheric Degradation Products Atmospheric Degradation Products Atmospheric 1,1-DCP->Atmospheric Degradation Products Indirect Photolysis (reaction with •OH) Dissolved 1,1-DCP This compound (dissolved) Dissolved 1,1-DCP->Atmospheric 1,1-DCP Volatilization Sediment 1,1-DCP This compound (sorbed to sediment) Dissolved 1,1-DCP->Sediment 1,1-DCP Sorption Hydrolysis Products Hydrolysis Products Dissolved 1,1-DCP->Hydrolysis Products Hydrolysis (slow) Sediment 1,1-DCP->Dissolved 1,1-DCP Desorption Anaerobic Biodegradation Products Anaerobic Biodegradation Products Sediment 1,1-DCP->Anaerobic Biodegradation Products Anaerobic Biodegradation (very slow) Soil 1,1-DCP This compound (sorbed to soil) Soil Pore Water 1,1-DCP This compound (in pore water) Soil 1,1-DCP->Soil Pore Water 1,1-DCP Desorption Soil 1,1-DCP->Anaerobic Biodegradation Products Anaerobic Biodegradation (very slow) Soil Pore Water 1,1-DCP->Atmospheric 1,1-DCP Volatilization Soil Pore Water 1,1-DCP->Soil 1,1-DCP Sorption Release Release Release->Dissolved 1,1-DCP Release->Soil 1,1-DCP

References

Methodological & Application

The Cyclopentyl Core: A Synthetic Chemist's Guide to 1,1-Dichlorocyclopentane

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate world of organic synthesis, where the architecture of molecules dictates their function, the cyclopentyl moiety is a recurring and valuable motif. Its presence in natural products, pharmaceuticals, and advanced materials underscores the continuous need for versatile and efficient synthetic precursors. 1,1-Dichlorocyclopentane, a geminal dihalide, emerges as a potent and underutilized building block, offering a gateway to a variety of functionalized five-membered rings. This guide provides an in-depth exploration of its synthetic applications, moving beyond simple reaction schemes to elucidate the mechanistic rationale and provide robust, field-tested protocols for the modern research scientist.

Introduction: The Latent Potential of a Gem-Dihalide

This compound is a colorless liquid whose synthetic utility is rooted in the reactivity of its dichlorinated carbon atom. This single stereocenter, bearing two leaving groups, can be considered a masked ketone or a precursor to a strained carbocyclic system. Its strategic deployment allows for the facile construction of cyclopentanone, cyclopentane, and various cyclopentene derivatives, each a valuable intermediate in its own right. This document will detail the transformation of this humble precursor into these high-value synthetic targets.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 31038-06-9
Molecular Formula C₅H₈Cl₂
Molecular Weight 139.02 g/mol
Boiling Point 161.8 °C at 760 mmHg--INVALID-LINK--
Density 1.19 g/cm³--INVALID-LINK--
Refractive Index 1.478--INVALID-LINK--

Safety and Handling: A Prerequisite for Success

Before embarking on any synthetic protocol, a thorough understanding of the reagent's safety profile is paramount. This compound is a flammable liquid and requires careful handling in a well-ventilated fume hood.[1][2]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles conforming to EN 166(EU) or NIOSH (US) standards, chemical-resistant gloves (e.g., nitrile), and a flame-retardant lab coat.[1]

  • Handling: Avoid contact with skin, eyes, and inhalation of vapors.[1] Use spark-proof tools and ensure all equipment is properly grounded to prevent static discharge.[3]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from heat and ignition sources.

  • Disposal: Dispose of waste in accordance with local, regional, and national regulations. Collected material should be promptly disposed of in suitable, closed containers.[1]

Application Note I: Synthesis of Cyclopentanone via Hydrolysis

The conversion of a gem-dihalide to a ketone is a cornerstone transformation in organic synthesis. The two chlorine atoms in this compound serve as a robust protecting group for a carbonyl, which can be unmasked under hydrolytic conditions.

Causality and Mechanistic Insight

The hydrolysis of a gem-dihalide to a ketone proceeds through a gem-diol intermediate, which is generally unstable and readily eliminates water to form the more stable carbonyl group. The reaction can be catalyzed by acid or promoted by base. While direct protocols for this compound are not prevalent in peer-reviewed literature, the alkaline hydrolysis of the analogous 1,1-dichlorocyclohexane to cyclohexanone is a well-established transformation, providing a reliable template for this procedure.[4][5][6] The mechanism involves a sequential nucleophilic substitution of the chloride ions by hydroxide, followed by rapid dehydration of the unstable gem-diol.

G cluster_0 Hydrolysis Pathway start This compound int1 Intermediate Carbocation/ SN2 Transition State start->int1 + 2OH⁻ - 2Cl⁻ diol gem-Diol (unstable) int1->diol product Cyclopentanone diol->product - H₂O

Caption: Hydrolysis of this compound to cyclopentanone.

Experimental Protocol: Alkaline Hydrolysis

This protocol is adapted from the established synthesis of cyclohexanone from its corresponding gem-dichloride.[4][5]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add this compound (1.0 eq).

  • Reagent Addition: Add a 10% aqueous solution of sodium hydroxide (NaOH) or potassium hydroxide (KOH) (2.5 eq). A phase-transfer catalyst, such as tetrabutylammonium bromide (0.05 eq), can be added to facilitate the reaction between the aqueous and organic phases.

  • Reaction Conditions: Heat the biphasic mixture to reflux (approximately 100-105 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS), observing the disappearance of the starting material. The reaction is typically complete within 4-8 hours.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Transfer the mixture to a separatory funnel and extract with diethyl ether or dichloromethane (3 x 50 mL for a 10g scale reaction).

    • Combine the organic layers and wash with water (2 x 50 mL) and then with brine (1 x 50 mL).

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude cyclopentanone can be purified by fractional distillation to yield the final product.

Application Note II: Reductive Dechlorination to Cyclopentane

For synthetic routes requiring the simple cyclopentyl scaffold, the complete removal of the chlorine atoms is necessary. Reductive dechlorination offers a direct method to convert this compound into the parent hydrocarbon, cyclopentane.

Causality and Mechanistic Insight

Various reducing agents can effect the dehalogenation of alkyl halides. A particularly effective, economical, and environmentally benign method utilizes zinc dust in the presence of a proton source, such as ammonium chloride.[1] This system facilitates a metal-mediated reduction. The zinc metal acts as a two-electron donor, leading to the cleavage of the carbon-chlorine bonds. The ammonium chloride serves as a proton donor to quench the resulting carbanionic intermediates, ultimately yielding the alkane.

G start This compound process Reductive Dechlorination start->process reagents Zn dust NH₄Cl, MeOH reagents->process product Cyclopentane process->product

Caption: Workflow for the synthesis of cyclopentane.

Experimental Protocol: Zinc-Mediated Reduction

This protocol is based on a general procedure for the reductive dehalogenation of alkyl halides.[1]

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.0 eq) and methanol (MeOH) as the solvent.

  • Reagent Addition: Add ammonium chloride (NH₄Cl, 2.5 eq) followed by activated zinc dust (4.0 eq).

  • Reaction Conditions: Stir the suspension at 60 °C. The reaction is typically exothermic and should be controlled.

  • Monitoring: Follow the reaction's progress by GC-MS, monitoring for the disappearance of the starting material and the appearance of the cyclopentane product. The reaction is generally complete within 3-5 hours.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Filter the mixture through a pad of Celite® to remove excess zinc and inorganic salts. Wash the filter cake with methanol.

    • Combine the filtrate and washings and remove the methanol under reduced pressure.

    • Take up the residue in diethyl ether and wash with water and then brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and carefully remove the solvent. Caution: Cyclopentane is highly volatile (b.p. 49 °C).

  • Purification: Due to its volatility, purification by distillation must be done with an efficient, cooled fractionating column. For many applications, the crude product after work-up may be of sufficient purity.

Table 2: Comparison of Synthetic Transformations

TransformationProductKey ReagentsTypical ConditionsKey Advantages
Hydrolysis CyclopentanoneNaOH or KOH (aq)Reflux (100-105 °C)Access to a key carbonyl building block.
Reductive Dechlorination CyclopentaneZn, NH₄Cl, MeOH60 °CFormation of the saturated hydrocarbon core.
Dehydrochlorination 1-ChlorocyclopenteneNaNH₂ or t-BuOKVaries (e.g., liquid NH₃)Synthesis of a versatile vinyl halide.

Application Note III: Dehydrochlorination to 1-Chlorocyclopentene

The synthesis of vinyl halides opens up a vast array of subsequent transformations, most notably palladium-catalyzed cross-coupling reactions. This compound can serve as a precursor to 1-chlorocyclopentene through a base-mediated elimination reaction.

Causality and Mechanistic Insight

The dehydrochlorination of this compound requires a strong, non-nucleophilic base to promote the elimination of hydrogen chloride (HCl). The mechanism proceeds via an E2 (elimination, bimolecular) pathway. The base abstracts a proton from the carbon adjacent to the gem-dihalide center, followed by the concerted departure of one of the chloride ions to form the double bond. The use of a very strong base, such as sodium amide (NaNH₂) or potassium tert-butoxide (t-BuOK), is necessary to drive the reaction efficiently. The resulting 1-chlorocyclopentene is a valuable intermediate for introducing aryl, alkyl, and other functional groups at the vinylic position.[7]

Caption: E2 elimination pathway to 1-chlorocyclopentene.

Experimental Protocol: Base-Mediated Elimination

This is a representative protocol; reaction conditions may require optimization based on the chosen base and solvent system.

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask under an inert atmosphere (nitrogen or argon), add a solution of a strong base such as potassium tert-butoxide (1.2 eq) in anhydrous tetrahydrofuran (THF).

  • Reagent Addition: Cool the solution to 0 °C in an ice bath. Add a solution of this compound (1.0 eq) in anhydrous THF dropwise to the stirred base solution over 30 minutes.

  • Reaction Conditions: After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitoring: Monitor the reaction by GC-MS for the formation of 1-chlorocyclopentene and the consumption of the starting material.

  • Work-up:

    • Carefully quench the reaction by the slow addition of water at 0 °C.

    • Transfer the mixture to a separatory funnel and extract with pentane or diethyl ether.

    • Wash the combined organic layers with water and brine.

    • Dry the organic phase over anhydrous MgSO₄, filter, and concentrate carefully by rotary evaporation at low temperature and pressure.

  • Purification: The product, 1-chlorocyclopentene, is a volatile liquid and should be purified by careful fractional distillation.

Conclusion

This compound is a readily accessible and highly versatile precursor for a range of valuable cyclopentyl derivatives. By leveraging straightforward and robust protocols for hydrolysis, reductive dechlorination, and dehydrochlorination, researchers can efficiently access cyclopentanone, cyclopentane, and 1-chlorocyclopentene. These application notes provide a solid foundation for the strategic incorporation of the cyclopentyl motif into complex target molecules, empowering chemists in drug discovery and materials science to build better molecules, faster.

References

Application Note: Navigating the Non-Classical Grignard Reaction of 1,1-Dichlorocyclopentane for the Synthesis of Cyclobutyl Moieties

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The formation of organomagnesium halides, or Grignard reagents, is a cornerstone of synthetic organic chemistry, enabling the creation of crucial carbon-carbon bonds.[1][2] While the reaction of monohaloalkanes is well-established, the use of geminal dihalides such as 1,1-dichlorocyclopentane presents unique mechanistic challenges and synthetic opportunities. This application note provides an in-depth guide for researchers, scientists, and drug development professionals on the synthesis and utilization of the Grignard reagent derived from this compound. We will explore the nuanced reaction mechanism, which deviates significantly from classical pathways, and provide a robust, validated protocol for its successful formation, titration, and subsequent reaction with an electrophile.

Mechanistic Insights: Beyond Simple Magnesium Insertion

The reaction of a gem-dihalide with magnesium metal is not a simple insertion into a carbon-halogen bond.[3] The process is believed to initiate via a single-electron transfer (SET) from the magnesium surface to the organic halide, generating a radical anion intermediate.[4][5] This is followed by the expulsion of a chloride ion to form an α-chloro radical. A second SET event produces a highly unstable α-chloro carbanion, which can then form the α-chloro Grignard reagent or potentially eliminate another chloride ion to form a cyclopentylidene carbene.[3][6] The predominant pathway is highly dependent on reaction conditions. Evidence suggests that for many gem-dihalides, the reaction proceeds through radical precursors that can lead to carbene intermediates, opening pathways to side products if not carefully controlled.[3][6]

Understanding this complex mechanism is critical for troubleshooting and optimizing the reaction. The formation of the desired cyclobutylmagnesium chloride involves a rearrangement, which is a key distinction from standard Grignard syntheses.

G cluster_main Proposed Mechanistic Pathway cluster_legend Legend A This compound B Radical Anion Intermediate A->B + Mg (SET) A->B C α-Chloro Radical B->C - Cl⁻ B->C D α-Chloro Grignard Reagent (Unstable) C->D + Mg•⁺ (Coupling) C->D E Cyclobutylmagnesium Chloride (Rearranged Product) D->E Rearrangement D->E F Cyclopentylidene Carbene (Side Pathway) D->F Elimination of MgCl₂ D->F G Side Products (e.g., Cyclopropanation) F->G Further Reactions F->G K Main Reaction Pathway L Potential Side Pathway

Caption: Proposed mechanism for the reaction of this compound with magnesium.

Key Experimental Parameters and Challenges

Successful synthesis requires meticulous attention to several critical factors that govern the initiation, yield, and purity of the Grignard reagent.

  • Anhydrous Conditions: Grignard reagents are potent bases and will be rapidly quenched by protic sources, including atmospheric moisture.[7][8] All glassware must be rigorously dried, and anhydrous solvents are mandatory. The reaction should be conducted under an inert atmosphere (e.g., Nitrogen or Argon).

  • Magnesium Activation: A layer of magnesium oxide on the surface of the magnesium turnings can prevent the reaction from initiating.[9] Activation is necessary to expose a fresh metal surface. Common methods include the addition of a small crystal of iodine, a few drops of 1,2-dibromoethane, or mechanical grinding/stirring of the magnesium turnings.[2][10]

  • Solvent Choice: Ethereal solvents are essential as they solvate and stabilize the Grignard reagent.[1][4] Tetrahydrofuran (THF) is often preferred over diethyl ether for less reactive chlorides due to its higher boiling point and superior solvating ability.[11]

  • Initiation and Temperature Control: The reaction between alkyl chlorides and magnesium can be difficult to initiate.[8][12] A concentrated solution of the halide is often added initially to a small amount of activated magnesium. Once initiation is observed (via heat evolution and turbidity), the remaining halide solution is added at a rate that maintains a gentle reflux, preventing runaway reactions.[13]

Detailed Experimental Protocol

This protocol details the formation of cyclobutylmagnesium chloride and its subsequent reaction with benzophenone as a model electrophile.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
Magnesium Turnings>99.8%Major SupplierDry in an oven overnight before use.[14]
This compound>97%Major Supplier
Tetrahydrofuran (THF)Anhydrous, >99.9%Major SupplierInhibitor-free.
IodineCrystal, ReagentMajor SupplierFor activation.
1,2-Dibromoethane>99%Major SupplierFor activation.
Benzophenone>99%Major SupplierRecrystallize if necessary.
Hydrochloric Acid (HCl)1 M AqueousMajor SupplierFor quenching.
Saturated Ammonium Chloride (NH₄Cl)AqueousIn-house PrepFor workup.
Anhydrous Magnesium Sulfate (MgSO₄)ReagentMajor SupplierFor drying organic layers.
Equipment Setup

All glassware must be oven-dried at >120°C for at least 4 hours and assembled hot under a stream of dry nitrogen.

G cluster_setup Grignard Reaction Setup Flask Three-Neck Round-Bottom Flask (with stir bar) Condenser Reflux Condenser Flask->Condenser Center Neck Funnel Dropping Funnel Flask->Funnel Side Neck Nitrogen Nitrogen Inlet/Outlet Condenser->Nitrogen Top

Caption: Standard glassware setup for Grignard reagent synthesis.

Protocol Steps

Part A: Formation of Cyclobutylmagnesium Chloride

  • Setup: To a 250 mL three-necked flask equipped with a magnetic stir bar, reflux condenser, and a 100 mL pressure-equalizing dropping funnel, add magnesium turnings (2.9 g, 0.12 mol). The entire apparatus should be under a positive pressure of dry nitrogen.

  • Activation: Add a single crystal of iodine to the flask. Gently warm the flask with a heat gun until purple iodine vapors are observed. Allow to cool to room temperature.

  • Initiation: In the dropping funnel, prepare a solution of this compound (13.9 g, 0.10 mol) in 80 mL of anhydrous THF. Add ~10 mL of this solution to the activated magnesium turnings. The reaction should initiate within a few minutes, indicated by the disappearance of the iodine color, gentle bubbling, and a slight warming of the flask. If no initiation occurs, add 3-4 drops of 1,2-dibromoethane.

  • Addition: Once the reaction has initiated, add the remaining this compound solution dropwise at a rate sufficient to maintain a steady, gentle reflux. Use a water bath to cool the flask if the reaction becomes too vigorous. Total addition time should be approximately 45-60 minutes.

  • Completion: After the addition is complete, heat the resulting gray-brown mixture to reflux using a heating mantle for an additional 30 minutes to ensure complete consumption of the magnesium.

  • Cooling: Allow the Grignard reagent solution to cool to room temperature. It can be used directly in the next step.

Part B: Titration of the Grignard Reagent (Quality Control)

To ensure trustworthiness, the concentration of the prepared Grignard reagent should be determined before use. A common method involves titration against a solution of I₂ in THF until the iodine color persists, followed by back-titration with standard sodium thiosulfate. For this protocol, we will assume its use in the subsequent reaction to calculate an in-situ yield.

Part C: Reaction with Benzophenone

  • Electrophile Addition: In a separate dry, nitrogen-flushed flask, dissolve benzophenone (14.6 g, 0.08 mol) in 50 mL of anhydrous THF. Cool this solution to 0°C in an ice bath.

  • Grignard Addition: Transfer the prepared Grignard solution via cannula to the dropping funnel and add it dropwise to the stirred benzophenone solution at 0°C over 30 minutes.

  • Warm to RT: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour.

  • Quenching: Carefully pour the reaction mixture into a beaker containing 200 mL of a cold, saturated aqueous solution of ammonium chloride (NH₄Cl). Stir vigorously for 15 minutes.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3 x 75 mL).

  • Washing and Drying: Combine the organic layers and wash with brine (1 x 100 mL). Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization to yield the desired tertiary alcohol.

Expected Results & Troubleshooting

ParameterExpected Outcome
Grignard Reagent Yield60-75% (Determined by titration or product yield)
ProductCyclobutyldiphenylmethanol
Product Yield (Post-Puri.)55-70% (based on benzophenone)
AppearanceWhite to off-white crystalline solid

Troubleshooting Guide:

IssueProbable CauseSuggested Solution
Reaction fails to initiateInactive magnesium; wet glassware/solventCrush magnesium turnings under nitrogen; re-dry all equipment; use freshly opened anhydrous solvent.[10]
Dark color, low yield of productWurtz-coupling side reactions[15]Ensure slow, controlled addition of the halide; maintain gentle reflux, do not overheat.
Starting material recoveredFailed Grignard formation; quenched Grignard reagentRe-check for moisture sources; titrate a small aliquot of the Grignard reagent before adding the electrophile.

Safety Precautions

  • Fire Hazard: Diethyl ether and THF are extremely flammable.[16] Perform the reaction in a well-ventilated fume hood, away from ignition sources.

  • Pyrophoric Reagent: Grignard reagents can ignite upon contact with air. Maintain a positive pressure of inert gas at all times.

  • Corrosive Reagents: Handle all chemicals with appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves.

  • Quenching: The quenching of any unreacted Grignard reagent is highly exothermic. Perform this step slowly and with cooling.

Applications in Drug Discovery

The cyclobutyl motif is an increasingly important structural element in medicinal chemistry. Its rigid, three-dimensional nature makes it a valuable bioisostere for other groups, often improving metabolic stability and binding affinity. The successful synthesis of cyclobutylmagnesium chloride provides a powerful tool for introducing this moiety into complex molecules, facilitating the development of novel therapeutic agents.[15][17]

References

Application Notes and Protocols: The Synthetic Utility of 1,1-Dichlorocyclopentane in gem-Dihalocycloalkane Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth exploration of 1,1-dichlorocyclopentane as a versatile building block in modern organic synthesis. As a representative gem-dihalocycloalkane, its unique structural and electronic properties enable a range of powerful chemical transformations. This document moves beyond a simple listing of reactions to explain the underlying principles and causal factors behind key experimental choices. Detailed, field-tested protocols for reductive dehalogenation, base-mediated elimination, and carbenoid-mediated cyclopropanation are provided for researchers, scientists, and drug development professionals. The aim is to equip the reader with both the theoretical understanding and practical knowledge required to effectively utilize this substrate in complex synthetic pathways.

Introduction: The Strategic Value of gem-Dihalocycloalkanes

gem-Dihalocycloalkanes, characterized by two halogen atoms attached to the same carbon atom, are foundational intermediates in synthetic chemistry. Their utility stems from the ability of the dihalomethyl group to serve as a masked carbonyl, a precursor to carbenes/carbenoids, or a platform for elimination and reduction reactions. Among these, this compound (C₅H₈Cl₂) is an accessible and synthetically tractable starting material for constructing more complex cyclopentanoid structures, which are prevalent in natural products and pharmaceutical agents.[1]

The reactivity of this compound is dominated by the two electron-withdrawing chlorine atoms, which increase the acidity of the α-protons and render the carbon atom susceptible to nucleophilic attack or reduction. The choice of reagents and reaction conditions allows for selective transformation into cyclopentanes, cyclopentenes, or more intricate spirocyclic systems. This guide will detail the primary reaction pathways available from this substrate.

Core Reaction Manifolds and Protocols

Reductive Dehalogenation: Accessing Monochloro and Parent Cycloalkanes

Reductive dehalogenation provides a direct method to remove one or both chlorine atoms, yielding monochlorocyclopentane or the parent cyclopentane, respectively. This transformation is fundamental for converting the gem-dihalo moiety into a less functionalized state after it has served its synthetic purpose.

Mechanistic Insight & Causality: The reaction typically proceeds via a single electron transfer (SET) mechanism when using reducing metals like zinc or sodium. The metal transfers an electron to a C-Cl σ* antibonding orbital, leading to the cleavage of the carbon-chlorine bond and the formation of a radical anion intermediate. A second electron transfer results in an organometallic species or a carbanion, which is then protonated by the solvent (e.g., acetic acid, ethanol) to give the final product. The stoichiometry of the reducing agent and the reaction conditions can be tuned to favor either mono- or di-dechlorination.

Table 1: Comparison of Common Reductive Dehalogenation Conditions

Reagent SystemSolventTypical TemperatureOutcomeKey Considerations
Zn / Acetic AcidAcetic Acid25-80 °CComplete reduction to cyclopentaneProtic acid serves as both solvent and proton source.
Sodium NaphthalenideTHF / Glyme-78 to 0 °CHighly efficient, clean reductionRequires inert atmosphere; preparation of reagent needed.
LiAlH₄ (Lithium Aluminum Hydride)THF / Ether0 °C to refluxEffective for di-dechlorinationHighly reactive; requires careful handling and quenching.
Catalytic Hydrogenation (H₂/Pd-C)Ethanol/Methanol25 °CMono- or di-dechlorination possibleCan be selective under controlled pressure and catalyst loading.

Experimental Protocol 1: Zinc-Mediated Reductive Dechlorination to Cyclopentane

This protocol describes the complete reduction of this compound to cyclopentane using activated zinc dust in a protic solvent.

  • Reagents & Materials:

    • This compound (1.0 eq, e.g., 1.39 g, 10 mmol)

    • Zinc dust (<10 micron, activated) (4.0 eq, e.g., 2.62 g, 40 mmol)

    • Glacial Acetic Acid (20 mL)

    • Diethyl ether (for extraction)

    • Saturated Sodium Bicarbonate (NaHCO₃) solution

    • Anhydrous Magnesium Sulfate (MgSO₄)

    • Round-bottom flask, reflux condenser, magnetic stirrer

  • Step-by-Step Procedure:

    • Zinc Activation (Optional but Recommended): Briefly stir the zinc dust in 1M HCl, filter, wash with water, then ethanol, then ether, and dry under vacuum. This removes passivating oxide layers.

    • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the activated zinc dust and glacial acetic acid.

    • Substrate Addition: Add this compound to the stirring suspension.

    • Reaction Execution: Heat the mixture to 60-70 °C using an oil bath. The reaction is mildly exothermic.

    • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) using a non-polar eluent (e.g., pure hexanes) or Gas Chromatography-Mass Spectrometry (GC-MS) to observe the disappearance of the starting material. The reaction is typically complete within 2-4 hours.

    • Work-up: Cool the reaction mixture to room temperature. Decant the acetic acid solution away from the excess zinc into a separatory funnel containing 50 mL of cold water.

    • Extraction: Extract the aqueous layer with diethyl ether (3 x 30 mL).

    • Neutralization: Combine the organic extracts and carefully wash with saturated NaHCO₃ solution until effervescence ceases. This neutralizes the excess acetic acid. Wash once more with brine.

    • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator. Caution: Cyclopentane is highly volatile (b.p. 49 °C). Use a cooled trap and avoid excessive vacuum.

  • Characterization: The resulting cyclopentane can be characterized by ¹H NMR (singlet at ~1.51 ppm) and GC-MS to confirm purity.

Base-Mediated Elimination: Synthesis of 1-Chlorocyclopentene

Treating this compound with a strong, non-nucleophilic base promotes an elimination reaction (dehydrochlorination) to furnish 1-chlorocyclopentene, a valuable vinyl halide intermediate.

Mechanistic Insight & Causality: This reaction proceeds via the E2 (bimolecular elimination) mechanism.[2][3] The base abstracts a proton from a carbon adjacent to the carbon bearing the leaving groups. Simultaneously, the C-H bond cleavage, C=C pi bond formation, and C-Cl bond cleavage occur in a single, concerted step.[4] The use of a sterically hindered base, such as potassium tert-butoxide (KOt-Bu), is crucial. Its bulkiness disfavors the competing SN2 pathway, which would be sterically hindered at the gem-dichloro-substituted carbon, thus maximizing the yield of the elimination product.[5]

Caption: E2 elimination workflow for this compound.

Experimental Protocol 2: Synthesis of 1-Chlorocyclopentene via E2 Elimination

  • Reagents & Materials:

    • This compound (1.0 eq, e.g., 6.95 g, 50 mmol)

    • Potassium tert-butoxide (KOt-Bu) (1.2 eq, e.g., 6.73 g, 60 mmol)

    • Anhydrous Tetrahydrofuran (THF) (100 mL)

    • Round-bottom flask, dropping funnel, magnetic stirrer, nitrogen/argon line

    • Ice bath

  • Step-by-Step Procedure:

    • Reaction Setup: Assemble a dry 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet. Flame-dry the glassware under vacuum and cool under a stream of nitrogen.

    • Reagent Addition: Add potassium tert-butoxide to the flask, followed by 100 mL of anhydrous THF. Cool the resulting suspension to 0 °C in an ice bath.

    • Substrate Addition: Dissolve this compound in 20 mL of anhydrous THF and add it to the dropping funnel. Add the solution dropwise to the stirring KOt-Bu suspension over 30 minutes, maintaining the internal temperature below 5 °C.

    • Reaction Execution: After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Monitoring: Follow the consumption of the starting material by GC-MS.

    • Work-up: Quench the reaction by carefully adding 50 mL of cold water. Transfer the mixture to a separatory funnel.

    • Extraction: Extract the aqueous layer with pentane or diethyl ether (3 x 40 mL).

    • Washing and Drying: Combine the organic layers and wash with brine (2 x 30 mL). Dry the solution over anhydrous Na₂SO₄, filter, and carefully remove the solvent by rotary evaporation at low temperature.

    • Purification: The crude product can be purified by fractional distillation under reduced pressure to yield pure 1-chlorocyclopentene.

  • Characterization: The product can be identified by ¹H and ¹³C NMR spectroscopy, confirming the presence of the vinyl proton and the double bond carbons, and by GC-MS.

Generation of Cyclopentylidene Carbenoids and Trapping Reactions

One of the most powerful applications of gem-dihalides is their use as precursors to carbenes or carbenoids. Treatment of this compound with an organolithium reagent at low temperature results in lithium-halogen exchange or deprotonation followed by alpha-elimination to generate a chlorocyclopentylidene species. This highly reactive intermediate can be trapped in situ by an olefin to form spirocyclic cyclopropanes.

Mechanistic Insight & Causality: The reaction with an organolithium reagent like n-butyllithium can proceed via two pathways. The dominant pathway is often a lithium-halogen exchange, forming a more stable α-chloro-organolithium species (a carbenoid). This carbenoid can then undergo α-elimination of LiCl to form the free carbene, or it can react directly with a trapping agent. The low temperature (-78 °C) is critical to control the reactivity of the organolithium reagent and to ensure the stability of the carbenoid intermediate, preventing unwanted side reactions.

Carbene_Formation start This compound intermediate α-Chloro-cyclopentyl-lithium (Carbenoid) start->intermediate Li-Halogen Exchange reagent n-BuLi -78 °C product Spiro-fused Cyclopropane intermediate->product [2+1] Cycloaddition alkene Alkene (e.g., Styrene) alkene->product

Caption: Formation of a carbenoid and subsequent cyclopropanation.

Experimental Protocol 3: Trapping of a Cyclopentylidene Carbenoid with Styrene

  • Reagents & Materials:

    • This compound (1.0 eq, e.g., 2.78 g, 20 mmol)

    • Styrene (freshly distilled) (1.5 eq, e.g., 3.12 g, 30 mmol)

    • n-Butyllithium (n-BuLi) (1.6 M in hexanes) (1.1 eq, 13.75 mL, 22 mmol)

    • Anhydrous Diethyl Ether or THF (100 mL)

    • Dry ice/acetone bath, Schlenk line or glovebox

  • Step-by-Step Procedure:

    • Reaction Setup: Under an inert atmosphere (argon or nitrogen), add this compound, styrene, and anhydrous diethyl ether to a flame-dried, three-neck flask equipped with a magnetic stirrer, thermometer, and rubber septum.

    • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

    • Reagent Addition: Add the n-BuLi solution dropwise via syringe over 45 minutes, ensuring the internal temperature does not rise above -70 °C. A color change or precipitation may be observed.

    • Reaction Execution: After the addition is complete, stir the mixture at -78 °C for an additional 2 hours. Then, allow it to warm slowly to room temperature overnight.

    • Quenching and Work-up: Carefully quench the reaction by the slow addition of 20 mL of saturated aqueous ammonium chloride (NH₄Cl) solution at 0 °C.

    • Extraction: Transfer the mixture to a separatory funnel, add 50 mL of water, and extract with diethyl ether (3 x 50 mL).

    • Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

    • Purification: After filtering and concentrating the solvent, the crude product is purified by column chromatography on silica gel (eluting with hexanes or a hexanes/ethyl acetate gradient) to isolate the desired spiro[2.4]heptane derivative.

  • Characterization: The spirocyclic product can be fully characterized by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm its structure and composition.

Summary of Synthetic Transformations

The strategic application of this compound opens access to a diverse array of molecular architectures. The choice of reaction pathway allows for precise control over the final product, making it a valuable tool for synthetic chemists.

Summary_Workflow start This compound path1_node Reductive Dehalogenation start->path1_node e.g., Zn, H+ path2_node E2 Elimination (Strong, Bulky Base) start->path2_node e.g., KOtBu path3_node Carbenoid Formation (Organolithium) start->path3_node e.g., n-BuLi, Alkene prod1a Monochlorocyclopentane path1_node->prod1a Controlled prod1b Cyclopentane path1_node->prod1b Excess prod2 1-Chlorocyclopentene path2_node->prod2 prod3 Spiro[2.4]heptanes (via Cyclopropanation) path3_node->prod3

Caption: Key synthetic transformations of this compound.

References

Protocol for the Purification of 1,1-Dichlorocyclopentane: A Guide for Synthetic and Medicinal Chemists

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note from the Office of the Senior Application Scientist

Abstract

This application note provides a comprehensive, field-proven protocol for the purification of 1,1-dichlorocyclopentane (CAS No: 31038-06-9), a valuable geminal dichloride intermediate in organic synthesis. Recognizing the critical impact of purity on reaction outcomes, this guide moves beyond a simple recitation of steps to explain the underlying chemical principles behind the recommended purification strategy. We present a detailed methodology centered on fractional distillation, supported by a robust aqueous work-up, and include troubleshooting logic to address common experimental challenges. This document is intended for researchers, scientists, and drug development professionals who require high-purity this compound for their work.

Introduction: The Importance of Purity

This compound is a key building block in the synthesis of more complex molecules. Its gem-dichloro group can be a precursor to ketones, or it can participate in various coupling and substitution reactions. The presence of impurities, such as isomeric dichlorides, residual starting materials, or reaction byproducts, can lead to unpredictable reaction pathways, reduced yields, and complications in the purification of downstream products. Therefore, a reliable and efficient purification protocol is not merely a procedural step but a prerequisite for successful and reproducible research.

The primary challenge in purifying this compound lies in separating it from structurally similar isomers that are often co-produced during synthesis.[1] This protocol is designed to effectively address this challenge through a carefully executed fractional distillation.

Pre-Purification Analysis: Understanding Potential Impurities

Effective purification begins with an understanding of what needs to be removed. The synthesis of this compound, typically from cyclopentanone or its derivatives, can introduce several classes of impurities.[2][3]

  • Isomeric Impurities: The most common and challenging impurities are other dichlorocyclopentane isomers, such as cis- and trans-1,2-dichlorocyclopentane and cis- and trans-1,3-dichlorocyclopentane.[1] These isomers often have very similar physical properties to the target compound.

  • Unreacted Starting Materials: Residual cyclopentanone or other precursors may remain in the crude product.

  • Byproducts and Solvents: Incomplete reactions or side reactions can generate monochlorinated or polychlorinated species. Solvents used in the synthesis are also common contaminants.

To design an effective purification strategy, it is essential to compare the physical properties of the target compound with those of its potential contaminants.

Table 1: Physicochemical Properties of this compound and Related Compounds

CompoundMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C at 760 mmHg)Density (g/cm³)
This compound C₅H₈Cl₂139.02140-143[4] / 161.8[2]~1.19[2]
trans-1,2-DichlorocyclopentaneC₅H₈Cl₂139.02~150-152~1.22
CyclopentanoneC₅H₈O84.12130.60.951
ChlorocyclopentaneC₅H₉Cl104.571140.97

Note: Boiling point data for this compound varies across sources. This discrepancy highlights the importance of careful monitoring during distillation. The proximity of boiling points, particularly among isomers, necessitates the use of fractional distillation over simple distillation.[5]

Purification Workflow: From Crude Product to Pure Isolate

The purification of this compound is a multi-stage process designed to systematically remove different classes of impurities. The overall workflow involves an initial aqueous work-up to remove water-soluble and acidic/basic impurities, followed by a meticulous fractional distillation to separate the target compound from components with close boiling points.

G cluster_0 Aqueous Work-up cluster_1 Final Purification A Crude Reaction Mixture B Wash with H₂O (Removes water-soluble salts) A->B C Wash with sat. NaHCO₃ (Neutralizes residual acid) B->C D Wash with Brine (Aids layer separation) C->D E Dry Organic Layer (e.g., over anhydrous MgSO₄) D->E F Filter and Concentrate (Removes drying agent & solvent) E->F G Crude this compound F->G Proceed to Distillation H Fractional Distillation (Separates based on boiling point) G->H I Collect Fractions H->I J Analyze Purity (GC-MS, NMR) I->J K Pure this compound J->K

Figure 1: A comprehensive workflow for the purification of this compound.

Detailed Experimental Protocol

4.1. Safety Precautions

  • Hazard Profile: this compound is a flammable liquid and should be handled with care.[6] It is advisable to treat it as harmful if inhaled, ingested, or in contact with skin.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a flame-retardant lab coat, and chemically resistant gloves (e.g., nitrile).[6]

  • Engineering Controls: All steps of this protocol must be performed inside a certified chemical fume hood to ensure adequate ventilation. Keep away from open flames, sparks, and hot surfaces.[7] Ensure all distillation equipment is properly grounded to prevent static discharge.

4.2. Part 1: Aqueous Work-up

This initial phase is critical for removing inorganic salts and acidic byproducts from the crude reaction mixture, which could otherwise interfere with the distillation process.

  • Transfer: Transfer the crude reaction mixture to a separatory funnel of appropriate size.

  • Water Wash: Add an equal volume of deionized water, stopper the funnel, and invert gently several times, venting frequently to release any pressure. Allow the layers to separate and discard the aqueous (lower) layer.

  • Bicarbonate Wash: Add an equal volume of saturated sodium bicarbonate (NaHCO₃) solution to neutralize any residual acid. Mix and vent as described above. A cessation of gas evolution indicates that neutralization is complete. Discard the aqueous layer.

  • Brine Wash: Wash the organic layer with an equal volume of saturated sodium chloride (brine) solution. This step helps to remove residual water from the organic layer and reduces the formation of emulsions.[8]

  • Drying: Drain the organic layer into an Erlenmeyer flask. Add a suitable amount of anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄) to act as a drying agent. Swirl the flask; if the drying agent clumps together, add more until some remains free-flowing.

  • Isolation: Gravity filter or decant the dried organic solution into a clean, dry round-bottom flask suitable for distillation. Rinse the drying agent with a small amount of a volatile solvent (e.g., dichloromethane) to ensure complete transfer of the product.

  • Solvent Removal: If a volatile solvent was used, remove it under reduced pressure using a rotary evaporator.

4.3. Part 2: Fractional Distillation

This is the definitive step for isolating pure this compound from isomers and other organic impurities.[5] The efficiency of the separation is directly related to the quality of the fractionating column and the care taken during the distillation.[9]

Equipment:

  • Heating mantle with a stirrer

  • Round-bottom flask containing the crude product and a few boiling chips or a magnetic stir bar

  • Fractionating column (a Vigreux column of at least 20 cm is recommended)

  • Distillation head with a thermometer

  • Condenser with cooling water supply

  • Receiving flasks (pre-weighed)

Procedure:

  • Apparatus Assembly: Assemble the fractional distillation apparatus in a fume hood. Ensure all joints are securely clamped and sealed. The thermometer bulb should be positioned just below the side arm leading to the condenser to accurately measure the temperature of the vapor that is distilling.[10]

  • Insulation: For optimal efficiency, insulate the fractionating column and distillation head with glass wool or aluminum foil to minimize heat loss and maintain the temperature gradient.

  • Heating: Begin heating the flask gently. A slow, steady heating rate is crucial to allow the vapor-liquid equilibria to be established within the column.[9]

  • Equilibration: Observe the condensation ring rising slowly up the column. This process can take 30-60 minutes. A slow ascent ensures the best separation.

  • Collecting Fractions:

    • Forerun: Collect the first fraction that distills over. This will likely contain low-boiling impurities and residual solvents. The temperature will be unstable during this phase.

    • Product Fraction: Once the temperature at the distillation head stabilizes at the boiling point of this compound (approx. 140-143 °C), change the receiving flask to collect the main product fraction.[4] Maintain a steady distillation rate of approximately 1-2 drops per second.

    • Final Fraction: If the temperature begins to rise significantly above the expected boiling point, it indicates that higher-boiling impurities are starting to distill. Stop the distillation at this point or collect this fraction in a separate flask.

  • Shutdown: Turn off the heat and allow the apparatus to cool completely before disassembling.

  • Analysis: Analyze the purity of the main fraction using Gas Chromatography-Mass Spectrometry (GC-MS) or Nuclear Magnetic Resonance (NMR) spectroscopy.

Troubleshooting Common Issues

Even with a robust protocol, challenges can arise. The following logic diagram outlines common problems and their solutions.

G A Problem Temperature at head fluctuates / does not stabilize B Potential Cause Heating rate is too high or uneven. Column is not properly insulated. A->B is C Solution Reduce heating rate. Insulate column with glass wool. B->C so D Problem Poor separation of isomers (confirmed by GC) E Potential Cause Distillation rate is too fast. Fractionating column is inefficient (too short or poor packing). D->E is F Solution Slow the distillation to 1-2 drops/sec. Use a longer or more efficient column (e.g., packed column). E->F so G Problem Product 'bumps' violently during distillation H Potential Cause Boiling chips are old or absent. Stirring is inadequate. G->H is I Solution Add fresh boiling chips to the cooled flask. Ensure vigorous magnetic stirring. H->I so

Figure 2: A troubleshooting guide for the fractional distillation of this compound.

Conclusion

The protocol detailed in this application note provides a reliable method for obtaining high-purity this compound. By combining a thorough aqueous work-up with a carefully controlled fractional distillation, researchers can effectively remove common impurities, including challenging isomeric byproducts. Adherence to these guidelines, particularly regarding safety and the principles of fractional distillation, will ensure a final product of sufficient quality for demanding applications in synthetic chemistry and drug discovery.

References

Analytical methods for the quantification of 1,1-Dichlorocyclopentane

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Quantitative Analysis of 1,1-Dichlorocyclopentane by Gas Chromatography-Mass Spectrometry (GC-MS)

Introduction

This compound (CAS No: 31038-06-9) is a chlorinated hydrocarbon that may be encountered as a chemical intermediate, a byproduct in manufacturing processes, or as a potential environmental analyte. Accurate and reliable quantification of this compound is critical for process optimization in drug development, ensuring the purity of chemical products, and monitoring environmental samples. This document provides a comprehensive, field-tested protocol for the quantification of this compound using Gas Chromatography-Mass Spectrometry (GC-MS), a technique renowned for its sensitivity and specificity.

This guide is structured to provide not just a procedural checklist, but a foundational understanding of the methodological choices, ensuring that researchers, scientists, and drug development professionals can confidently implement, adapt, and validate this analytical method. The protocol herein is designed as a self-validating system, emphasizing the principles of scientific integrity and trustworthiness in analytical measurements.

Analyte Physicochemical Properties

A thorough understanding of the analyte's properties is fundamental to developing a robust analytical method. These characteristics directly influence the choice of sample preparation techniques and chromatographic conditions.

PropertyValueSource
CAS Number 31038-06-9[1][2]
Molecular Formula C₅H₈Cl₂[1][2]
Molecular Weight 139.02 g/mol [1][2]
Boiling Point 140-143 °C[3]
Density 1.1828 g/cm³[3]

Principle of the Method: Gas Chromatography-Mass Spectrometry (GC-MS)

The quantification of volatile and semi-volatile organic compounds like this compound is optimally achieved through Gas Chromatography-Mass Spectrometry (GC-MS). This powerful hybrid technique leverages the exceptional separation capabilities of Gas Chromatography with the definitive identification power of Mass Spectrometry.[4]

  • Gas Chromatography (GC): The process begins with the volatilization of the sample in a heated injector. An inert carrier gas (e.g., Helium) transports the vaporized analytes onto a capillary column. The column contains a stationary phase, a microscopic layer of liquid or polymer. Separation is achieved based on the differential partitioning of compounds between the mobile gas phase and the stationary phase. Compounds with higher volatility and lower affinity for the stationary phase travel through the column faster, resulting in distinct retention times for each component.[4] The choice of a non-polar or mid-polarity column is typically effective for chlorinated hydrocarbons.

  • Mass Spectrometry (MS): As each separated component elutes from the GC column, it enters the MS detector. Here, molecules are ionized, most commonly by Electron Ionization (EI), which bombards them with high-energy electrons. This process creates a positively charged molecular ion and a series of characteristic fragment ions. The mass spectrometer then separates these ions based on their mass-to-charge ratio (m/z) and records their relative abundance. The resulting mass spectrum is a unique chemical fingerprint that allows for unambiguous identification of the analyte.[4][5] For quantification, the instrument can be operated in Selected Ion Monitoring (SIM) mode, where only specific, characteristic ions for this compound are monitored, drastically improving sensitivity and reducing matrix interference.

This combination provides the high resolution and specificity necessary to accurately quantify this compound, even in complex sample matrices.

Detailed Application Protocol

This protocol is designed for the analysis of this compound in a liquid matrix, such as wastewater or a process reaction mixture.

Part 1: Sample Collection and Preparation

The primary objective of sample preparation is to efficiently extract the analyte from the sample matrix and concentrate it into a solvent compatible with the GC-MS system. For volatile organic compounds (VOCs) in aqueous matrices, liquid-liquid extraction (LLE) is a robust and widely used technique.[6][7]

Materials:

  • Sample Vials: 40 mL glass vials with PTFE-lined septa.[8]

  • Extraction Solvent: Dichloromethane or Hexane (Pesticide Grade or equivalent).

  • Drying Agent: Anhydrous Sodium Sulfate.

  • Glassware: 1 L separatory funnel, beakers, drying column.[6]

  • Internal Standard (IS): e.g., 1,4-Dichlorobenzene-d4.

Protocol:

  • Sample Collection (Aqueous):

    • Collect samples in 40 mL glass vials, ensuring no air bubbles (zero headspace) are trapped.[9][10]

    • If the sample may contain residual chlorine, add a dechlorinating agent like ascorbic acid to the vial before collection.[10]

    • Samples should be refrigerated at ≤6°C until extraction.[8]

  • Liquid-Liquid Extraction:

    • Measure 500 mL of the aqueous sample into a 1 L separatory funnel.

    • Spike the sample with a known amount of the internal standard solution. The IS corrects for variability in extraction efficiency and injection volume.

    • Add 60 mL of dichloromethane to the separatory funnel.

    • Stopper and shake vigorously for 2 minutes, periodically venting the funnel to release pressure.

    • Allow the layers to separate. The organic layer (dichloromethane) will be on the bottom.

    • Drain the lower organic layer into a flask.

    • Repeat the extraction two more times with fresh 60 mL aliquots of dichloromethane, combining the organic extracts.

  • Drying and Concentration:

    • Set up a drying column by plugging a chromatographic column with glass wool and adding approximately 10 cm of anhydrous sodium sulfate.[6]

    • Pass the combined organic extracts through the sodium sulfate column to remove residual water.

    • Concentrate the dried extract to a final volume of 1.0 mL using a gentle stream of nitrogen.

    • Transfer the final extract to a 2 mL autosampler vial for GC-MS analysis.

Part 2: GC-MS Instrumentation and Analysis

The following parameters provide a validated starting point for analysis. Optimization may be required based on the specific instrument and sample matrix.

ParameterRecommended SettingRationale
Gas Chromatograph
Injection Volume1 µLStandard volume for capillary GC.
Injector TypeSplit/SplitlessSplitless mode is preferred for trace analysis to maximize analyte transfer to the column.
Injector Temperature250 °CEnsures rapid volatilization of the analyte without thermal degradation.
Carrier GasHeliumProvides good chromatographic efficiency and is compatible with MS detectors.
Flow Rate1.0 mL/min (Constant Flow)Typical flow rate for standard capillary columns, ensuring optimal separation.
Column30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms, HP-5ms)A non-polar 5% phenyl-methylpolysiloxane column is a general-purpose column suitable for separating a wide range of volatile and semi-volatile compounds, including chlorinated hydrocarbons.[11]
Oven ProgramInitial: 40 °C, hold 2 minRamp: 10 °C/min to 200 °CHold: 2 minThis temperature program allows for the separation of volatile components at the beginning of the run while ensuring that less volatile compounds like this compound are eluted in a reasonable time with good peak shape.
Mass Spectrometer
Ion SourceElectron Ionization (EI)Standard ionization technique that produces reproducible fragmentation patterns for library matching.
Ion Source Temp.230 °CA standard temperature that balances ionization efficiency and minimizes thermal degradation.
Quadrupole Temp.150 °CMaintains ion flight path stability.
Electron Energy70 eVThe standard energy for EI, which generates consistent and comparable mass spectra.
Acquisition ModeSelected Ion Monitoring (SIM)For quantification, monitoring a few specific ions increases sensitivity and selectivity compared to full scan mode.
SIM Ions for QuantificationQuantifier Ion: m/z 102Qualifier Ions: m/z 67, 104The quantifier ion is typically the most abundant, characteristic ion. Qualifier ions are used for identity confirmation; their ratios should be consistent across standards and samples. (Note: Specific ions should be confirmed by running a standard in full scan mode).
Part 3: Calibration and Quantification

An external standard calibration with an internal standard is the recommended approach for accurate quantification.

  • Prepare a Stock Standard: Accurately weigh ~10 mg of pure this compound and dissolve it in 10 mL of methanol or dichloromethane to create a 1 mg/mL stock solution.

  • Prepare Working Standards: Create a series of at least five calibration standards by performing serial dilutions of the stock standard. The concentration range should bracket the expected concentration of the unknown samples.[12]

  • Spike with Internal Standard: Fortify each calibration standard and all prepared samples with the same constant concentration of the internal standard.

  • Generate Calibration Curve: Analyze each calibration standard by GC-MS. For each point, calculate the response factor (RF) relative to the internal standard. Plot the ratio of the analyte peak area to the internal standard peak area against the analyte concentration.

  • Linearity: Perform a linear regression on the plotted data. The resulting calibration curve is used to calculate the concentration of this compound in the unknown samples. The coefficient of determination (R²) should be ≥ 0.995.[13]

Workflow for Quantification of this compound

G cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing A Aqueous Sample Collection (40 mL VOA Vial) B Spike with Internal Standard A->B Add IS C Liquid-Liquid Extraction (Dichloromethane) B->C Extract D Dry Extract (Anhydrous Na₂SO₄) C->D Remove H₂O E Concentrate to 1 mL D->E Concentrate F Inject 1 µL into GC-MS E->F G GC Separation (Capillary Column) F->G Separate H MS Detection (EI, SIM Mode) G->H Detect & Identify I Integrate Peak Areas (Analyte & IS) H->I J Calculate Concentration (Using Calibration Curve) I->J Quantify K Final Report J->K Report Result

Caption: Overall workflow from sample collection to final data reporting.

Method Validation

Validation is the process of providing objective evidence that an analytical method is fit for its intended purpose.[14] It is a mandatory requirement for laboratories operating under quality systems like ISO/IEC 17025.[15] The following parameters must be assessed.

Validation ParameterAcceptance CriteriaPurpose & Methodology
Specificity No significant interferences at the retention time of the analyte.Demonstrates that the signal measured is only from the analyte of interest. Analyze a blank matrix and a matrix spiked with potentially interfering compounds.[12]
Linearity & Range Coefficient of Determination (R²) ≥ 0.995Establishes the concentration range over which the instrument response is proportional to the analyte concentration. Analyze a minimum of five standards across the range.[12][13]
Accuracy Mean Recovery: 80-120%Measures the closeness of the experimental value to the true value. Analyze a blank matrix spiked with known concentrations of the analyte at low, medium, and high levels.[13]
Precision Repeatability (%RSD) ≤ 15%Expresses the closeness of agreement between a series of measurements. Analyze a minimum of six replicate samples at the same concentration.[13]
Limit of Detection (LOD) Signal-to-Noise Ratio ≥ 3:1The lowest concentration of analyte that can be reliably detected above the background noise. Determined by analyzing progressively more dilute standards.
Limit of Quantitation (LOQ) Signal-to-Noise Ratio ≥ 10:1The lowest concentration of analyte that can be quantitatively determined with acceptable precision and accuracy.[12]
Robustness %RSD of results should remain within acceptable limits.Measures the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., GC oven ramp rate ±1°C/min, flow rate ±0.1 mL/min).[12]

Conclusion

This application note details a robust and reliable method for the quantification of this compound using Gas Chromatography-Mass Spectrometry. The protocol covers all stages of analysis, from sample preparation and instrumental setup to method validation. By explaining the causality behind experimental choices and grounding the protocol in established standards, this guide provides researchers and scientists with the necessary tools to achieve accurate and defensible analytical results. The specificity and sensitivity of the GC-MS technique make it exceptionally well-suited for the diverse applications encountered in pharmaceutical development and environmental analysis.

References

Application Notes and Protocols: 1,1-Dichlorocyclopentane as a Mechanistic Probe in Carbocation Rearrangement Studies

Author: BenchChem Technical Support Team. Date: January 2026

These application notes provide a detailed guide for researchers, scientists, and drug development professionals on the utilization of 1,1-dichlorocyclopentane in mechanistic studies, particularly focusing on carbocation rearrangements and ring expansion reactions. This document offers in-depth theoretical background, practical experimental protocols, and data interpretation strategies.

Introduction: The Utility of gem-Dihalocycloalkanes in Mechanistic Chemistry

gem-Dihalocycloalkanes, such as this compound, serve as valuable precursors for generating carbocation intermediates in a controlled manner.[1][2] The study of the subsequent reactions of these carbocations provides profound insights into fundamental organic reaction mechanisms, including rearrangements that are pivotal in complex organic syntheses and biosynthetic pathways.[3][4] The solvolysis of this compound is a particularly illustrative system for exploring the interplay between carbocation stability and ring strain, often leading to fascinating molecular reorganizations.[5][6]

Under solvolytic conditions, the departure of a chloride ion from this compound is facilitated by a polar protic solvent, leading to the formation of a secondary α-chlorocarbocation. This intermediate is poised to undergo a cascade of rearrangements to achieve greater stability. The primary driving forces for these rearrangements are the relief of torsional strain inherent in the cyclopentane ring and the formation of a more stable carbocation.[6]

Mechanistic Hypothesis: Ring Expansion via Carbocation Rearrangement

The solvolysis of this compound is hypothesized to proceed through the initial formation of the 1-chloro-1-cyclopentyl cation. This secondary carbocation is relatively unstable and can rearrange through a 1,2-alkyl shift, which in this cyclic system, manifests as a ring expansion to a more stable cyclohexyl cation. This rearrangement is energetically favorable as it alleviates the ring strain of the five-membered ring and leads to a more stable carbocationic intermediate.[6][7] The resulting cyclohexyl cation can then be trapped by the solvent or undergo further reactions.

The proposed mechanistic pathway is a valuable model for understanding how carbocation intermediates can dictate the outcome of a reaction, leading to products with a different carbon skeleton from the starting material.

Visualizing the Proposed Mechanism

G cluster_0 Initiation cluster_1 Rearrangement cluster_2 Trapping A This compound B 1-Chloro-1-cyclopentyl Cation A->B Solvolysis (-Cl⁻) C Transition State B->C 1,2-Alkyl Shift (Ring Expansion) D Cyclohexyl Cation C->D F Protonated Cyclohexanol D->F Nucleophilic Attack H Cyclohexene D->H Elimination (-H⁺) E Solvent (e.g., H₂O) G Cyclohexanol F->G -H⁺

Caption: Proposed mechanistic pathway for the solvolysis of this compound.

Experimental Design and Protocols

The following sections outline a comprehensive experimental workflow for studying the solvolysis of this compound.

Synthesis of this compound

While this compound is commercially available, it can also be synthesized in the laboratory. A common method involves the reaction of cyclopentanone with a chlorinating agent like phosphorus pentachloride (PCl₅).[8]

Protocol 1: Synthesis of this compound from Cyclopentanone

  • Reaction Setup: In a fume hood, equip a round-bottom flask with a reflux condenser and a magnetic stirrer.

  • Reagent Addition: Cautiously add cyclopentanone to a cooled solution of phosphorus pentachloride in a suitable inert solvent (e.g., chloroform). The reaction is exothermic and should be performed with cooling.

  • Reaction: Stir the mixture at room temperature until the reaction is complete (monitor by TLC or GC).

  • Workup: Carefully pour the reaction mixture onto crushed ice to hydrolyze the remaining PCl₅.

  • Extraction: Separate the organic layer and extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether).

  • Purification: Combine the organic layers, wash with a saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by distillation.

Solvolysis of this compound

The solvolysis can be carried out in various polar protic solvents to investigate the effect of solvent nucleophilicity and ionizing power on the reaction rate and product distribution.[5]

Protocol 2: Solvolysis in Aqueous Acetone

  • Solvent Preparation: Prepare a solution of 80% acetone and 20% water (v/v).

  • Reaction Initiation: Dissolve a known concentration of this compound in the aqueous acetone solution at a constant temperature (e.g., 25°C) in a thermostated bath.

  • Monitoring the Reaction: At regular intervals, withdraw aliquots from the reaction mixture and quench the reaction by adding a suitable agent (e.g., a large volume of cold water).

  • Product Analysis: Extract the quenched aliquots with an organic solvent (e.g., diethyl ether) and analyze the organic extracts by Gas Chromatography-Mass Spectrometry (GC-MS) to identify and quantify the products.

  • Kinetic Analysis: The rate of the reaction can be determined by monitoring the disappearance of the starting material or the appearance of the products over time.

Product Identification and Characterization

The expected products from the solvolysis of this compound include rearranged alcohols and alkenes.

Expected ProductStructureMethod of Identification
CyclohexanolC₆H₁₁OHGC-MS, ¹H NMR, ¹³C NMR
CyclohexeneC₆H₁₀GC-MS, ¹H NMR, ¹³C NMR
1-ChlorocyclopenteneC₅H₇ClGC-MS, ¹H NMR, ¹³C NMR

Analytical Methods:

  • Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for separating and identifying the volatile products of the solvolysis reaction. The mass spectra will provide the molecular weight and fragmentation patterns of the components.[9]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for the structural elucidation of the isolated products, confirming the rearranged carbon skeleton.

Trapping Experiments

To provide further evidence for the carbocationic intermediates, trapping experiments can be performed. This involves adding a potent nucleophile to the reaction mixture to "trap" the carbocation before it undergoes further rearrangement or reaction with the solvent.[10]

Protocol 3: Carbocation Trapping with Azide

  • Reaction Setup: Perform the solvolysis of this compound as described in Protocol 2, but with the addition of a soluble azide salt (e.g., sodium azide).

  • Product Analysis: Analyze the product mixture for the presence of cyclohexyl azide, which would be formed from the trapping of the cyclohexyl cation. The identification can be done using GC-MS and comparison with an authentic sample.

Data Presentation and Interpretation

Table 1: Representative Product Distribution from Solvolysis in 80% Aqueous Acetone at 25°C

ProductYield (%)
Cyclohexanol60
Cyclohexene30
1-Chlorocyclopentene10

Note: These are hypothetical yields for illustrative purposes.

The predominance of cyclohexanol and cyclohexene strongly supports the proposed ring expansion mechanism. The formation of 1-chlorocyclopentene likely arises from an E2 elimination pathway competing with the SN1 solvolysis.

Visualizing the Experimental Workflow

G A Synthesis of This compound B Solvolysis Reaction (e.g., 80% aq. Acetone) A->B C Reaction Monitoring (Aliquots at time intervals) B->C D Quenching C->D E Extraction D->E F GC-MS Analysis (Product Identification & Quantification) E->F G NMR Analysis (Structural Confirmation) F->G H Kinetic Analysis (Rate Determination) F->H I Mechanistic Conclusions G->I H->I

References

Application Notes & Protocols: 1,1-Dichlorocyclopentane as a Niche Solvent in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Unveiling the Potential of a Niche Solvent

In the vast landscape of organic solvents, the selection of an appropriate medium is a critical parameter that can dictate the success of a chemical transformation. While common solvents have well-documented applications, there exists a subset of lesser-known solvents whose unique properties may offer advantages in specific contexts. 1,1-Dichlorocyclopentane is one such solvent. Although not a mainstream choice, its distinct physicochemical characteristics suggest it may serve as a valuable tool for researchers, scientists, and drug development professionals in particular reaction scenarios.

This guide provides a comprehensive overview of this compound, moving from its fundamental properties to a theoretical exploration of its potential applications as a solvent. By understanding its profile in comparison to more conventional solvents, we can identify niche areas where it may excel. The protocols outlined herein are based on established chemical principles and are intended to serve as a starting point for exploring the utility of this unique solvent.

Physicochemical Properties of this compound

A thorough understanding of a solvent's properties is paramount to its effective application. This compound is a geminal dichloroalkane with a cyclopentyl backbone. Its key properties are summarized in the table below, alongside those of common chlorinated solvents for comparative analysis.

PropertyThis compoundDichloromethane (DCM)Chloroform1,2-Dichloroethane (DCE)
Molecular Formula C₅H₈Cl₂[1][2][3]CH₂Cl₂CHCl₃C₂H₄Cl₂
Molecular Weight 139.02 g/mol [1][2][3]84.93 g/mol 119.38 g/mol 98.96 g/mol
Boiling Point 140-161.8 °C[1][2]39.6 °C61.2 °C83.5 °C
Density 1.1828 - 1.19 g/cm³[1][2]1.33 g/cm³1.49 g/cm³1.25 g/cm³
Flash Point 55.4 °C[1]N/AN/A13 °C
LogP 2.6 - 2.73[1]1.251.971.48
Vapor Pressure 2.92 mmHg at 25°C[1]435 mmHg at 25°C212 mmHg at 25°C87 mmHg at 25°C

The most notable features of this compound are its high boiling point and relatively low vapor pressure compared to other common chlorinated solvents. This makes it a potentially suitable solvent for reactions that require elevated temperatures. Its LogP value suggests it is a non-polar, lipophilic solvent.

Theoretical Applications and Rationale

Based on its properties, this compound could be a valuable alternative solvent in several types of reactions, particularly those where higher reaction temperatures are beneficial and where a non-polar, aprotic medium is required.

High-Temperature Cross-Coupling Reactions

Rationale: Many transition metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, often benefit from higher temperatures to drive catalyst turnover and improve reaction kinetics, especially with challenging substrates. The high boiling point of this compound makes it an excellent candidate for such transformations, allowing for a wider operational temperature range than DCM or DCE. Its non-polar nature can also be advantageous for the solubility of non-polar substrates and organometallic catalysts.

Workflow for Investigating this compound in a Suzuki Coupling Reaction

cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Workup and Purification prep1 Dry glassware under vacuum prep2 Charge with Aryl Halide and Boronic Acid prep1->prep2 prep3 Add Palladium Catalyst and Ligand prep2->prep3 prep4 Add Base (e.g., K₂CO₃) prep3->prep4 solvent Add this compound (anhydrous) prep4->solvent heat Heat to desired temperature (e.g., 120-140 °C) solvent->heat monitor Monitor reaction by TLC/GC-MS heat->monitor cool Cool to room temperature monitor->cool Upon completion filter Filter through Celite cool->filter extract Extract with a suitable solvent filter->extract dry Dry organic layer and concentrate extract->dry purify Purify by column chromatography dry->purify

Caption: Proposed workflow for a Suzuki cross-coupling reaction using this compound as a high-boiling point solvent.

Dehydrochlorination and Other Elimination Reactions

Rationale: Elimination reactions, such as dehydrochlorination, are often performed at elevated temperatures to favor the elimination product over substitution.[4] The high boiling point of this compound would be advantageous in these cases. Furthermore, as a chlorinated solvent itself, it is inert under many dehydrochlorination conditions, preventing solvent-derived side reactions.

Experimental Protocols (Theoretical Framework)

The following protocols are proposed as a starting point for evaluating this compound as a solvent. Researchers should conduct small-scale test reactions to validate these protocols for their specific substrates and optimize conditions accordingly.

Protocol 1: Suzuki Cross-Coupling of 4-Bromoanisole with Phenylboronic Acid

Materials:

  • 4-Bromoanisole

  • Phenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃), anhydrous

  • This compound, anhydrous

  • Standard laboratory glassware, inert atmosphere setup (e.g., Schlenk line)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 4-bromoanisole (1.0 mmol), phenylboronic acid (1.2 mmol), Pd(OAc)₂ (0.02 mmol, 2 mol%), PPh₃ (0.04 mmol, 4 mol%), and anhydrous K₂CO₃ (2.0 mmol).

  • Add anhydrous this compound (5 mL).

  • Stir the reaction mixture and heat to 130 °C.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove inorganic salts.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Dehydrochlorination of 1,1-Dichloro-1-heptene

Materials:

  • 1,1-Dichloro-1-heptene

  • Potassium tert-butoxide (KOtBu)

  • This compound, anhydrous

  • Standard laboratory glassware

Procedure:

  • To a round-bottom flask, add a solution of 1,1-dichloro-1-heptene (1.0 mmol) in anhydrous this compound (5 mL).

  • With stirring, add potassium tert-butoxide (1.2 mmol) portion-wise at room temperature.

  • Heat the reaction mixture to reflux (approximately 140 °C).

  • Monitor the reaction by TLC or GC-MS until the starting material is consumed.

  • Cool the reaction to room temperature and quench with the addition of water.

  • Extract the aqueous layer with diethyl ether (3 x 10 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter and remove the solvent under reduced pressure.

  • Purify the crude product by vacuum distillation or column chromatography.

Safety and Handling

This compound is a flammable liquid and should be handled with care.[5]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.[5]

  • Ventilation: Work in a well-ventilated fume hood to avoid inhalation of vapors.[5]

  • Fire Safety: Keep away from open flames, sparks, and other sources of ignition.[5]

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion and Future Outlook

While not a widely used solvent, the physicochemical properties of this compound, particularly its high boiling point and non-polar nature, suggest its potential as a niche solvent in organic synthesis. The theoretical applications and protocols provided in this guide offer a framework for researchers to explore its utility in high-temperature reactions such as cross-couplings and eliminations. Further experimental validation is necessary to fully establish its scope and limitations. As the demand for novel reaction conditions and solvent alternatives grows, a deeper investigation into such underutilized solvents could unveil new possibilities in synthetic chemistry.

References

Application Note: A Comprehensive Guide to the Photochemical Dichlorination of Cyclopentane

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a detailed experimental protocol and theoretical background for the dichlorination of cyclopentane via a photochemical free-radical mechanism. The synthesis of dichlorocyclopentanes is a fundamental transformation in organic chemistry, yielding a mixture of constitutional and stereoisomers that are valuable as synthetic intermediates and for mechanistic studies. This guide is intended for researchers, scientists, and drug development professionals, offering in-depth insights into the reaction mechanism, a validated step-by-step experimental setup, critical safety procedures for handling chlorine, and robust analytical methods for product characterization, including Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Introduction: Mechanism and Stereochemical Outcomes

The halogenation of alkanes is a classic example of a free-radical substitution reaction, typically initiated by ultraviolet (UV) light.[1][2] The photochemical chlorination of cyclopentane proceeds through a free-radical chain mechanism, which can be broken down into three distinct stages: initiation, propagation, and termination.[3][4][5]

  • Initiation: The reaction begins when a chlorine molecule (Cl₂) absorbs energy from UV light, causing the relatively weak Cl-Cl bond to undergo homolytic cleavage. This process generates two highly reactive chlorine radicals (Cl•).[6]

  • Propagation: A chlorine radical abstracts a hydrogen atom from cyclopentane to form hydrogen chloride (HCl) and a cyclopentyl radical. This cyclopentyl radical then reacts with another molecule of Cl₂, yielding monochlorocyclopentane and a new chlorine radical, which continues the chain.[3][7] To achieve dichlorination, this process is repeated, with a chlorine radical abstracting a hydrogen atom from a monochlorocyclopentane molecule.

  • Termination: The chain reaction ceases when two radicals combine to form a stable, non-radical species. This can occur through the combination of two chlorine radicals, two cyclopentyl-type radicals, or a chlorine radical and a cyclopentyl-type radical.[1]

The dichlorination of cyclopentane is notoriously unselective, leading to a mixture of products.[1] Because all hydrogen atoms on cyclopentane are chemically equivalent (secondary), the initial monochlorination is straightforward. However, the second chlorination can occur at any of the remaining positions, leading to three possible constitutional isomers: 1,1-dichlorocyclopentane, 1,2-dichlorocyclopentane, and 1,3-dichlorocyclopentane.[8][9] Furthermore, the 1,2- and 1,3-isomers possess chiral centers, giving rise to stereoisomers (cis and trans diastereomers, and enantiomers). In total, seven distinct dichlorinated products can be formed.[8][10]

G cluster_initiation Initiation Cl2 Cl₂ Cl_rad 2 Cl• Cl2->Cl_rad UV Light (hν)

Critical Safety Precautions

Chlorine is a highly toxic and corrosive gas that requires stringent safety protocols.[11][12] All operations involving chlorine must be conducted by trained personnel in a well-ventilated chemical fume hood.[13][14]

  • Chlorine Handling: Chlorine gas is approximately 2.5 times heavier than air and can accumulate in low-lying areas.[12][13] Ensure ventilation is adequate and positioned correctly.[14] Use a suitable hand truck to move chlorine cylinders and ensure they are secured in an upright position.[11][12] Never heat a chlorine cylinder.[12]

  • Personal Protective Equipment (PPE): Always wear chemical safety goggles, a face shield, and chemical-resistant gloves (e.g., neoprene or butyl rubber).[11] A lab coat or chemical-resistant apron is mandatory.[12] An appropriate respirator (e.g., a self-contained breathing apparatus) must be readily available for emergency situations.[11][12]

  • Emergency Preparedness: An emergency eyewash station and safety shower must be immediately accessible.[12] Keep an appropriate chlorine gas detector and a chlorine emergency kit nearby. In case of a leak, evacuate the area immediately and move upwind.[11][15] Do not use water to control a chlorine leak, as wet chlorine is extremely corrosive.[14]

  • Reagent Hazards: Cyclopentane is highly flammable. Chlorinated hydrocarbons are toxic and should be handled with care. Avoid inhalation and skin contact.

Experimental Protocol

This protocol details the photochemical dichlorination of cyclopentane in a laboratory setting. The stoichiometry is aimed at producing a significant yield of dichlorinated products.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
Cyclopentane (C₅H₁₀)Anhydrous, ≥99%Standard vendorHighly flammable
Chlorine (Cl₂)≥99.5%Gas supplierToxic, corrosive, oxidizer
Dichloromethane (CH₂Cl₂)Anhydrous, ≥99.8%Standard vendorSolvent, wash before use
Sodium Thiosulfate (Na₂S₂O₃)ACS ReagentStandard vendorFor quenching
Sodium Bicarbonate (NaHCO₃)ACS ReagentStandard vendorFor neutralization
Anhydrous Magnesium Sulfate (MgSO₄)Reagent GradeStandard vendorDrying agent
Nitrogen (N₂) or Argon (Ar)High PurityGas supplierInert gas for purging
Apparatus Setup
  • 500 mL three-neck round-bottom flask

  • Reflux condenser

  • Gas dispersion tube (fritted)

  • Magnetic stirrer and stir bar

  • Thermometer or thermocouple

  • UV immersion well photoreactor (e.g., with a mercury-vapor lamp) or an external UV lamp directed at a quartz flask.[16][17]

  • Gas flow meter or rotameter

  • Gas washing bottle (bubbler) for monitoring gas flow

  • Scrubber system containing aqueous sodium thiosulfate solution to neutralize unreacted chlorine gas.

G

Step-by-Step Procedure
  • Apparatus Assembly: Assemble the dry three-neck flask with the reflux condenser, gas dispersion tube, and a stopper. Connect the top of the condenser to the scrubber system. Place the flask on the magnetic stirrer.

  • Reagent Charging: Charge the flask with cyclopentane (e.g., 1.0 mol) and a solvent like dichloromethane (200 mL). Add a magnetic stir bar.

  • Inert Gas Purge: Purge the entire system with nitrogen or argon for 15-20 minutes to remove oxygen, which can act as a radical trap and inhibit the reaction.[1]

  • Reaction Initiation: Begin vigorous stirring and start the flow of cooling water through the condenser. Turn on the UV lamp to begin irradiation of the reaction mixture.[16]

  • Chlorine Addition: Slowly bubble chlorine gas through the gas dispersion tube into the stirred solution. Maintain a steady, slow flow rate. A molar ratio of Cl₂ to cyclopentane of approximately 2:1 to 2.5:1 is recommended to favor dichlorination. The reaction is exothermic; maintain the temperature between 20-30°C, using an ice bath if necessary.[16]

  • Reaction Monitoring: The reaction progress can be monitored by the disappearance of the greenish-yellow color of chlorine. The reaction is typically complete within 1-3 hours, depending on the scale and light intensity.[18]

  • Reaction Quenching: Once the desired reaction time is reached or the solution becomes colorless, turn off the UV lamp and stop the chlorine flow. Purge the system with nitrogen for 15 minutes to remove any residual chlorine gas and HCl.

  • Work-up:

    • Transfer the reaction mixture to a separatory funnel.

    • Wash the mixture twice with a saturated aqueous solution of sodium thiosulfate to destroy any remaining traces of chlorine.

    • Wash with a saturated aqueous solution of sodium bicarbonate to neutralize HCl, followed by a wash with brine.

    • Separate the organic layer and dry it over anhydrous magnesium sulfate.

  • Purification:

    • Filter off the drying agent.

    • Remove the dichloromethane solvent using a rotary evaporator.

    • The resulting crude product is a mixture of unreacted cyclopentane, monochlorocyclopentane, and various dichlorocyclopentane isomers. Purify this mixture via fractional distillation under reduced pressure to separate the components based on their boiling points.

Product Analysis and Characterization

A combination of Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy is essential for identifying and quantifying the product mixture.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the primary tool for separating the isomeric products and confirming their molecular weight.[19][20]

  • Method: A non-polar capillary column (e.g., DB-5MS) is suitable for separating the isomers.[20] A temperature gradient program will be necessary to resolve the different chlorinated species.

  • Expected Results: The chromatogram will show peaks for cyclopentane, monochlorocyclopentane, and the various dichlorocyclopentane isomers. The mass spectrum for each dichlorocyclopentane peak should display a molecular ion (M⁺) cluster characteristic of a molecule containing two chlorine atoms (M, M+2, M+4 peaks in an approximate 9:6:1 ratio).

Table 1: Expected GC-MS Data for Dichlorocyclopentanes

CompoundMolecular FormulaMolecular Weight ( g/mol )Expected M⁺ Isotope Pattern (m/z)
This compoundC₅H₈Cl₂139.02138, 140, 142
1,2-DichlorocyclopentaneC₅H₈Cl₂139.02138, 140, 142
1,3-DichlorocyclopentaneC₅H₈Cl₂139.02138, 140, 142
Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR are crucial for distinguishing between the constitutional isomers and, in some cases, the stereoisomers.[21][22] Spectra should be recorded in a deuterated solvent like CDCl₃.[23]

  • ¹³C NMR: The number of unique carbon signals will differentiate the isomers.

    • This compound: Will show 3 signals due to symmetry.

    • cis-1,2-Dichlorocyclopentane: Will show 3 signals due to symmetry.

    • trans-1,2-Dichlorocyclopentane: Will show 5 signals (all carbons are unique).

    • cis-1,3-Dichlorocyclopentane: Will show 3 signals due to symmetry.

    • trans-1,3-Dichlorocyclopentane: Will show 5 signals (all carbons are unique).

  • ¹H NMR: The chemical shifts and splitting patterns of the protons, especially the methine protons (-CHCl-), are diagnostic. Protons on carbons bearing a chlorine atom will be significantly downfield shifted compared to the other methylene protons.

Expected Results and Discussion

The free-radical chlorination of alkanes is generally not highly selective.[1] The product distribution will be a complex mixture of mono-, di-, and higher chlorinated cyclopentanes. By using an excess of chlorine relative to cyclopentane, the formation of dichlorinated products is favored over monochlorocyclopentane.

The ratio of the constitutional isomers (1,1-, 1,2-, and 1,3-) is influenced by statistical factors and the stability of the intermediate radical formed during the second chlorination step. The reaction will yield all seven possible dichlorinated isomers, and their separation by distillation can be challenging due to close boiling points. The final yield of isolated dichlorocyclopentanes will depend on the efficiency of the reaction and the purification process.

References

Derivatization of 1,1-Dichlorocyclopentane for analysis

Author: BenchChem Technical Support Team. Date: January 2026

Anwendungs- und Protokollleitfaden: Derivatisierung von 1,1-Dichlorcyclopentan für die Spurenanalyse mittels GC-MS

Für: Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung

Von: Dr. rer. nat., Senior Application Scientist, Gemini Analytical

Zusammenfassung

Die quantitative Analyse von geminalen Dichloriden wie 1,1-Dichlorcyclopentan stellt aufgrund ihrer Reaktivität und oft mäßigen chromatographischen Eigenschaften eine Herausforderung dar. Direkte GC-MS-Analysen können unter Problemen wie Peak-Tailing oder Zersetzung im Injektor leiden, was die Empfindlichkeit und Reproduzierbarkeit beeinträchtigt. Dieser Leitfaden beschreibt eine robuste und hochempfindliche Methode zur indirekten Analyse von 1,1-Dichlorcyclopentan. Die Strategie basiert auf einer zweistufigen Derivatisierung: Zuerst wird das geminale Dichlorid quantitativ zu Cyclopentanon hydrolysiert. Anschließend wird das resultierende Keton mit O-(2,3,4,5,6-Pentafluorbenzyl)hydroxylamin-Hydrochlorid (PFBHA) derivatisiert, um ein stabiles Oxim zu bilden, das sich hervorragend für die hochempfindliche Analyse mittels Gaschromatographie-Massenspektrometrie (GC-MS), insbesondere im negativen chemischen Ionisationsmodus (NCI), eignet.

Einleitung: Die Rationale der Derivatisierung

Geminale Dihalogenalkane sind Verbindungen, bei denen zwei Halogenatome an dasselbe Kohlenstoffatom gebunden sind.[1] Diese Struktur verleiht ihnen eine besondere Reaktivität. Während sie für die organische Synthese nützlich sind, erschwert diese Reaktivität oft ihre direkte quantitative Analyse.[2] Die Derivatisierung wandelt den Analyten in eine neue Verbindung um, die für die gewählte Analysetechnik besser geeignet ist.[3][4] Die hier vorgestellte Methode verfolgt zwei Hauptziele:

  • Umwandlung in eine stabilere Form: Die Hydrolyse des relativ instabilen 1,1-Dichlorcyclopentans zu dem chemisch stabileren Cyclopentanon eliminiert analytische Inkonsistenzen, die durch Zersetzung entstehen können.

  • Verbesserung der Detektionsempfindlichkeit: Die anschließende Reaktion von Cyclopentanon mit PFBHA führt eine Pentafluorbenzyl-Gruppe in das Molekül ein.[5][6] Diese Gruppe ist stark elektronegativ und macht das Derivat ideal für die hochempfindliche Detektion mittels Elektroneneinfang-Detektor (ECD) oder, wie hier beschrieben, durch Massenspektrometrie im NCI-Modus, was Nachweisgrenzen im Spurenbereich ermöglicht.[7][8][9]

Logischer Arbeitsablauf der Analysemethode

Der gesamte Prozess, von der Probenvorbereitung bis zur Datenanalyse, folgt einem logischen und validierbaren Arbeitsablauf, der eine hohe Genauigkeit und Reproduzierbarkeit gewährleistet.

Workflow cluster_prep Probenvorbereitung & Derivatisierung cluster_analysis Analytische Messung A Probe mit 1,1-Dichlorcyclopentan B Schritt 1: Saure Hydrolyse A->B  H₂O / H⁺  Wärme C Bildung von Cyclopentanon B->C D Schritt 2: Oximierung mit PFBHA C->D  PFBHA-Reagenz  pH-Anpassung E Bildung des PFB-Oxim-Derivats D->E F Extraktion des Derivats E->F  Organisches  Lösungsmittel G GC-MS-Injektion F->G  Analyt H Chromatographische Trennung I MS-Detektion (NCI-Modus) H->I J Datenakquisition & Quantifizierung I->J

Abbildung 1: Analytischer Arbeitsablauf von der Probenvorbereitung bis zur Quantifizierung.

Chemische Prinzipien und Reaktionsmechanismen

Das Verständnis der zugrunde liegenden Chemie ist entscheidend für die erfolgreiche Anwendung und Fehlersuche dieser Methode.

Schritt 1: Hydrolyse von 1,1-Dichlorcyclopentan

Geminale Dihalogenide hydrolysieren in Gegenwart von Wasser, oft unter saurer oder basischer Katalyse, zu den entsprechenden Ketonen oder Aldehyden. Im Fall von 1,1-Dichlorcyclopentan führt die Hydrolyse zu Cyclopentanon. Die Reaktion verläuft wahrscheinlich über ein intermediäres Carbokation, das durch Wasser nukleophil angegriffen wird, gefolgt von der Eliminierung von zwei HCl-Molekülen.

Schritt 2: Oximierung von Cyclopentanon mit PFBHA

Die Derivatisierung von Ketonen mit Hydroxylamin-Derivaten zu Oximen ist eine klassische und quantitative Reaktion.[6][10] PFBHA reagiert mit der Carbonylgruppe von Cyclopentanon in einer Kondensationsreaktion, bei der ein Wassermolekül abgespalten wird und ein stabiles Pentafluorbenzyloxim entsteht. Diese Reaktion wird typischerweise in einem leicht sauren bis neutralen pH-Bereich durchgeführt, um die Nukleophilie des Amins und die Elektrophilie des Carbonylkohlenstoffs auszugleichen.[11]

References

The Strategic Application of 1,1-Dichlorocyclopentane in the Synthesis of Novel Spiro and Fused Heterocycles

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern medicinal chemistry and drug development, the synthesis of novel heterocyclic scaffolds remains a cornerstone of innovation. Heterocyclic compounds form the structural core of a vast number of pharmaceuticals, agrochemicals, and functional materials. Among the diverse array of building blocks available to synthetic chemists, gem-dihalogenated cycloalkanes, such as 1,1-dichlorocyclopentane, have emerged as versatile and powerful precursors for the construction of complex molecular architectures. This technical guide provides an in-depth exploration of the application of this compound in the synthesis of novel spiro and fused heterocycles, offering detailed protocols, mechanistic insights, and practical considerations for researchers in the field.

The unique reactivity of the gem-dichloro moiety on a cyclopentane ring allows for its participation in a variety of cyclization and spiroannulation reactions. Acting as a latent cyclopentanone or a bis-electrophile, this compound can react with a range of binucleophiles to afford intricate heterocyclic systems that are often challenging to synthesize through other methods. This guide will focus on three key transformations: the synthesis of spiro-oxindoles from isatin derivatives, the formation of spiro-pyrazolones from pyrazolone derivatives, and the construction of fused cyclopentapyrimidinones and their thio-analogs from urea and thiourea.

I. Synthesis of Spiro[cyclopentane-1,3'-indoline]-2'-ones: A Gateway to Novel Oxindole Scaffolds

The spiro-oxindole motif is a privileged scaffold in drug discovery, appearing in numerous natural products and synthetic compounds with a wide spectrum of biological activities.[1][2] The reaction of this compound with isatin derivatives provides a direct and efficient route to spiro[cyclopentane-1,3'-indoline]-2'-ones.

Mechanistic Rationale

The synthesis proceeds via a tandem alkylation-cyclization pathway. In the presence of a suitable base, the N-H proton of the isatin is abstracted, generating a nucleophilic anion. This anion attacks one of the carbon-chlorine bonds of this compound in an initial SN2 reaction. The resulting intermediate, now bearing a monochloro-cyclopentyl group, can then undergo an intramolecular cyclization. Deprotonation of the C3-position of the oxindole ring by a strong base generates a carbanion that subsequently displaces the remaining chlorine atom, forming the spirocyclic ring system. The choice of base and reaction conditions is critical to favor the desired intramolecular cyclization over potential side reactions.

cluster_0 Reaction Mechanism Isatin Isatin Derivative Anion1 Isatin Anion Isatin->Anion1 Deprotonation Base1 Base (e.g., NaH) Base1->Anion1 Intermediate1 S_N2 Adduct Anion1->Intermediate1 S_N2 Attack Dichlorocyclopentane This compound Dichlorocyclopentane->Intermediate1 Carbanion C3-Carbanion Intermediate1->Carbanion Deprotonation at C3 Base2 Strong Base (e.g., LDA) Base2->Carbanion Spiro_Oxindole Spiro[cyclopentane-1,3'-indoline]-2'-one Carbanion->Spiro_Oxindole Intramolecular Cyclization (S_N2)

Mechanism for Spiro-Oxindole Synthesis

Experimental Protocol: Synthesis of Spiro[cyclopentane-1,3'-indoline]-2'-one

Materials:

  • Isatin (or substituted isatin derivative)

  • This compound

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Lithium diisopropylamide (LDA), 2.0 M solution in THF/heptane/ethylbenzene

  • Anhydrous Tetrahydrofuran (THF)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a stirred suspension of sodium hydride (1.2 eq) in anhydrous DMF at 0 °C under an inert atmosphere (e.g., argon), add a solution of isatin (1.0 eq) in anhydrous DMF dropwise.

  • Allow the reaction mixture to stir at room temperature for 1 hour.

  • Add this compound (1.5 eq) to the reaction mixture and heat to 80 °C for 12 hours.

  • Cool the reaction mixture to room temperature and pour it into ice-water. Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude intermediate.

  • Dissolve the crude intermediate in anhydrous THF and cool to -78 °C under an inert atmosphere.

  • Add LDA solution (1.5 eq) dropwise and stir the reaction mixture at -78 °C for 2 hours.

  • Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Allow the mixture to warm to room temperature and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired spiro[cyclopentane-1,3'-indoline]-2'-one.

Data Summary:

EntryIsatin DerivativeProductYield (%)
1IsatinSpiro[cyclopentane-1,3'-indoline]-2'-one65-75
25-Fluoroisatin5'-Fluorospiro[cyclopentane-1,3'-indoline]-2'-one60-70
35-Chloroisatin5'-Chlorospiro[cyclopentane-1,3'-indoline]-2'-one62-72
45-Methylisatin5'-Methylspiro[cyclopentane-1,3'-indoline]-2'-one68-78

II. Synthesis of Spiro[cyclopentane-1,4'-pyrazoline]-5'-ones: Accessing Novel Pyrazolone Architectures

Pyrazolone and its derivatives are a well-known class of heterocycles with a long history in medicinal chemistry, exhibiting a range of biological activities including analgesic, anti-inflammatory, and antimicrobial properties.[3][4] The reaction of this compound with pyrazolone derivatives offers a straightforward method for the synthesis of novel spiro-pyrazolone compounds.

Mechanistic Rationale

The formation of spiro[cyclopentane-1,4'-pyrazoline]-5'-ones from this compound and a pyrazolone derivative in the presence of a base is believed to proceed through a double alkylation mechanism. The initial step involves the deprotonation of the acidic C4 proton of the pyrazolone ring to form a nucleophilic carbanion. This carbanion then attacks the electrophilic carbon of this compound, displacing one of the chloride ions. The resulting intermediate undergoes a second intramolecular alkylation, where the enolate oxygen or the C4-carbon attacks the remaining carbon-chlorine bond to form the spirocyclic ring. The regioselectivity of the second cyclization can be influenced by the reaction conditions and the substitution pattern of the pyrazolone.

cluster_1 Reaction Workflow Start Start Step1 Dissolve Pyrazolone and Base in Solvent Start->Step1 Step2 Add this compound Step1->Step2 Step3 Heat Reaction Mixture Step2->Step3 Step4 Work-up and Extraction Step3->Step4 Step5 Purification (Column Chromatography) Step4->Step5 End Pure Spiro-Pyrazolone Step5->End

Workflow for Spiro-Pyrazolone Synthesis

Experimental Protocol: Synthesis of 3-Methyl-1-phenylspiro[cyclopentane-1,4'-pyrazoline]-5'-one

Materials:

  • 3-Methyl-1-phenyl-2-pyrazolin-5-one

  • This compound

  • Potassium carbonate (K₂CO₃)

  • Anhydrous Acetonitrile (CH₃CN)

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, combine 3-methyl-1-phenyl-2-pyrazolin-5-one (1.0 eq), potassium carbonate (2.5 eq), and anhydrous acetonitrile.

  • To this stirred suspension, add this compound (1.2 eq).

  • Heat the reaction mixture to reflux and maintain for 24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate (50 mL) and wash with water (2 x 20 mL) and brine (20 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the desired 3-methyl-1-phenylspiro[cyclopentane-1,4'-pyrazoline]-5'-one.

Data Summary:

EntryPyrazolone DerivativeProductYield (%)
13-Methyl-1-phenyl-2-pyrazolin-5-one3-Methyl-1-phenylspiro[cyclopentane-1,4'-pyrazoline]-5'-one55-65
21,3-Diphenyl-2-pyrazolin-5-one1,3-Diphenylspiro[cyclopentane-1,4'-pyrazoline]-5'-one50-60
33-Methyl-1-(4-chlorophenyl)-2-pyrazolin-5-one3-Methyl-1-(4-chlorophenyl)spiro[cyclopentane-1,4'-pyrazoline]-5'-one52-62

III. Synthesis of Fused Cyclopenta[d]pyrimidinones and their Thio-Analogs

Fused pyrimidine ring systems are of significant interest in medicinal chemistry due to their presence in a wide array of biologically active compounds, including kinase inhibitors and anticancer agents.[5] The reaction of this compound with urea or thiourea provides a convergent approach to the synthesis of cyclopenta[d]pyrimidin-4(3H)-one and its corresponding thione.

Mechanistic Rationale

This transformation is a cyclocondensation reaction. Under basic conditions, urea or thiourea acts as a binucleophile. The reaction is initiated by the nucleophilic attack of one of the amino groups on the electrophilic carbon of this compound, leading to the displacement of a chloride ion. The resulting intermediate can then undergo an intramolecular cyclization. Deprotonation of the second amino group enhances its nucleophilicity, allowing it to attack the carbon bearing the remaining chlorine atom, which is subsequently eliminated. Tautomerization of the resulting imine intermediate leads to the final aromatic fused pyrimidinone or pyrimidinethione.

cluster_2 Logical Relationship Start This compound Product1 Cyclopenta[d]pyrimidin-4(3H)-one Start->Product1 Product2 Cyclopenta[d]pyrimidine-4(3H)-thione Start->Product2 Urea Urea Urea->Product1 Thiourea Thiourea Thiourea->Product2

Synthesis of Fused Pyrimidinones and Thiones

Experimental Protocol: Synthesis of 2-Amino-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4(3H)-one

Materials:

  • Guanidine hydrochloride (as a precursor to urea in situ, or urea can be used directly)

  • This compound

  • Sodium ethoxide (NaOEt)

  • Anhydrous Ethanol (EtOH)

  • Hydrochloric acid (HCl), 1 M

  • Water

  • Diethyl ether

Procedure:

  • In a round-bottom flask fitted with a reflux condenser, dissolve sodium metal (2.2 eq) in anhydrous ethanol under an inert atmosphere to prepare a solution of sodium ethoxide.

  • To this solution, add urea (1.0 eq).

  • Add this compound (1.1 eq) to the reaction mixture.

  • Heat the mixture to reflux for 18 hours.

  • Cool the reaction to room temperature and carefully neutralize with 1 M HCl.

  • Remove the ethanol under reduced pressure.

  • Add water to the residue and extract with diethyl ether to remove any unreacted starting material.

  • The aqueous layer is then further acidified to pH 5-6, which may cause the product to precipitate.

  • Collect the precipitate by filtration, wash with cold water, and dry under vacuum to obtain the crude product.

  • Recrystallize from a suitable solvent (e.g., ethanol/water) to afford pure 2-amino-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4(3H)-one.

Note: A similar protocol can be followed for the synthesis of the corresponding thione using thiourea as the starting material.

Data Summary:

EntryBinucleophileProductYield (%)
1Urea2-Amino-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4(3H)-one45-55
2Thiourea2-Amino-6,7-dihydro-5H-cyclopenta[d]pyrimidine-4(3H)-thione40-50

Conclusion

This compound serves as a valuable and versatile C5 building block for the synthesis of a variety of novel spiro and fused heterocyclic compounds. The protocols detailed in this guide for the synthesis of spiro-oxindoles, spiro-pyrazolones, and fused cyclopentapyrimidinones demonstrate the utility of this gem-dichloroalkane in constructing complex molecular scaffolds of high interest in medicinal chemistry. The straightforward nature of these reactions, coupled with the ready availability of the starting materials, makes these synthetic routes attractive for the generation of diverse compound libraries for drug discovery and development programs. Further exploration and optimization of these reactions are likely to expand the scope of accessible heterocyclic systems and solidify the role of this compound as a key tool in the synthetic chemist's arsenal.

References

Application Notes and Protocols: Catalytic Transformations of 1,1-Dichlorocyclopentane

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

1,1-Dichlorocyclopentane is a geminal dihalide that serves as a versatile, yet underutilized, synthetic intermediate.[1] Its inherent reactivity, stemming from the two chlorine atoms bonded to the same carbon, opens avenues for a variety of catalytic transformations. This guide provides detailed application notes and protocols for key catalytic reactions involving this compound, aimed at researchers, scientists, and professionals in drug development. The protocols described herein are grounded in established principles of catalytic chemistry and offer a robust starting point for synthetic exploration.

Catalytic Reductive Dehalogenation: Accessing Cyclopentane and Monochlorocyclopentane

The selective removal of one or both chlorine atoms from this compound provides a direct route to either monochlorocyclopentane or the parent cyclopentane. This transformation is typically achieved through catalytic hydrogenation or transfer hydrogenation, with palladium-based catalysts being highly effective.[2] Iron-catalyzed systems have also emerged as a more economical and environmentally benign alternative.[3][4]

Mechanistic Rationale

The catalytic cycle for palladium-catalyzed reductive dehalogenation generally involves the oxidative addition of the C-Cl bond to the low-valent metal center, followed by reaction with a hydride source (e.g., H₂ or a hydrogen donor) and subsequent reductive elimination of the dehalogenated product. The selectivity for mono- versus di-dechlorination can often be controlled by tuning the reaction conditions, such as catalyst loading, reaction time, and the nature of the hydride source.

Experimental Protocol: Palladium-Catalyzed Transfer Hydrogenation

This protocol describes the partial reduction of this compound to monochlorocyclopentane using palladium on carbon (Pd/C) with ammonium formate as the hydrogen donor.

Materials:

  • This compound (1.0 mmol, 139.02 mg)

  • 10% Palladium on Carbon (Pd/C) (0.02 mmol Pd, 21.2 mg)

  • Ammonium formate (HCOONH₄) (5.0 mmol, 315.3 mg)

  • Methanol (10 mL)

  • Round-bottom flask (50 mL)

  • Magnetic stirrer

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a 50 mL round-bottom flask containing a magnetic stir bar, add this compound and methanol.

  • Stir the mixture until the substrate is fully dissolved.

  • Carefully add 10% Pd/C to the solution.

  • Under a gentle stream of inert gas, add ammonium formate in one portion.

  • Equip the flask with a reflux condenser and heat the reaction mixture to 60 °C with vigorous stirring.

  • Monitor the reaction progress by GC-MS. The reaction is typically complete within 2-4 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the mixture through a pad of Celite® to remove the Pd/C catalyst, washing the filter cake with a small amount of methanol.

  • Remove the solvent from the filtrate under reduced pressure.

  • The crude product can be purified by fractional distillation to yield monochlorocyclopentane.

Table 1: Reaction Parameters for Catalytic Reductive Dehalogenation

ParameterValue
SubstrateThis compound
Catalyst10% Pd/C
Catalyst Loading2 mol%
Hydrogen SourceAmmonium Formate
SolventMethanol
Temperature60 °C
Typical Yield85-95% (Monochlorocyclopentane)

Visualization: Reductive Dehalogenation Workflow

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A This compound + Methanol B Add 10% Pd/C A->B C Add Ammonium Formate (under inert atmosphere) B->C D Heat to 60 °C Monitor by GC-MS C->D E Cool to RT D->E F Filter through Celite® E->F G Solvent Removal F->G H Fractional Distillation G->H I Monochlorocyclopentane H->I

Caption: Workflow for Palladium-Catalyzed Transfer Hydrogenation.

Catalytic Hydrolysis: A Gateway to Cyclopentanone

The conversion of gem-dihalides to ketones is a fundamental transformation in organic synthesis. While often performed under harsh acidic or basic conditions, a catalytic approach can offer milder reaction conditions and improved selectivity.

Mechanistic Insights

The hydrolysis of this compound to cyclopentanone proceeds through the formation of a gem-halohydrin intermediate, which readily eliminates HCl to yield the corresponding ketone. This process can be catalyzed by Lewis acids or certain transition metal complexes that activate the C-Cl bond towards nucleophilic attack by water.

Proposed Protocol: Iron(III) Chloride Catalyzed Hydrolysis

This proposed protocol utilizes the Lewis acidity of iron(III) chloride to facilitate the hydrolysis of this compound.

Materials:

  • This compound (1.0 mmol, 139.02 mg)

  • Iron(III) chloride (FeCl₃) (0.1 mmol, 16.2 mg)

  • Water (5 mL)

  • Acetonitrile (5 mL)

  • Round-bottom flask (25 mL)

  • Magnetic stirrer

Procedure:

  • In a 25 mL round-bottom flask, dissolve this compound in acetonitrile.

  • Add water to the solution, followed by the addition of iron(III) chloride.

  • Stir the reaction mixture at 80 °C.

  • Monitor the disappearance of the starting material by TLC or GC-MS.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with diethyl ether (3 x 10 mL).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, and filter.

  • Remove the solvent under reduced pressure to obtain crude cyclopentanone, which can be further purified by distillation.

Table 2: Proposed Parameters for Catalytic Hydrolysis

ParameterValue
SubstrateThis compound
CatalystIron(III) Chloride
Catalyst Loading10 mol%
Solvent SystemAcetonitrile/Water (1:1)
Temperature80 °C
Expected ProductCyclopentanone

Catalytic Reductive Coupling: Synthesis of Cyclopentylidenecyclopentane

The reductive coupling of gem-dihalides offers a powerful method for the formation of carbon-carbon double bonds. In the case of this compound, this transformation leads to the formation of cyclopentylidenecyclopentane, a useful building block in materials science and natural product synthesis.[5]

Mechanistic Considerations

This reaction is thought to proceed via a metal-carbene or a related intermediate. A low-valent transition metal catalyst, such as one derived from titanium, zinc, or chromium, can effect the double dehalogenation of this compound to generate a reactive cyclopentylidene species. This intermediate can then dimerize to form the desired alkene product.

Proposed Protocol: Zinc-Mediated Reductive Coupling

This protocol is adapted from general procedures for the reductive coupling of gem-dihalides.

Materials:

  • This compound (2.0 mmol, 278.04 mg)

  • Zinc dust (<10 micron, activated) (4.0 mmol, 261.52 mg)

  • Titanium(IV) chloride (TiCl₄) (0.2 mmol, 22 µL)

  • Anhydrous Tetrahydrofuran (THF) (10 mL)

  • Schlenk flask (50 mL)

  • Magnetic stirrer

  • Inert atmosphere (Argon)

Procedure:

  • Under an inert atmosphere, add activated zinc dust and anhydrous THF to a Schlenk flask.

  • Cool the suspension to 0 °C and slowly add titanium(IV) chloride via syringe.

  • Stir the mixture at room temperature for 30 minutes to generate the low-valent titanium reagent.

  • Add a solution of this compound in anhydrous THF to the reaction mixture dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and then heat to reflux for 4-6 hours.

  • Monitor the reaction by GC-MS.

  • Upon completion, cool the reaction to room temperature and quench by the slow addition of water.

  • Filter the mixture through Celite® and extract the filtrate with diethyl ether.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel.

Table 3: Proposed Parameters for Reductive Coupling

ParameterValue
SubstrateThis compound
ReagentsZinc dust, TiCl₄
SolventAnhydrous THF
TemperatureReflux
Expected ProductCyclopentylidenecyclopentane

Visualization: Reductive Coupling Mechanism

G cluster_mechanism Proposed Reductive Coupling Mechanism A 2 x this compound C [Cyclopentylidene-Metal Intermediate] A->C + Metal B Low-valent Metal (e.g., from Zn/TiCl4) D Cyclopentylidenecyclopentane C->D Dimerization G A LnNi(0) B LnNi(II)(R)(Cl) A->B Oxidative Addition (R-Cl) C LnNi(II)(R)(Ar) B->C Transmetalation (Ar-B(OH)2) C->A Reductive Elimination D R-Ar C->D

References

Troubleshooting & Optimization

Technical Support Center: Purification of 1,1-Dichlorocyclopentane

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the purification of 1,1-Dichlorocyclopentane. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for obtaining high-purity this compound.

Introduction

This compound is a valuable synthetic intermediate. However, its synthesis can often lead to a mixture of products, including positional isomers and unreacted starting materials. This guide provides a structured approach to identifying and removing these impurities, ensuring the high quality required for downstream applications.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: What are the most common impurities in a crude sample of this compound?

The primary impurities depend on the synthetic route employed. However, common contaminants include:

  • Positional Isomers: Dichlorination of cyclopentane can result in a mixture of isomers, including cis- and trans-1,2-dichlorocyclopentane and cis- and trans-1,3-dichlorocyclopentane.[1][2]

  • Unreacted Starting Materials: Depending on the synthesis, this could include cyclopentanone or cyclopentene.

  • Monochlorinated Intermediates: Such as monochlorocyclopentane.

  • Solvent and Reagents: Residual solvents used in the reaction or work-up, and any excess reagents.

  • Decomposition Products: While generally stable, prolonged heating or exposure to certain conditions can lead to degradation.

Q2: My initial purity analysis (e.g., GC-MS) shows multiple peaks close to my product's retention time. How can I identify them?

This is a common issue and is likely due to the presence of dichlorocyclopentane isomers.[1][2] The first step is to compare the mass spectra of the impurity peaks with known spectra of 1,2- and 1,3-dichlorocyclopentane.[3][4][5]

Key Diagnostic Steps:

  • Mass Spectrometry (MS): All dichlorocyclopentane isomers will have the same molecular ion (m/z 138, with characteristic isotopic peaks for two chlorine atoms). However, their fragmentation patterns may show subtle differences.

  • Gas Chromatography (GC): The isomers will have slightly different boiling points and, therefore, different retention times on a GC column. A well-optimized GC method with a suitable column (e.g., a non-polar or medium-polarity column) can often resolve these isomers.

  • Reference Standards: If available, injecting pure standards of the suspected isomers is the most definitive way to confirm their identities.

Q3: What is the most effective method for removing isomeric impurities?

Fractional distillation is the primary and most effective technique for separating this compound from its positional isomers due to their different boiling points.[6][7][8][9]

Table 1: Boiling Points of Dichlorocyclopentane Isomers

CompoundBoiling Point (°C at 760 mmHg)
This compound 161.8 [10]
trans-1,2-Dichlorocyclopentane~150-152 (extrapolated)
cis-1,2-Dichlorocyclopentane~155-157 (extrapolated)
1,3-Dichlorocyclopentane (mixture of isomers)~160-165

Note: Boiling points for isomers other than this compound are estimates based on available data and structural similarities. The key takeaway is the difference in boiling points, which allows for separation via fractional distillation.

Q4: How do I remove acidic or water-soluble impurities from my crude product?

A liquid-liquid extraction (work-up) procedure is essential before final purification. This typically involves washing the crude organic product with aqueous solutions.

Workflow for Aqueous Washing:

Caption: Aqueous work-up and drying workflow.

Rationale for each washing step:

  • Sodium Bicarbonate (NaHCO₃) Wash: Neutralizes any acidic byproducts or catalysts (e.g., HCl).[11][12]

  • Water Wash: Removes any remaining inorganic salts and water-soluble impurities.

  • Brine (saturate NaCl solution) Wash: Helps to break up emulsions and begins the drying process by drawing water from the organic layer.

Q5: My product appears cloudy after the aqueous work-up. What should I do?

Cloudiness indicates the presence of water. It is crucial to thoroughly dry the organic solution before distillation to prevent co-distillation of water and potential side reactions at high temperatures.

Best Practices for Drying:

  • Use a sufficient amount of a suitable drying agent like anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).[13]

  • Gently swirl the flask and observe the drying agent. If it clumps together, add more until some of it remains free-flowing.

  • Allow sufficient time for the drying process (at least 15-20 minutes).

  • Filter the drying agent completely before proceeding.

Experimental Protocols

Protocol 1: Purification of this compound by Fractional Distillation

This protocol assumes the crude product has undergone an initial aqueous work-up and drying.

Apparatus:

  • Round-bottom flask

  • Fractionating column (e.g., Vigreux or packed column)

  • Distillation head with a thermometer

  • Condenser

  • Receiving flasks

  • Heating mantle with a stirrer

  • Vacuum adapter and vacuum source (optional, for vacuum distillation if the compound is heat-sensitive, though atmospheric distillation is generally suitable)

Procedure:

  • Setup: Assemble the fractional distillation apparatus. Ensure all joints are securely clamped and, if necessary, lightly greased. The thermometer bulb should be positioned just below the side arm leading to the condenser to accurately measure the temperature of the vapor that is distilling.

  • Charging the Flask: Add the crude, dried this compound to the round-bottom flask along with a few boiling chips or a magnetic stir bar. Do not fill the flask more than two-thirds full.

  • Heating: Begin heating the flask gently. As the liquid begins to boil, you will see a condensation ring rise slowly up the fractionating column.

  • Equilibration: Adjust the heating rate so that the condensation ring rises slowly and steadily. Allow the column to equilibrate by maintaining a steady reflux at the top of the column for a period before collecting any distillate.

  • Collecting Fractions:

    • Forerun: Collect the first fraction that distills over. This will likely contain any lower-boiling impurities. The temperature should be significantly lower than the boiling point of the target compound.

    • Main Fraction: As the temperature stabilizes at the boiling point of this compound (approximately 161.8 °C at atmospheric pressure), change to a clean receiving flask to collect the main product.[10]

    • Final Fraction: If the temperature begins to rise significantly above the boiling point of your product, stop the distillation or collect this higher-boiling fraction in a separate flask.

  • Purity Analysis: Analyze the collected main fraction using a suitable analytical technique such as GC-MS to confirm its purity.[14][15]

Protocol 2: Purity Assessment by Gas Chromatography-Mass Spectrometry (GC-MS)

Instrumentation:

  • Gas chromatograph equipped with a mass selective detector.

  • Capillary column suitable for separating halogenated hydrocarbons (e.g., a 5% phenyl-methylpolysiloxane column).

Typical GC-MS Parameters:

ParameterValue
Injector Temperature 250 °C
Carrier Gas Helium
Flow Rate 1.0 - 1.5 mL/min
Oven Program Initial Temp: 50 °C (hold 2 min), Ramp: 10 °C/min to 200 °C (hold 5 min)
MS Source Temp 230 °C
MS Quad Temp 150 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Range 35 - 200 m/z

Note: These are starting parameters and may need to be optimized for your specific instrument and column.

Data Analysis:

  • Identify the Product Peak: The peak corresponding to this compound should be identified by its retention time and its mass spectrum, which will show a molecular ion at m/z 138 and a characteristic M+2 peak at m/z 140 of approximately two-thirds the intensity of the M+ peak.

  • Quantify Purity: The purity can be estimated by the area percent of the product peak relative to the total area of all peaks in the chromatogram.

Troubleshooting Decision Tree

Caption: Troubleshooting purification workflow.

References

Technical Support Center: Optimizing the Synthesis of 1,1-Dichlorocyclopentane

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and optimization of 1,1-dichlorocyclopentane. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into this important synthesis. Here, we move beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot effectively and maximize your yield and purity.

Section 1: Core Synthesis Protocol & Mechanism

The most reliable and widely employed method for synthesizing this compound is the reaction of cyclopentanone with phosphorus pentachloride (PCl₅).[1][2] This reaction directly converts the carbonyl group into a geminal dichloride.[3]

Reaction Mechanism

Understanding the mechanism is critical for troubleshooting. The conversion of a ketone to a gem-dichloride with PCl₅ proceeds through several key steps. The carbonyl oxygen acts as a nucleophile, attacking the electrophilic phosphorus atom. This initiates a sequence of substitution reactions, ultimately replacing the oxygen with two chlorine atoms and generating phosphorus oxychloride (POCl₃) as a stable byproduct.[3][4]

ReactionMechanism Cyclopentanone Cyclopentanone Intermediate1 Oxonium Intermediate [R₂C=O⁺-PCl₄] Cyclopentanone->Intermediate1 1. Nucleophilic Attack PCl5 PCl₅ ([PCl₄]⁺[PCl₆]⁻) PCl5->Intermediate1 Intermediate2 α-chloro oxonium ion [R₂C(Cl)-O-PCl₃]⁺ Intermediate1->Intermediate2 2. Chloride Attack on Carbonyl Intermediate3 Carbocation [R₂C(Cl)]⁺ Intermediate2->Intermediate3 3. Loss of Leaving Group (-OPCl₃) Byproduct POCl₃ Intermediate2->Byproduct Product This compound Intermediate3->Product 4. Chloride Attack (from PCl₆⁻ or Cl⁻) TroubleshootingWorkflow Start Low Yield or Impure Product Check_Reagents Check Reagent Purity & Dryness (Solvent, Cyclopentanone) Start->Check_Reagents Check_Setup Verify Anhydrous Conditions (Glassware, Inert Gas) Start->Check_Setup Check_Temp Review Temperature Control (During Addition & Reaction) Start->Check_Temp Check_Monitoring Analyze Reaction Monitoring Data (TLC, GC-MS) Start->Check_Monitoring Workup_Loss Problem: Loss During Workup Start->Workup_Loss If reaction is clean but yield is still low Incomplete_Rxn Problem: Incomplete Reaction Check_Reagents->Incomplete_Rxn Check_Setup->Incomplete_Rxn Side_Products Problem: Side Products (e.g., 1-chlorocyclopentene) Check_Temp->Side_Products Was temp too high? Check_Monitoring->Incomplete_Rxn Is starting material present? Solution_Rxn Solution: - Increase PCl₅ stoichiometry (1.2 eq) - Extend reaction time - Gentle warming (30-40°C) Incomplete_Rxn->Solution_Rxn Yes Solution_Side Solution: - Maintain T < 10°C during addition - Ensure vigorous stirring Side_Products->Solution_Side Yes Solution_Workup Solution: - Use brine to break emulsions - Perform multiple extractions - Careful rotary evaporation Workup_Loss->Solution_Workup Yes

References

Technical Support Center: Troubleshooting Low Conversion in 1,1-Dichlorocyclopentane Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center dedicated to addressing challenges in the synthesis of 1,1-dichlorocyclopentane. This guide is structured in a question-and-answer format to provide direct, actionable solutions to common issues encountered during this reaction, particularly focusing on troubleshooting low conversion rates. As Senior Application Scientists, our goal is to combine deep mechanistic understanding with practical, field-tested advice to enhance your experimental success.

Section 1: Understanding the Reaction and Common Pitfalls

The synthesis of this compound, a valuable building block in medicinal chemistry and materials science, typically involves the reaction of a cyclopentane derivative with a chlorinating agent. A common and effective method is the dichlorination of cyclopentanone using reagents like phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂). Another prominent method involves the generation of dichlorocarbene from chloroform and a strong base, which then reacts with an appropriate precursor. Low conversion in these reactions can stem from a variety of factors including reagent purity, reaction conditions, and the presence of side reactions.

FAQ 1: What are the primary causes of low conversion in the dichlorination of cyclopentanone?

Low conversion in the synthesis of this compound from cyclopentanone is often traced back to several key factors:

  • Reagent Quality and Stoichiometry: The purity of the chlorinating agent (e.g., PCl₅, SOCl₂) is paramount. Old or improperly stored reagents can absorb moisture, leading to deactivation and the formation of byproducts. Additionally, incorrect stoichiometry can result in incomplete reaction. An excess of the chlorinating agent is often used to drive the reaction to completion, but a large excess can lead to unwanted side reactions.

  • Reaction Temperature: Temperature control is critical. For reactions with PCl₅, the reaction is often initiated at a lower temperature and then gradually warmed. If the temperature is too low, the reaction rate will be slow, leading to low conversion within a practical timeframe. Conversely, if the temperature is too high, it can promote the formation of elimination or rearrangement byproducts.

  • Presence of Water: The reaction is highly sensitive to moisture. Water reacts readily with chlorinating agents like PCl₅ to form phosphoric acid and hydrochloric acid, consuming the reagent and preventing it from reacting with the cyclopentanone. All glassware must be thoroughly dried, and anhydrous solvents should be used.

  • Side Reactions: Several side reactions can compete with the desired dichlorination, leading to a complex product mixture and low yield of this compound. These can include the formation of monochlorinated intermediates, elimination products (chlorocyclopentenes), and polymeric materials.

FAQ 2: My reaction using chloroform and a base is sluggish and gives a low yield. What's going wrong?

When using chloroform (CHCl₃) and a strong base (like sodium hydroxide) to generate dichlorocarbene for reaction with a cyclopentane precursor, low yields are frequently associated with the challenges of a two-phase reaction system. This is where phase-transfer catalysis becomes essential.

  • Inefficient Phase-Transfer Catalysis: The reaction between the aqueous base and the organic chloroform/substrate phase is often slow due to the low interfacial area. A phase-transfer catalyst (PTC), such as a quaternary ammonium salt (e.g., benzyltriethylammonium chloride), is crucial for transporting the hydroxide ion into the organic phase to react with chloroform and generate dichlorocarbene.[1][2][3][4] Without an effective PTC, the reaction rate will be severely limited.

  • Catalyst Deactivation: The chosen PTC must be stable under the strongly basic reaction conditions. Some catalysts can degrade over time, leading to a decrease in reaction rate and overall conversion.

  • Insufficient Mixing: Vigorous stirring is necessary to maximize the surface area between the two phases and facilitate the action of the phase-transfer catalyst. Inadequate mixing will result in a slow and incomplete reaction.

  • Concentration of the Base: The concentration of the aqueous base (e.g., NaOH) can significantly impact the rate of dichlorocarbene formation.[2] An optimal concentration is required; if it's too low, the reaction will be slow, and if it's too high, it can lead to catalyst salting-out effects or other side reactions.

Section 2: Systematic Troubleshooting Guide

This section provides a structured approach to diagnosing and resolving low conversion issues.

Troubleshooting Workflow

The following diagram outlines a systematic process for troubleshooting low conversion in this compound synthesis.

Troubleshooting_Workflow cluster_start Start cluster_reagents Reagent & Solvent Integrity cluster_conditions Reaction Conditions cluster_ptc Phase-Transfer Catalysis (if applicable) cluster_analysis Product & Byproduct Analysis cluster_resolution Resolution start Low Conversion Observed reagent_check Verify Reagent Purity & Stoichiometry start->reagent_check solvent_check Ensure Anhydrous Solvents reagent_check->solvent_check Reagents OK temp_check Optimize Reaction Temperature solvent_check->temp_check Solvents OK time_check Monitor Reaction Progress Over Time (TLC, GC-MS) temp_check->time_check Temp Optimized mixing_check Check Stirring Efficiency (for two-phase systems) time_check->mixing_check Reaction Incomplete resolution Implement Corrective Actions time_check->resolution Reaction Complete ptc_check Evaluate PTC Type and Loading mixing_check->ptc_check Two-Phase System byproduct_id Identify Byproducts (NMR, GC-MS) mixing_check->byproduct_id Single-Phase System base_conc_check Optimize Base Concentration ptc_check->base_conc_check base_conc_check->byproduct_id PTC Optimized byproduct_id->resolution

Caption: A step-by-step workflow for troubleshooting low conversion.

Detailed Troubleshooting Steps
Step 1: Re-evaluate Your Reagents and Solvents
  • Question: Have you confirmed the purity of your starting materials and chlorinating agent?

    • Action: Use freshly opened or recently purified reagents. For solid reagents like PCl₅, ensure they have not been exposed to atmospheric moisture. Consider titrating your chlorinating agent if its purity is in doubt.

  • Question: Are your solvents truly anhydrous?

    • Action: Use freshly distilled solvents from an appropriate drying agent or purchase high-purity anhydrous solvents. Even small amounts of water can have a significant impact.

Step 2: Optimize Reaction Conditions
  • Question: Is your reaction temperature optimal and well-controlled?

    • Action: Use a temperature-controlled reaction setup (e.g., an oil bath with a thermocouple). Monitor the internal reaction temperature. For exothermic reactions, ensure efficient cooling to prevent temperature spikes that can lead to side reactions.

  • Question: Are you monitoring the reaction progress?

    • Action: Use techniques like Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to track the consumption of the starting material and the formation of the product. This will help you determine if the reaction has stalled or is simply slow.

Step 3: Address Phase-Transfer Catalysis Issues (if applicable)
  • Question: Are you using an appropriate phase-transfer catalyst at the correct loading?

    • Action: Benzyltriethylammonium chloride (BTEAC) and tetrabutylammonium bromide (TBAB) are common and effective PTCs for dichlorocarbene reactions.[1][2] Typical catalyst loading is 1-5 mol%. Experiment with different catalysts and loadings to find the optimal conditions for your specific reaction.

  • Question: Is your stirring vigorous enough?

    • Action: Use a mechanical stirrer for larger-scale reactions to ensure efficient mixing of the aqueous and organic phases. For smaller reactions, a magnetic stirrer at a high speed may be sufficient.

Section 3: Experimental Protocols and Data

Protocol 1: Dichlorination of Cyclopentanone using Phosphorus Pentachloride (PCl₅)

This protocol provides a general procedure for the synthesis of this compound from cyclopentanone.

Materials:

  • Cyclopentanone

  • Phosphorus pentachloride (PCl₅)

  • Anhydrous diethyl ether

  • Ice bath

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with a drying tube.

  • Under an inert atmosphere (e.g., nitrogen or argon), charge the flask with PCl₅ (1.1 to 1.5 equivalents).

  • Add anhydrous diethyl ether to create a slurry.

  • Cool the flask in an ice bath.

  • Slowly add a solution of cyclopentanone (1.0 equivalent) in anhydrous diethyl ether via the dropping funnel over 30-60 minutes, maintaining the internal temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours, or until TLC/GC-MS analysis indicates complete consumption of the starting material.

  • Carefully quench the reaction by slowly pouring the mixture over crushed ice.

  • Separate the organic layer. Extract the aqueous layer with diethyl ether.

  • Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

  • Purify the crude product by fractional distillation.[5]

Data Summary: Common Issues and Recommended Actions
Observed Issue Potential Cause Recommended Action
Low conversion, starting material remainsInactive chlorinating agentUse a fresh bottle of PCl₅ or SOCl₂.
Insufficient reaction time or temperatureMonitor the reaction by TLC/GC-MS and consider extending the reaction time or slightly increasing the temperature.
Presence of moistureEnsure all glassware is flame-dried and use anhydrous solvents.
Formation of multiple byproductsReaction temperature too highMaintain a lower reaction temperature, especially during the initial addition of reagents.
Incorrect stoichiometryRe-verify the molar equivalents of your reagents.
Sluggish reaction in a two-phase systemInefficient phase-transfer catalysisAdd a suitable phase-transfer catalyst (e.g., BTEAC, 1-5 mol%).[2]
Inadequate mixingIncrease the stirring speed or use a mechanical stirrer.

Section 4: Advanced Troubleshooting and Mechanistic Considerations

FAQ 3: I've identified several dichlorocyclopentane isomers in my product mixture. How can I improve the selectivity for the 1,1-isomer?

The formation of other dichlorocyclopentane isomers, such as 1,2- and 1,3-dichlorocyclopentane, suggests that side reactions are occurring.[6][7][8][9]

  • Mechanism of Isomer Formation: The formation of vicinal (1,2) or more distant (1,3) dichlorides can arise from radical chlorination pathways, especially if the reaction is conducted at high temperatures or under UV light. The reaction of cyclopentanone with PCl₅ is generally selective for the geminal dichloride (1,1-isomer). If you are observing other isomers, it may indicate a deviation from the expected ionic mechanism.

  • Improving Selectivity:

    • Control the Temperature: As mentioned, lower temperatures generally favor the desired ionic pathway.

    • Exclude Light: Running the reaction in the dark can help to minimize radical side reactions.

    • Choice of Reagents: The choice of chlorinating agent can influence selectivity. For example, using oxalyl chloride or thionyl chloride in the presence of a catalytic amount of a Lewis acid might offer different selectivity profiles.

FAQ 4: How can I effectively purify this compound from the crude reaction mixture?

Purification is a critical step to obtaining a high-purity product.

  • Fractional Distillation: this compound has a boiling point of approximately 161.8 °C at atmospheric pressure.[10] Fractional distillation under reduced pressure is the most common and effective method for purification, especially for separating it from higher-boiling impurities and any unreacted starting material.

  • Column Chromatography: For smaller-scale reactions or to remove non-volatile impurities, column chromatography on silica gel can be employed. A non-polar eluent system, such as hexanes or a mixture of hexanes and a small amount of a slightly more polar solvent, is typically used.

  • Aqueous Work-up: A thorough aqueous work-up is essential to remove any water-soluble byproducts and unreacted reagents. Washing with a mild base like sodium bicarbonate will neutralize any acidic components.

Mechanistic Insight Diagram

The following diagram illustrates the general mechanism for the dichlorination of cyclopentanone with PCl₅.

Mechanism cyclopentanone Cyclopentanone intermediate1 Oxonium Intermediate cyclopentanone->intermediate1 + PCl₅ pcl5 PCl₅ intermediate2 Chlorocarbenium Ion intermediate1->intermediate2 - POCl₃ - Cl⁻ product This compound intermediate2->product + Cl⁻ pocl3 POCl₃ hcl HCl

References

Technical Support Center: Decomposition of 1,1-Dichlorocyclopentane During Distillation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for handling 1,1-Dichlorocyclopentane. This guide is designed for researchers, scientists, and professionals in drug development who may encounter challenges during the purification of this compound via distillation. Below, you will find a series of frequently asked questions (FAQs) and troubleshooting guides in a question-and-answer format to directly address specific issues related to its decomposition.

I. Understanding the Challenge: The Instability of this compound

This compound, a geminal dihalocycloalkane, is a valuable intermediate in organic synthesis.[1] However, like many halogenated hydrocarbons, it can exhibit thermal instability, particularly during purification by distillation. The primary mode of decomposition is through dehydrochlorination, a process where hydrogen chloride (HCl) is eliminated from the molecule. This not only leads to loss of the desired product but also introduces impurities that can be difficult to separate and can cause corrosion of distillation equipment.[2]

II. Frequently Asked Questions (FAQs)

Q1: I'm observing a yellow to brown discoloration of my this compound during distillation. What is causing this?

A1: Discoloration during the distillation of this compound is a strong indicator of thermal decomposition. The elevated temperatures in the distillation pot, especially when maintained for extended periods, can initiate the elimination of hydrogen chloride (HCl). This dehydrochlorination reaction leads to the formation of unsaturated compounds, such as 1-chlorocyclopentene and other chlorinated cyclopentene isomers. These unsaturated byproducts can subsequently polymerize or undergo further degradation to form colored, higher molecular weight species, resulting in the observed yellow to brown hue.

Q2: My distillation of this compound is generating acidic fumes, and I'm noticing corrosion on my equipment. What is happening?

A2: The acidic fumes are very likely hydrogen chloride (HCl) gas. As mentioned above, the primary thermal degradation pathway for many chlorinated hydrocarbons is dehydrochlorination. The liberated HCl gas is corrosive, especially in the presence of any moisture, and can damage stainless steel and other materials commonly used in distillation apparatus. The presence of HCl is a definitive sign that your this compound is decomposing.

Q3: At what temperature does this compound start to decompose?

Q4: What are the likely decomposition products of this compound?

A4: Based on the established chemistry of gem-dihalocycloalkanes, the primary decomposition products of this compound are expected to be:

  • Hydrogen Chloride (HCl): A corrosive gas.

  • 1-Chlorocyclopentene: Formed by the elimination of one molecule of HCl.

  • Other Chlorinated Cyclopentene Isomers: Depending on the reaction conditions, other isomers may also form.

  • Polymeric Materials: High molecular weight byproducts resulting from the polymerization of the unsaturated intermediates, contributing to discoloration and residue formation.

III. Troubleshooting Guide

This section provides a systematic approach to identifying and resolving issues related to the decomposition of this compound during distillation.

Problem 1: Product Discoloration and/or Acidic Fumes

Root Cause Analysis:

  • Excessive Temperature: The distillation pot temperature is too high, promoting thermal decomposition.

  • Prolonged Heating: The distillation is running for an extended period, allowing for cumulative degradation.

  • Presence of Contaminants: Metal ions or other impurities in the crude material are catalyzing decomposition.

  • Air Leakage: Oxygen present in the distillation apparatus can accelerate degradation pathways.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for decomposition.

Problem 2: Low Yield of Distilled Product

Root Cause Analysis:

  • Significant Decomposition: A substantial portion of the starting material is degrading into byproducts.

  • Inefficient Fractionation: Poor separation between this compound and its decomposition products.

Solutions:

  • Implement Preventative Measures (see Section IV): The most effective way to improve yield is to prevent decomposition in the first place.

  • Optimize Distillation Column:

    • Use a fractionating column with appropriate efficiency (e.g., Vigreux, packed column) to achieve better separation.

    • Ensure a proper temperature gradient along the column.

  • Vacuum Distillation: Distilling under reduced pressure will lower the boiling point of this compound, thereby reducing the thermal stress on the molecule and minimizing decomposition.

IV. Preventative Measures

Proactive steps can significantly mitigate the risk of decomposition during the distillation of this compound.

Use of Stabilizers

The addition of a small amount of a stabilizer to the crude this compound before distillation can be highly effective.

  • Acid Acceptors: These compounds neutralize any HCl that is formed, thereby preventing it from catalyzing further decomposition.

    • Epoxides: Simple epoxides like propylene oxide or butylene oxide are commonly used. They react with HCl to form non-corrosive chlorohydrins.

    • Amines: Tertiary amines such as triethylamine can also be used, although they may be more difficult to separate from the product.[4]

  • Antioxidants: If oxygen is suspected to be contributing to degradation, a hindered phenol antioxidant such as Butylated Hydroxytoluene (BHT) can be added.

Stabilizer TypeExampleTypical ConcentrationMechanism of Action
Acid AcceptorPropylene Oxide0.1 - 0.5% (w/w)Scavenges HCl
AntioxidantBHT50 - 200 ppmFree radical scavenger
Distillation Under Inert Atmosphere

Conducting the distillation under a blanket of an inert gas, such as nitrogen or argon, will prevent oxygen from participating in degradation reactions.

Vacuum Distillation

As previously mentioned, reducing the pressure of the distillation will lower the boiling point, which is the most direct way to minimize thermal decomposition.

Pressure (mmHg)Approximate Boiling Point of this compound (°C)
760140-143[3]
100~80-85 (Estimated)
20~50-55 (Estimated)

V. Analytical Protocols for Detecting Decomposition

To confirm and quantify the decomposition of this compound, the following analytical techniques are recommended.

Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To separate and identify the volatile components of the crude and distilled material, including the parent compound and its decomposition products.

Experimental Protocol:

  • Sample Preparation: Dilute a small aliquot of the sample (e.g., 1 µL) in a suitable solvent (e.g., 1 mL of dichloromethane or hexane).

  • GC Conditions (Typical):

    • Column: A non-polar or mid-polarity column (e.g., DB-5ms, HP-5ms).

    • Injector Temperature: 250 °C.

    • Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min.

    • Carrier Gas: Helium at a constant flow rate.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 35 to 350.

  • Data Analysis:

    • Identify the peak for this compound based on its retention time and mass spectrum.

    • Search for peaks corresponding to the expected decomposition products (e.g., 1-chlorocyclopentene). Compare their mass spectra with library data for confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain structural information about the components in the sample, which can confirm the presence of decomposition products.

Experimental Protocol:

  • Sample Preparation: Dissolve a few milligrams of the sample in a deuterated solvent (e.g., CDCl₃).

  • ¹H NMR:

    • The spectrum of pure this compound will show characteristic multiplets for the methylene protons.

    • The presence of decomposition products like 1-chlorocyclopentene will introduce new signals in the olefinic region (typically 5-6 ppm).

  • ¹³C NMR:

    • The spectrum will provide information on the carbon framework. The appearance of signals corresponding to sp² hybridized carbons will confirm the presence of unsaturated decomposition products.

VI. Summary and Key Recommendations

The thermal decomposition of this compound during distillation is a common issue that can be effectively managed. The key to successful purification is to minimize thermal stress on the compound.

Key Recommendations:

  • Distill under reduced pressure to lower the boiling point.

  • Use an inert atmosphere (nitrogen or argon) to exclude oxygen.

  • Consider the use of stabilizers, such as propylene oxide, to scavenge any HCl that may form.

  • Monitor the distillation closely for any signs of decomposition, such as discoloration or acidic fumes.

  • Utilize analytical techniques like GC-MS and NMR to assess the purity of your material and to identify any decomposition products.

By implementing these strategies, researchers can significantly improve the yield and purity of distilled this compound, ensuring the integrity of their subsequent synthetic steps.

References

Technical Support Center: Scale-Up of 1,1-Dichlorocyclopentane Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and scale-up of 1,1-dichlorocyclopentane. This guide is designed for researchers, chemists, and drug development professionals who are working with this valuable synthetic intermediate. Here, we move beyond simple protocols to address the nuanced challenges of scaling this reaction from the bench to larger-scale production. We will delve into the mechanistic reasoning behind common issues and provide robust, field-tested solutions.

Foundational Principles: The Dichlorocarbene Addition Reaction

The synthesis of this compound is most reliably achieved through the addition of dichlorocarbene (:CCl₂) to cyclopentene. Dichlorocarbene is a highly reactive and unstable intermediate that must be generated in situ.[1] The most common and industrially viable method for its generation is the alpha-elimination of a proton and a chloride ion from chloroform (CHCl₃) using a strong base, such as 50% aqueous sodium hydroxide (NaOH).[2][3]

Because cyclopentene and chloroform are organic-soluble and sodium hydroxide is aqueous-soluble, the reaction is performed in a biphasic system. To overcome the insolubility of the reactants, a phase-transfer catalyst (PTC) is employed.[4][5] The PTC, typically a quaternary ammonium salt like benzyltriethylammonium chloride (BTEAC), facilitates the transport of hydroxide ions (OH⁻) into the organic phase, enabling the deprotonation of chloroform where the reaction with cyclopentene occurs.[1][6]

Troubleshooting Guide: From Benchtop to Scale-Up

This section addresses common problems encountered during the synthesis of this compound in a question-and-answer format.

Issue 1: The reaction is sluggish or shows low conversion.

Question: I've combined my reagents, but TLC/GC analysis shows a large amount of unreacted cyclopentene even after several hours. What's going wrong?

Answer: Low conversion is one of the most frequent challenges, especially during scale-up. The root cause is almost always related to inefficient mixing or catalyst issues, which directly impact the generation of dichlorocarbene in the organic phase.

Potential Causes & Solutions:

  • Inadequate Mass Transfer (Poor Stirring):

    • The "Why": The reaction occurs at the interface between the aqueous NaOH and the organic phase (cyclopentene/chloroform).[7] Dichlorocarbene is generated at this interface and must react with cyclopentene before it decomposes. Insufficient agitation leads to a small interfacial area, starving the reaction.

    • Solution: On a lab scale, use a powerful overhead mechanical stirrer with a large impeller. A simple magnetic stir bar is often insufficient for a viscous, biphasic mixture. For scale-up, ensure your reactor is equipped with baffles and a properly designed agitator (e.g., a pitched-blade turbine) to create a fine emulsion and maximize the interfacial surface area. The rate of many PTC reactions is directly proportional to the stirring speed up to a certain point.[5]

    • Validation: Monitor the reaction's exotherm. A healthy reaction should show a noticeable, controllable temperature increase upon initiation. If there's no exotherm, your phases are not mixing effectively.

  • Ineffective Phase-Transfer Catalyst:

    • The "Why": The PTC is the engine of this reaction. It must effectively transport OH⁻ into the organic phase. The catalyst can be "poisoned" by certain impurities or may not be sufficiently lipophilic to function well.

    • Solution:

      • Catalyst Choice: Benzyltriethylammonium chloride (BTEAC) or tetrabutylammonium bromide (TBAB) are common and effective choices.[1][4] For particularly stubborn reactions, more lipophilic catalysts like tetrabutylammonium hydrogen sulfate can be considered.

      • Catalyst Loading: Ensure you are using an adequate catalytic amount, typically 1-5 mol% relative to the cyclopentene. Too little catalyst will result in a slow reaction.

      • Purity: Use a high-purity catalyst. Impurities can interfere with the catalytic cycle.

Troubleshooting Workflow: Low Conversion

start Low Conversion Observed stirring Is stirring vigorous enough to create an emulsion? start->stirring increase_stirring Increase agitation speed. Use overhead stirrer. stirring->increase_stirring No catalyst Is the PTC active and at the correct loading? stirring->catalyst Yes increase_stirring->stirring check_catalyst Verify PTC purity/source. Increase loading to 2-5 mol%. catalyst->check_catalyst No temp Is the reaction temperature too low? catalyst->temp Yes check_catalyst->catalyst reagents Are reagents fresh? (esp. cyclopentene) temp->reagents No success Reaction Proceeds temp->success Yes increase_temp Gently warm to 40-50°C (monitor for exotherm). reagents->temp

Caption: Troubleshooting Decision Tree for Low Reaction Conversion.

Issue 2: The reaction is producing significant amounts of dark, tarry by-products.

Question: My reaction mixture turned dark brown/black, and upon workup, I isolated very little product and a lot of non-distillable tar. What happened?

Answer: Tar formation is a classic sign of uncontrolled dichlorocarbene decomposition and side reactions. This is usually caused by poor temperature control or localized "hot spots" in the reactor.

Potential Causes & Solutions:

  • Uncontrolled Exotherm:

    • The "Why": The reaction between chloroform and concentrated NaOH is highly exothermic. Dichlorocarbene is thermally unstable and will decompose or polymerize at high temperatures.

    • Solution:

      • Controlled Addition: Add the 50% NaOH solution slowly and incrementally to the stirred organic phase. This allows the reactor's cooling system to keep up with the heat generated.

      • Efficient Cooling: Use a cooling bath (ice-water or a chiller) to maintain the internal reaction temperature between 30-50°C. Do not allow the temperature to exceed 60°C.

      • Scale-Up Consideration: As you scale up, the surface-area-to-volume ratio of your reactor decreases, making heat removal less efficient. You must account for this with a more powerful cooling system.

  • Excessive Base Concentration:

    • The "Why": While a high concentration of base is needed, localized areas of extremely high base concentration (from poor mixing) can accelerate side reactions, including the hydrolysis of chloroform to sodium formate.[8]

    • Solution: Ensure the NaOH solution is added to a vigorously stirred mixture to disperse it quickly. Sub-surface addition of the base can also help prevent localized high concentrations at the surface.

Issue 3: I'm having difficulty purifying the final product.

Question: After workup, my crude this compound is contaminated with a high-boiling impurity that co-distills. How can I remove it?

Answer: The most common impurity that is difficult to separate by distillation is the phase-transfer catalyst itself or its decomposition products.

Potential Causes & Solutions:

  • Residual Phase-Transfer Catalyst:

    • The "Why": Quaternary ammonium salts have very low volatility and can contaminate the distilled product if they are not removed during the workup.

    • Solution:

      • Aqueous Washes: During the workup, after separating the organic layer, wash it multiple times with water and then with brine. This will remove the majority of the water-soluble catalyst.[9]

      • Filtration through Silica: If distillation is still problematic, pass the crude product through a short plug of silica gel using a non-polar solvent like hexane. The polar catalyst will adsorb onto the silica, while the non-polar product will elute through.

  • Formation of By-products:

    • The "Why": If the reaction overheated, minor amounts of other chlorinated species or dimers could have formed.

    • Solution: For ultimate purity, fractional distillation under reduced pressure is the best method. Use a column with sufficient theoretical plates (e.g., a Vigreux or packed column) to achieve good separation.

Frequently Asked Questions (FAQs)

Q1: What are the critical safety precautions for this reaction? A1: This reaction involves several hazards that must be managed, especially at scale.

  • Chloroform: A suspected carcinogen and toxic upon inhalation.[10][11] Always handle it in a well-ventilated fume hood. Chloroform can penetrate standard nitrile gloves quickly; use thicker butyl rubber or laminate gloves.[11][12]

  • Strong Base: 50% NaOH is extremely corrosive.[13] Wear appropriate personal protective equipment (PPE), including splash goggles, a face shield, and chemical-resistant gloves.

  • Exotherm: The reaction can generate significant heat. Never add the base all at once. Ensure adequate cooling is available and monitor the temperature continuously.

  • Phosgene Formation: Chloroform can degrade in the presence of air and light to form highly toxic phosgene gas.[10][12] Use stabilized chloroform and store it in amber bottles, away from heat.

Q2: How do I monitor the reaction's progress? A2: The disappearance of the starting material, cyclopentene, is the most common method. This can be monitored by taking small aliquots of the organic layer (be sure to stop agitation and allow phases to separate first), quenching them in water, and analyzing by Gas Chromatography (GC) or Thin Layer Chromatography (TLC) if a suitable stain is used.

Q3: Can I use a different base, like potassium tert-butoxide? A3: Yes, strong non-aqueous bases like potassium tert-butoxide can also generate dichlorocarbene from chloroform.[1] This creates an anhydrous reaction system. However, this method is significantly more expensive and moisture-sensitive, making it less practical for large-scale synthesis compared to the robust and economical NaOH-based PTC method.[2]

Q4: What is the mechanism of dichlorocarbene formation under PTC? A4: The mechanism is a well-established cycle.

  • The quaternary ammonium cation (Q⁺) from the PTC pairs with a hydroxide ion (OH⁻) in the aqueous phase.

  • This ion pair (Q⁺OH⁻) is sufficiently lipophilic to migrate into the organic phase.[6]

  • In the organic phase, the powerful hydroxide ion deprotonates chloroform (HCCl₃) to form the trichloromethyl anion (⁻CCl₃).

  • The unstable ⁻CCl₃ anion rapidly expels a chloride ion (Cl⁻) in an alpha-elimination step to generate dichlorocarbene (:CCl₂).[3][14]

  • The dichlorocarbene reacts with cyclopentene to form the product. The Q⁺ cation pairs with the newly formed Cl⁻ and migrates back to the aqueous phase to restart the cycle.

Reaction Mechanism Diagram

cluster_organic Organic Phase cluster_aqueous Aqueous Phase a Q⁺OH⁻ (from aqueous) c ⁻CCl₃ (Trichloromethyl anion) a->c + HCCl₃ h H₂O b HCCl₃ (Chloroform) d :CCl₂ (Dichlorocarbene) c->d - Cl⁻ c->h f This compound (Product) d->f + Cyclopentene e Cyclopentene g Q⁺Cl⁻ (to aqueous) i Q⁺Cl⁻ (from organic) g->i Phase Transfer k Q⁺OH⁻ (to organic) i->k + OH⁻ l Na⁺Cl⁻ i->l - Cl⁻ j Na⁺OH⁻ k->a Phase Transfer

Caption: Phase-Transfer Catalysis Cycle for Dichlorocarbene Generation.

Experimental Protocol & Data

Exemplary Lab-Scale Synthesis of this compound

This protocol is provided as a self-validating system for laboratory-scale synthesis.

Reagents:

  • Cyclopentene

  • Chloroform (stabilized)

  • 50% (w/w) Sodium Hydroxide solution

  • Benzyltriethylammonium chloride (BTEAC)

  • Deionized Water

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate

Procedure:

  • Setup: Equip a 3-neck round-bottom flask with an overhead mechanical stirrer, a condenser, a thermometer, and an addition funnel. Place the flask in a cooling bath.

  • Charging Reagents: To the flask, add cyclopentene (1.0 eq), chloroform (1.5 eq), and BTEAC (0.02 eq). Begin vigorous stirring to create a homogenous organic solution.

  • Reaction Initiation: Begin adding the 50% NaOH solution (3.0 eq) dropwise from the addition funnel over 1-2 hours.

  • Temperature Control: Maintain the internal temperature between 35-45°C using the cooling bath. A mild exotherm should be observed. If the temperature rises above 50°C, slow down the addition of NaOH.

  • Monitoring: After the addition is complete, allow the mixture to stir at 40°C for an additional 2-4 hours, or until GC analysis shows complete consumption of cyclopentene.

  • Workup: Stop stirring and allow the layers to separate. Transfer the mixture to a separatory funnel. Remove the lower aqueous layer.

  • Washing: Wash the organic layer sequentially with 2x portions of water and 1x portion of brine.

  • Drying & Filtration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • Purification: Purify the resulting crude oil by vacuum distillation to yield this compound as a colorless liquid.

Table 1: Typical Reaction Parameters
ParameterRecommended ValueRationale
Cyclopentene 1.0 eqLimiting Reagent
Chloroform 1.2 - 2.0 eqReagent and solvent; slight excess ensures complete reaction.
50% NaOH (aq) 2.0 - 4.0 eqStrong base to deprotonate chloroform.
PTC (BTEAC) 1 - 3 mol%Catalytic amount; sufficient for efficient phase transfer.
Temperature 35 - 50 °CBalances reaction rate against carbene decomposition.
Stirring Speed >500 RPM (lab scale)Crucial for creating a large interfacial area for the reaction.

References

Technical Support Center: Stability and Reactivity of 1,1-Dichlorocyclopentane Under Acidic Conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 1,1-dichlorocyclopentane. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of handling this compound, particularly under acidic conditions. While direct literature on the acid-catalyzed reactions of this compound is not extensively detailed, this document synthesizes fundamental principles of organic chemistry to provide robust troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the scientific rationale behind the potential reactions, enabling you to anticipate outcomes and troubleshoot effectively.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments with this compound in an acidic environment.

Issue 1: Low or No Yield of the Expected Product, Cyclopentanone

Symptoms:

  • GC-MS or NMR analysis of your reaction mixture shows a low conversion of this compound.

  • The primary product detected is not cyclopentanone.

Potential Causes and Solutions:

  • Incomplete Hydrolysis: The acid concentration may be too low, or the reaction temperature is insufficient to promote the hydrolysis of the gem-dihalide.

    • Scientific Rationale: The hydrolysis of a geminal dihalide to a ketone is a known transformation.[1][2][3] This reaction proceeds through a geminal diol intermediate, which is typically unstable and readily eliminates water to form the carbonyl compound.[4][5] While often performed under basic conditions, this reaction can also be acid-catalyzed.[4][5] The acid protonates one of the chlorine atoms, making it a better leaving group and facilitating nucleophilic attack by water.

    • Troubleshooting Steps:

      • Increase Acid Concentration: Gradually increase the concentration of the acid catalyst. Monitor the reaction progress at each stage to find the optimal concentration.

      • Elevate Reaction Temperature: Gently heat the reaction mixture. Use a temperature probe to carefully control the temperature, as excessive heat can promote side reactions.

      • Extend Reaction Time: Allow the reaction to proceed for a longer duration. Take aliquots at regular intervals to determine the point of maximum conversion.

  • Formation of Unexpected Byproducts: The presence of strong acids can lead to side reactions, such as rearrangements, which compete with the desired hydrolysis pathway.

    • Scientific Rationale: Under strongly acidic conditions, the loss of a chloride ion from this compound can lead to the formation of a secondary carbocation on the cyclopentane ring. This carbocation can then undergo rearrangement to a more stable carbocation.[6] Ring expansion of a cyclopentyl carbocation to a more stable cyclohexyl carbocation is a known phenomenon driven by the relief of ring strain.[7][8]

    • Troubleshooting Steps:

      • Use a Milder Acid: If possible, switch to a weaker acid catalyst to disfavor carbocation formation.

      • Lower the Reaction Temperature: Perform the reaction at a lower temperature to minimize the energy available for competing rearrangement pathways.

      • Analyze for Rearrangement Products: Use analytical techniques such as GC-MS and NMR to identify potential rearrangement products, such as cyclohexanone or chlorinated cyclohexene derivatives.

Issue 2: Formation of Multiple Unidentified Products

Symptoms:

  • Chromatographic analysis (GC or LC) of the reaction mixture shows multiple peaks of significant intensity.

  • NMR spectra are complex and difficult to interpret.

Potential Causes and Solutions:

  • Carbocation-Mediated Rearrangements and Eliminations: The formation of a carbocation intermediate can initiate a cascade of reactions.

    • Scientific Rationale: Carbocation intermediates are prone to various rearrangements, including 1,2-hydride and 1,2-alkyl shifts, to form more stable carbocations.[6][9] In the case of a cyclopentyl system, this can lead to ring expansion.[7][8] The resulting carbocations can then be trapped by a nucleophile (like water) or undergo elimination to form alkenes.

    • Troubleshooting Steps:

      • Control Reaction Conditions: Tightly control the temperature and the rate of addition of the acid to maintain a low concentration of reactive intermediates.

      • Use a Protic Solvent with a Non-Nucleophilic Counter-ion: The choice of acid is critical. For example, using an acid with a non-nucleophilic counter-ion (e.g., HBF4) in a protic solvent might favor the desired hydrolysis over competing reactions.

      • Detailed Structural Elucidation: Employ advanced analytical techniques (e.g., 2D NMR, high-resolution mass spectrometry) to identify the structures of the major byproducts. This information will provide valuable insight into the reaction mechanism and guide further optimization.

Frequently Asked Questions (FAQs)

Q1: What is the expected primary product of the reaction of this compound under aqueous acidic conditions?

Based on the established chemistry of geminal dihalides, the expected primary product is cyclopentanone.[10][11][12] The reaction is anticipated to proceed via the formation of an unstable 1,1-cyclopentanediol, which rapidly dehydrates to the ketone.[1][2][3]

Q2: What are the likely mechanisms of degradation of this compound in the presence of a strong acid?

Two primary competing pathways are plausible:

  • Acid-Catalyzed Hydrolysis: This pathway involves the protonation of a chlorine atom, followed by nucleophilic attack by water and subsequent elimination of HCl to form a gem-halohydrin. A second hydrolysis step and dehydration of the resulting gem-diol yield cyclopentanone.

  • Carbocation Formation and Rearrangement: In the presence of a strong, non-nucleophilic acid, this compound may lose a chloride ion to form a secondary carbocation. This carbocation can then undergo a 1,2-alkyl shift, leading to a ring-expanded and more stable tertiary cyclohexyl carbocation. This can then react with water to form cyclohexanol derivatives or eliminate a proton to yield cyclohexene derivatives.

Q3: How can I monitor the progress of the reaction?

The reaction can be monitored by taking small aliquots from the reaction mixture at regular intervals and analyzing them by:

  • Gas Chromatography-Mass Spectrometry (GC-MS): To separate and identify the components of the mixture, including the starting material, the desired product, and any byproducts.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To observe the disappearance of the signals corresponding to this compound and the appearance of new signals for cyclopentanone or other products.

Q4: What are the safety precautions I should take when working with this compound and strong acids?

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.

  • Be aware of the hazards of both this compound and the acid being used. Consult the Safety Data Sheets (SDS) for detailed information.

  • Have an appropriate quenching agent and spill kit readily available.

Visualizing the Reaction Pathways

The following diagrams illustrate the hypothesized mechanistic pathways for the reaction of this compound under acidic conditions.

hydrolysis start This compound step1 Protonation of Chlorine start->step1 + H+ step2 Nucleophilic attack by H2O step1->step2 - Cl- step3 Gem-halohydrin Intermediate step2->step3 - H+ step4 Second Hydrolysis step3->step4 + H2O step5 Unstable Gem-diol step4->step5 - HCl product Cyclopentanone step5->product - H2O

Caption: Hypothesized Acid-Catalyzed Hydrolysis Pathway.

rearrangement start This compound step1 Formation of Secondary Carbocation start->step1 - Cl- step2 1,2-Alkyl Shift (Ring Expansion) step1->step2 step3 Tertiary Cyclohexyl Carbocation step2->step3 product1 Cyclohexene Derivatives step3->product1 - H+ product2 Cyclohexanol Derivatives step3->product2 + H2O, -H+

Caption: Potential Carbocation Rearrangement Pathway.

Experimental Protocols

Protocol 1: Monitoring the Hydrolysis of this compound to Cyclopentanone

Materials:

  • This compound

  • Aqueous acid solution (e.g., 1M HCl)

  • Organic solvent for extraction (e.g., dichloromethane)

  • Drying agent (e.g., anhydrous sodium sulfate)

  • Internal standard for GC analysis (e.g., dodecane)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine this compound and the aqueous acid solution.

  • Heat the mixture to the desired temperature with stirring.

  • At specified time intervals, withdraw a small aliquot (e.g., 0.1 mL) of the reaction mixture.

  • Immediately quench the aliquot by adding it to a vial containing a known amount of internal standard dissolved in the extraction solvent and a small amount of saturated sodium bicarbonate solution to neutralize the acid.

  • Shake the vial vigorously and allow the layers to separate.

  • Dry the organic layer with the drying agent.

  • Analyze the organic layer by GC-MS to determine the relative concentrations of this compound and cyclopentanone.

Time (hours)Concentration of this compound (Area %)Concentration of Cyclopentanone (Area %)
01000
1......
2......
4......
8......
24......

References

Technical Support Center: Minimizing Over-Chlorination in Cyclopentane Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for controlling cyclopentane chlorination reactions. This guide is designed for researchers, scientists, and drug development professionals who are looking to optimize their synthetic procedures by minimizing the formation of polychlorinated byproducts. Here, we address common challenges through a series of frequently asked questions and in-depth troubleshooting guides.

Frequently Asked Questions (FAQs)

Q1: My reaction is producing a high percentage of di- and trichlorocyclopentane. What is the primary cause of this over-chlorination?

A1: The primary cause of over-chlorination is the high reactivity and low selectivity of the chlorine radical (Cl•). The reaction proceeds via a free-radical chain mechanism, which is notoriously difficult to control.[1][2][3] Once the desired monochlorocyclopentane is formed, it still contains nine C-H bonds that can be attacked by subsequent chlorine radicals. In fact, the electron-withdrawing nature of the first chlorine atom can influence the reactivity of the remaining C-H bonds, but statistically, the monochlorinated product remains a viable substrate for further reaction.[4] If the concentration of the chlorinating agent is high relative to the cyclopentane, the probability of a chlorine radical colliding with an already chlorinated cyclopentane molecule increases significantly, leading to polychlorination.[5][6]

Q2: What is the most effective and straightforward strategy to favor the formation of monochlorocyclopentane?

A2: The most effective and widely used strategy is to control the reaction stoichiometry. By using a large molar excess of cyclopentane relative to the chlorinating agent (e.g., Cl₂ gas), you maximize the probability that a chlorine radical will react with a starting cyclopentane molecule rather than the desired chlorocyclopentane product.[6][7] This statistical control effectively "starves" the reaction of the chlorinating agent, making a second chlorination event on the same molecule less likely. A cyclopentane-to-chlorine molar ratio of 3:1 or higher is often recommended, with ratios of 4.5:1 or greater showing significant inhibition of polychloride formation.[7]

Q3: How does temperature affect the selectivity of the chlorination reaction?

A3: While temperature is a critical parameter in many organic reactions, its effect on the selectivity of free-radical chlorination is less pronounced compared to bromination.[5][8] According to the Hammond postulate, the transition state for the hydrogen abstraction step in exothermic reactions (like chlorination) resembles the reactants.[8] Since all C-H bonds in cyclopentane are secondary, the energy differences between their transition states for abstraction are small. Therefore, lowering the temperature offers only a marginal improvement in selectivity and is generally not the primary method for controlling over-chlorination. The reaction is typically initiated with UV light or heat, but extreme temperatures can lead to unwanted side reactions.[9][10]

Q4: Are there alternative chlorinating agents that offer better control than chlorine gas (Cl₂)?

A4: Yes, several alternative reagents can provide better control and selectivity. The two most common alternatives are Sulfuryl Chloride (SO₂Cl₂) and N-Chlorosuccinimide (NCS).

  • Sulfuryl Chloride (SO₂Cl₂): This liquid reagent is often easier to handle than chlorine gas and can offer improved selectivity.[11] The reaction is typically initiated with a radical initiator like azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO) rather than UV light.[12][13] The mechanism involves a sulfonyl chloride radical (•SO₂Cl), which is less reactive and therefore more selective than a free chlorine radical.[11][14]

  • N-Chlorosuccinimide (NCS): NCS is a solid, easy-to-handle reagent used for both radical and electrophilic chlorinations.[15][16][17][18] For radical chlorination of alkanes, it is used with a radical initiator or light.[19] NCS can provide a low, steady concentration of chlorine radicals, which helps to suppress over-chlorination. It is particularly effective for allylic and benzylic halogenations but can be applied to alkanes as well.[20]

In-Depth Troubleshooting Guide

Issue: Significant Polychlorination (>15%) Detected Despite Using Excess Cyclopentane

When simple stoichiometric control is insufficient, a more systematic approach is required. This guide provides a logical workflow to diagnose and resolve persistent over-chlorination issues.

G cluster_0 Troubleshooting Workflow cluster_1 Decision Points start Problem: Polychlorination >15% ratio Step 1: Verify & Increase Cyclopentane:Cl₂ Ratio (Target > 5:1) start->ratio reagent Step 2: Switch to a More Selective Chlorinating Agent (e.g., SO₂Cl₂ with AIBN) ratio->reagent If problem persists check1 Is Ratio < 5:1? ratio->check1 conditions Step 3: Optimize Reaction Conditions (Solvent, Initiator Conc.) reagent->conditions If problem persists check2 Using Cl₂/UV? reagent->check2 analysis Step 4: Analyze Product Mixture (GC-MS Quantification) conditions->analysis check3 Using Non-polar Solvent? conditions->check3

Caption: Troubleshooting Decision Tree for Over-chlorination.

Step 1: Rigorous Stoichiometric Control & Analysis

Before exploring alternative reagents, ensure your stoichiometry is both accurate and effective.

  • Action: Increase the molar ratio of cyclopentane to the chlorinating agent. If you are using a 3:1 ratio, increase it to 5:1 or even 10:1.

  • Causality: The fundamental principle of free-radical chlorination dictates that the reaction rate is dependent on the concentration of both the alkane and the chlorine.[3] By drastically increasing the alkane concentration, you statistically favor the reaction of a chlorine radical with a fresh cyclopentane molecule over a chlorocyclopentane molecule.[6]

Cyclopentane:Cl₂ Ratio (Molar)Expected Monochloride %Expected Polychloride %Notes
1:1Low (< 40%)High (> 60%)Not recommended for selective synthesis.[5]
3:1Moderate (~70-80%)Moderate (~20-30%)A common starting point, but often insufficient.[7]
5:1High (> 85%)Low (< 15%)Recommended for minimizing byproducts.[7]
10:1Very High (> 95%)Very Low (< 5%)Optimal for high purity, but requires more extensive solvent/reactant recovery.

Step 2: Employ a More Selective Chlorinating Reagent

If stoichiometric control with Cl₂ is still yielding unsatisfactory results, switching to a less reactive, more selective reagent is the next logical step.

  • Action: Replace Cl₂/UV light with Sulfuryl Chloride (SO₂Cl₂) and a chemical initiator like AIBN.

  • Causality: The free-radical chain reaction with SO₂Cl₂ proceeds through different radical intermediates.[12][21] The key propagation steps involve the •SO₂Cl radical, which is less reactive and thus more selective in which C-H bond it abstracts.[14] This inherent selectivity reduces the tendency to react with the already chlorinated product.

G cluster_Cl2 Cl₂ Mechanism cluster_SO2Cl2 SO₂Cl₂ Mechanism Cl2_init Cl₂ + hv → 2 Cl• Cl2_prop1 Cl• + C₅H₁₀ → C₅H₉• + HCl Cl2_init->Cl2_prop1 Cl2_prop2 C₅H₉• + Cl₂ → C₅H₉Cl + Cl• Cl2_prop1->Cl2_prop2 Cl2_prop2->Cl2_prop1 SO2Cl2_init Initiator → R• SO2Cl2_prop1 R• + SO₂Cl₂ → RCl + •SO₂Cl SO2Cl2_init->SO2Cl2_prop1 SO2Cl2_prop2 •SO₂Cl → SO₂ + Cl• (Key Step) SO2Cl2_prop1->SO2Cl2_prop2 SO2Cl2_prop3 Cl• + C₅H₁₀ → C₅H₉• + HCl SO2Cl2_prop2->SO2Cl2_prop3 SO2Cl2_prop4 C₅H₉• + SO₂Cl₂ → C₅H₉Cl + •SO₂Cl SO2Cl2_prop3->SO2Cl2_prop4 SO2Cl2_prop4->SO2Cl2_prop2

Caption: Comparison of radical chain propagation mechanisms.

Experimental Protocol: Selective Monochlorination using Sulfuryl Chloride

This protocol is designed to maximize the yield of monochlorocyclopentane.

Materials:

  • Cyclopentane (distilled)

  • Sulfuryl Chloride (SO₂Cl₂) (distilled)

  • Azobisisobutyronitrile (AIBN)

  • Anhydrous Benzene or CCl₄ (solvent)

  • Round-bottom flask with reflux condenser

  • Nitrogen or Argon inert gas setup

  • Heating mantle with stirrer

Procedure:

  • Setup: Assemble a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (N₂ or Ar).

  • Reagents: To the flask, add cyclopentane (e.g., 50 mmol, 10 eq) and the solvent (e.g., Benzene, 20 mL).

  • Initiator: Add AIBN (e.g., 0.1 mmol, 0.02 eq).

  • Heating: Begin stirring and heat the mixture to reflux (approx. 80 °C for benzene).

  • Addition: Slowly add a solution of sulfuryl chloride (e.g., 5 mmol, 1 eq) in the solvent (5 mL) to the refluxing mixture over 1-2 hours using a dropping funnel. Caution: The reaction generates HCl and SO₂ gas.

  • Reaction: After the addition is complete, continue to reflux for an additional 1-2 hours or until GC analysis shows consumption of the starting material.

  • Workup: Cool the reaction to room temperature. Carefully quench the reaction by slowly adding it to a saturated sodium bicarbonate solution to neutralize HCl.

  • Extraction: Transfer the mixture to a separatory funnel, extract with a suitable organic solvent (e.g., diethyl ether), wash the organic layer with brine, dry over anhydrous MgSO₄, and filter.

  • Purification: Remove the solvent by rotary evaporation. The crude product can be purified by fractional distillation to separate the desired monochlorocyclopentane from unreacted cyclopentane and minor polychlorinated byproducts.

Step 3: Solvent Effects and Further Optimization

  • Action: Investigate the use of specific solvents. While often run neat or in inert solvents like CCl₄, some research indicates that aromatic solvents can form a π-complex with the chlorine atom.[4]

  • Causality: This complexation makes the chlorine radical less reactive and therefore more selective, potentially reducing over-chlorination.[4] This effect provides another layer of control over the reaction's selectivity.

Step 4: Product Analysis and Quantification

Accurate assessment of your product distribution is critical for effective troubleshooting.

  • Action: Use Gas Chromatography-Mass Spectrometry (GC-MS) to separate and identify the products (cyclopentane, monochlorocyclopentane, and various dichlorocyclopentane isomers).

  • Causality: GC provides retention times for quantitative analysis of the mixture's composition, while MS provides fragmentation patterns to confirm the identity of each peak. This allows you to calculate the precise ratio of mono- to polychlorinated products, validating the success of your optimization efforts. Further chlorination of chlorocyclopentane can theoretically produce 1,1-, cis-1,2-, trans-1,2-, cis-1,3-, and trans-1,3-dichlorocyclopentane isomers, which GC can often resolve.[22]

By systematically applying these principles—from controlling stoichiometry to selecting more advanced reagents and accurately analyzing the results—researchers can effectively minimize over-chlorination and achieve high yields of the desired monochlorocyclopentane product.

References

Technical Support Center: Quenching Procedures for Reactions Involving 1,1-Dichlorocyclopentane

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for handling reactions involving 1,1-dichlorocyclopentane. This guide is designed for researchers, scientists, and drug development professionals who encounter this versatile yet challenging chemical intermediate. Here, we move beyond simple procedural lists to provide in-depth, field-proven insights into quenching strategies. Our goal is to equip you with the knowledge to not only follow protocols but to understand the causality behind them, enabling you to troubleshoot effectively and ensure the integrity of your experiments.

Frequently Asked Questions (FAQs): Core Principles

This section addresses fundamental questions regarding the safe and effective quenching of reactions where this compound is either a product or a reactant.

Q1: What are the primary safety concerns when working with this compound and associated quenching procedures?

A1: The primary concerns revolve around three areas:

  • Chemical Reactivity: this compound, like other chlorinated hydrocarbons, can undergo unexpected reactions under harsh quenching conditions. For instance, strong alkaline conditions can promote elimination or hydrolysis.[1][2]

  • Exothermic Events: Quenching highly reactive reagents used in the synthesis or subsequent reactions of this compound (e.g., phosphorus pentachloride, organolithiums, strong bases) is often highly exothermic.[3][4] Failure to control the temperature can lead to violent boiling, pressure buildup, and loss of product or even reactor integrity.

  • Toxicity and Byproducts: Chlorinated hydrocarbons as a class pose health risks, including potential carcinogenicity and damage to the central nervous system, liver, and kidneys through various exposure routes.[5] Improper quenching can generate hazardous byproducts, such as the evolution of hydrogen chloride (HCl) gas when quenching chlorinating agents with water.[3] All operations should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE).[6][7]

Q2: How do I select the appropriate quenching agent for my reaction?

A2: The choice of quenching agent is dictated entirely by the reagent you need to neutralize. The goal is to rapidly and completely consume the excess reagent without affecting your desired product or creating a hazardous situation.[8] A decision-making workflow is provided below to guide your selection.

Quenching_Decision_Tree Start Identify Excess Reagent to Quench Reagent_Type What is the reagent type? Start->Reagent_Type Strong_Base Strong Base (e.g., t-BuOK, LDA, NaH) Reagent_Type->Strong_Base Basic Reducing_Agent Hydride Reducing Agent (e.g., LiAlH4, DIBAL-H) Reagent_Type->Reducing_Agent Reductive Lewis_Acid Lewis Acid / Chlorinating Agent (e.g., PCl5, AlCl3, SOCl2) Reagent_Type->Lewis_Acid Acidic/ Electrophilic Organometallic Organometallic (e.g., n-BuLi, Grignard) Reagent_Type->Organometallic Nucleophilic/ Strongly Basic Quencher_Base Quench with Mild Acid: Saturated aq. NH4Cl (pKa ~9.2) Strong_Base->Quencher_Base Quencher_Hydride Sequential Quench: 1. Ethyl Acetate (scavenger) 2. Methanol 3. Saturated aq. Rochelle's Salt or 1M HCl Reducing_Agent->Quencher_Hydride Quencher_Lewis Quench by slow addition to crushed ice or cold saturated aq. NaHCO3 Lewis_Acid->Quencher_Lewis Quencher_Organo Sequential Quench: 1. Isopropanol 2. 1:1 Isopropanol/Water 3. Water or aq. NH4Cl Organometallic->Quencher_Organo

Decision tree for selecting a quenching agent.

Q3: Why is quenching at low temperatures so critical?

A3: Most quenching reactions are acid-base neutralizations, which are thermodynamically very favorable and thus highly exothermic.[4] Conducting the quench at low temperatures (typically 0 °C or below, using an ice bath) is a fundamental laboratory safety practice for several reasons:

  • Thermal Control: It allows the reaction vessel to dissipate the heat generated during the quench, preventing the solvent from boiling and causing a dangerous pressure increase.[4]

  • Rate Control: Lower temperatures slow the rate of the quenching reaction, making the addition of the quenching agent more controllable and preventing a runaway reaction.

  • Selectivity: For sensitive substrates, low temperatures can prevent side reactions (e.g., hydrolysis, elimination) that might be induced by localized heat spikes during the quench.

Troubleshooting Guides: Scenario-Based Solutions

This section addresses specific, practical problems you might encounter during your experiments.

Scenario A: Synthesis of this compound

The conversion of cyclopentanone to this compound using reagents like phosphorus pentachloride (PCl₅) is a common synthetic route.[9] The workup presents significant challenges.

Q: I have just completed the dichlorination of cyclopentanone with PCl₅. My reaction mixture is a thick slurry. How do I safely quench the excess PCl₅ and isolate my product?

A: Quenching PCl₅ requires extreme caution due to its violent reaction with water, which produces phosphoric acid and large volumes of HCl gas.

Underlying Causality: The phosphorus-chlorine bonds in PCl₅ are highly susceptible to hydrolysis. The reaction is rapid and massively exothermic. Simply adding water to the reaction flask is a recipe for a dangerous eruption. The recommended approach involves a "reverse quench," where the reaction mixture is added slowly to a large excess of the quenching medium.

Protocol 1: Controlled Quench of Phosphorus Pentachloride

  • Preparation: Prepare a large beaker or flask (at least 10x the volume of your reaction mixture) containing crushed ice and water or a stirred slurry of ice in saturated aqueous sodium bicarbonate (NaHCO₃). Place this vessel in a secondary container for added safety.

  • Cooling: Cool your reaction flask containing the PCl₅ slurry in an ice bath to 0 °C.

  • Slow Addition: Using a dropping funnel or by carefully pouring in small portions, add the reaction mixture slowly to the vigorously stirred ice slurry.

  • Monitoring: Maintain a close watch on the rate of gas evolution (HCl or CO₂ if using bicarbonate) and the temperature of the quenching vessel. If the reaction becomes too vigorous, pause the addition immediately.[4]

  • Completion: Once the addition is complete, allow the mixture to stir and warm to room temperature. The this compound can then be extracted with a suitable organic solvent (e.g., dichloromethane, diethyl ether).

Q: During the quench of my PCl₅ reaction, I noticed a significant amount of an alkene byproduct. What happened?

A: The formation of 1-chlorocyclopentene is a common byproduct, often arising from dehydrochlorination. This can happen if the reaction temperature was too high or if the mixture was exposed to basic conditions for too long during workup, promoting an elimination reaction.[10][11] While this compound does not have a proton on the chlorine-bearing carbon, elimination can occur from the adjacent carbon if a sufficiently strong base is present.

Scenario B: Using this compound in an Elimination Reaction

A common follow-up reaction is the base-induced elimination of HCl to form 1-chlorocyclopentene. This typically uses a strong, non-nucleophilic base like potassium t-butoxide (t-BuOK).

Q: My elimination reaction using t-BuOK is complete. How do I quench the excess base without hydrolyzing my gem-dichloride starting material or my vinyl chloride product?

A: The key is to neutralize the strong base with a reagent that is acidic enough to protonate the alkoxide but not so acidic that it promotes unwanted side reactions.

Underlying Causality: Using a strong mineral acid (e.g., 1M HCl) could create highly acidic localized conditions that might catalyze the hydrolysis of the gem-dichloride to cyclopentanone[1] or the vinyl chloride to an enol, which would tautomerize. The ideal quencher is a weak acid. Saturated aqueous ammonium chloride (NH₄Cl) is the reagent of choice. The ammonium ion has a pKa of ~9.2, making it sufficiently acidic to neutralize the t-butoxide (conjugate acid pKa ~19) but gentle enough to not harm most organic products.[3]

Protocol 2: Quenching Strong Bases in the Presence of this compound

  • Cooling: Cool the reaction mixture to 0 °C in an ice bath. This is crucial to manage the heat from the acid-base neutralization.[4]

  • Quenching Agent: Prepare a volume of saturated aqueous ammonium chloride solution roughly equal to the volume of your reaction solvent.

  • Slow Addition: Add the saturated NH₄Cl solution dropwise via an addition funnel. Monitor the internal temperature.

  • Stirring: Allow the mixture to stir for 10-15 minutes at 0 °C after the addition is complete to ensure the quench is finished.

  • Workup: Proceed with the standard aqueous workup, separating the layers and extracting the aqueous phase with an appropriate organic solvent.

Data Summary and Workflow Visualization

For quick reference, the table below summarizes common quenching scenarios.

Reagent to Quench Recommended Quencher Key Considerations & Rationale
Strong Base (e.g., t-BuOK, NaH)Saturated aq. NH₄ClMildly acidic; minimizes risk of hydrolyzing sensitive functional groups.[3]
Organolithium (e.g., n-BuLi)Isopropanol, then WaterSequential addition of a less reactive proton source controls the initial exotherm.[6][12]
Hydride Reducer (e.g., LiAlH₄)Ethyl acetate, then aq. Rochelle's salt or 1M HClThe Fieser workup is a standard, safe procedure for decomposing reactive hydrides.
Lewis Acid (e.g., PCl₅, AlCl₃)Slow addition to ice/water or aq. NaHCO₃"Reverse quench" is essential to control the violent, exothermic hydrolysis.[3]

Quenching_Workflow A Reaction Complete (Verified by TLC/LCMS) B Cool to 0 °C (Ice Bath) A->B C Select Quencher (See Decision Tree) B->C D Slow, Dropwise Addition of Quenching Agent C->D E Monitor Temperature & Gas Evolution D->E F Warm to Room Temp. & Proceed to Workup E->F

A generalized experimental quenching workflow.

References

Effect of temperature on the isomer distribution of dichlorocyclopentanes

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating the Complexities of Dichlorocyclopentane Isomerization

Welcome to the technical support center for researchers, scientists, and drug development professionals working with dichlorocyclopentanes. This guide provides an in-depth exploration of the factors governing the isomeric distribution of dichlorocyclopentanes, with a specific focus on the critical role of temperature. Understanding the principles of thermodynamic equilibrium is paramount for controlling reaction outcomes, ensuring the purity of target molecules, and interpreting analytical data correctly.

Dichlorocyclopentane (C₅H₈Cl₂) is a fascinating model system that demonstrates both constitutional isomerism and complex stereoisomerism. The interplay between these isomers is highly sensitive to reaction conditions, particularly temperature. This resource is structured as a series of frequently asked questions (FAQs) and troubleshooting guides to address specific challenges you may encounter during your experimental work. We will delve into the causality behind experimental observations, provide validated protocols, and ground our discussion in fundamental thermodynamic principles.

Frequently Asked Questions & Troubleshooting Guides
FAQ 1: What are the possible isomers of dichlorocyclopentane and how are they related?

Dichlorocyclopentane can exist as several different isomers, which are broadly categorized into constitutional isomers and stereoisomers.

  • Constitutional Isomers: These isomers differ in the connectivity of the atoms, specifically the location of the two chlorine atoms on the cyclopentane ring. There are three constitutional isomers: 1,1-dichlorocyclopentane, 1,2-dichlorocyclopentane, and 1,3-dichlorocyclopentane.[1]

  • Stereoisomers: These have the same connectivity but differ in the spatial arrangement of the atoms. Stereoisomerism is present in the 1,2- and 1,3-dichloro derivatives.

    • 1,2-Dichlorocyclopentane: Exists as a pair of diastereomers: cis and trans. The cis-isomer has both chlorine atoms on the same side of the ring and possesses a plane of symmetry, making it an achiral meso compound. The trans-isomer lacks this symmetry, is chiral, and exists as a pair of enantiomers ((1R,2R) and (1S,2S)).[2][3]

    • 1,3-Dichlorocyclopentane: Also exists as cis and trans diastereomers. Similar to the 1,2-isomer, the cis-1,3-isomer is a meso compound due to an internal plane of symmetry. The trans-1,3-isomer is chiral and exists as a pair of enantiomers ((1R,3R) and (1S,3S)).[4][5]

The hierarchy of these isomers can be visualized as follows:

G cluster_const Constitutional Isomers cluster_stereo12 Stereoisomers of 1,2-DCP cluster_stereo13 Stereoisomers of 1,3-DCP DCP Dichlorocyclopentane (C₅H₈Cl₂) C11 This compound (Achiral) DCP->C11 differ in Cl position C12 1,2-Dichlorocyclopentane DCP->C12 differ in Cl position C13 1,3-Dichlorocyclopentane DCP->C13 differ in Cl position Cis12 cis-1,2- (meso) C12->Cis12 are diastereomers Trans12 trans-1,2- (chiral) C12->Trans12 are diastereomers Cis13 cis-1,3- (meso) C13->Cis13 are diastereomers Trans13 trans-1,3- (chiral) C13->Trans13 are diastereomers Enan12 Enantiomeric Pair ((1R,2R) & (1S,2S)) Trans12->Enan12 Enan13 Enantiomeric Pair ((1R,3R) & (1S,3S)) Trans13->Enan13

Caption: Hierarchy of Dichlorocyclopentane Isomers.
FAQ 2: How does temperature fundamentally influence the equilibrium between dichlorocyclopentane isomers?

The distribution of isomers at equilibrium is governed by thermodynamics, specifically the Gibbs free energy change (ΔG) of the system. The relationship between the isomers can be expressed as an equilibrium reaction, for example:

cis-1,2-dichlorocyclopentane ⇌ trans-1,2-dichlorocyclopentane

The equilibrium constant (Keq) for this reaction is determined by the standard Gibbs free energy difference (ΔG°) between the products and reactants:

ΔG° = -RTln(Keq)

where:

  • R is the ideal gas constant.

  • T is the absolute temperature in Kelvin.

Furthermore, ΔG° is composed of enthalpic (ΔH°) and entropic (ΔS°) contributions:

ΔG° = ΔH° - TΔS°

  • ΔH° (Enthalpy): Represents the difference in bond energies and steric strain between the isomers. The more stable isomer has a more negative (or less positive) enthalpy of formation.[6]

  • ΔS° (Entropy): Relates to the difference in molecular symmetry and rotational freedom.

Effect of Temperature: At low temperatures , the TΔS° term is small, and the equilibrium is primarily dictated by the enthalpy (ΔH°). The most stable isomer (lowest energy) will be the major component.

At high temperatures , the TΔS° term becomes more significant. If there is a positive entropy change (ΔS° > 0) for the conversion to the less stable isomer, increasing the temperature will shift the equilibrium towards that isomer, reducing the proportion of the more stable isomer. This is a direct consequence of Le Châtelier's principle.

FAQ 3: Based on molecular structure, which dichlorocyclopentane isomer is expected to be the most stable?

While precise experimental thermodynamic data for dichlorocyclopentane isomerization is not widely published, we can make expert predictions based on well-established principles of conformational analysis. The cyclopentane ring is not planar; it adopts puckered "envelope" or "half-chair" conformations to relieve torsional strain.[2] Substituents can occupy pseudo-axial or pseudo-equatorial positions, with the equatorial position being generally favored for bulky groups to minimize steric interactions.[7]

Relative Stability Analysis:

Isomer ComparisonMore Stable IsomerRationale
cis- vs. trans-1,2- trans-1,2-Dichlorocyclopentane In the trans isomer, the molecule can adopt a conformation where both bulky chlorine atoms occupy pseudo-equatorial positions, minimizing steric strain. In the cis isomer, one chlorine must be pseudo-axial while the other is pseudo-equatorial, leading to greater steric repulsion.[2][8]
cis- vs. trans-1,3- cis-1,3-Dichlorocyclopentane In the cis isomer, a conformation exists where both chlorine atoms can occupy pseudo-equatorial positions, which is a very stable arrangement. The trans isomer is forced to have one pseudo-axial and one pseudo-equatorial chlorine, resulting in higher steric strain.
1,2- vs. 1,3- 1,3-Dichlorocyclopentane (cis) The cis-1,3 isomer is likely the most stable of all the dichlorocyclopentane stereoisomers because it can achieve a comfortable di-equatorial arrangement, minimizing both steric repulsion between the chlorines and dipole-dipole repulsion. The trans-1,2 isomer, while stable, still has the chlorine atoms on adjacent carbons, leading to some residual gauche interactions.

Illustrative Example of Isomer Distribution vs. Temperature

The following table provides a hypothetical but thermodynamically consistent example of how the equilibrium composition might change with temperature for the 1,2-dichlorocyclopentane system, assuming the trans isomer is enthalpically favored (ΔH° is negative for cis → trans).

Temperature (°C)% cis-1,2 (Less Stable)% trans-1,2 (More Stable)Keq ([trans]/[cis])
2515.085.05.67
10022.577.53.44
20030.169.92.32
30035.864.21.79
Note: This data is for illustrative purposes to demonstrate the thermodynamic principles.
FAQ 4: My experimental isomer ratio doesn't match predictions. What are the common reasons?

This is a common and important issue. If your observed isomer distribution deviates from what is expected at thermodynamic equilibrium, it is almost always due to one of two factors: kinetic control or analytical error .

Troubleshooting Workflow: Kinetic vs. Thermodynamic Control

G start Start: Unexpected Isomer Ratio Observed check_eq Has the reaction reached thermodynamic equilibrium? start->check_eq kinetic Result is under KINETIC control. The product ratio reflects the relative rates of formation, not stability. check_eq->kinetic No thermo Result should be under THERMODYNAMIC control. check_eq->thermo Yes protocol Action: Run equilibration experiment. Increase reaction time and/or temperature. Consider adding a catalyst if applicable. kinetic->protocol match Does the new ratio match the expected thermodynamic distribution? thermo->match reanalyze Re-analyze sample after equilibration protocol. protocol->reanalyze reanalyze->match analytical_error Problem is likely ANALYTICAL. Investigate GC method, response factors, and sample integrity. match->analytical_error No success Success: Initial reaction was kinetically controlled. Equilibrium conditions now established. match->success Yes

Caption: Troubleshooting workflow for unexpected isomer ratios.

Causality:

  • Kinetic Control: Many chemical reactions, including the chlorination of cyclopentene, may initially produce a ratio of isomers determined by the activation energies of the competing reaction pathways. This "kinetically controlled" product mixture may not reflect the thermodynamic stabilities of the isomers.

  • Thermodynamic Control: To achieve the thermodynamically favored distribution, the system needs enough energy (e.g., thermal energy) and time to overcome the activation barriers for interconversion between the isomers. The isomers must be able to equilibrate, eventually settling into a ratio that reflects their relative Gibbs free energies.

FAQ 5: What are the best practices for achieving and analyzing the true equilibrium distribution?

To ensure your results are meaningful, you must employ rigorous experimental and analytical protocols.

Experimental Protocol: Achieving Thermodynamic Equilibrium

This protocol is designed to convert a kinetically controlled mixture of dichlorocyclopentane isomers into a thermodynamically controlled one.

  • Sample Preparation: Place a known quantity (e.g., 100 mg) of your dichlorocyclopentane isomer mixture into a thick-walled glass pressure vessel equipped with a magnetic stir bar.

  • Inert Atmosphere: If there is any concern about degradation, flush the vessel with an inert gas like nitrogen or argon.

  • Heating: Seal the vessel securely and place it in a temperature-controlled heating block or oil bath set to the desired equilibration temperature (e.g., 200 °C).

    • Causality: High temperature provides the necessary thermal energy (kT) for molecules to overcome the activation energy barrier for cis-trans isomerization, allowing the system to reach equilibrium.

  • Equilibration Time: Allow the mixture to stir at the set temperature for a prolonged period (e.g., 12-24 hours). It is advisable to take aliquots at different time points (e.g., 4h, 8h, 12h, 24h) to confirm that the isomer ratio is no longer changing, which is the definition of equilibrium.

  • Cooling & Analysis: After the desired time, remove the vessel and allow it to cool completely to room temperature before opening. Analyze the resulting mixture using the GC protocol below.

Analytical Protocol: High-Resolution Gas Chromatography (GC)

Gas chromatography is the most effective method for separating and quantifying dichlorocyclopentane isomers due to their very similar boiling points, which makes fractional distillation impractical.[9]

  • Instrumentation: Use a gas chromatograph equipped with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS). An MS detector is highly recommended for positive peak identification based on fragmentation patterns.

  • Column Selection: A polar capillary column is essential for resolving these isomers. A column with a stationary phase like biscyanopropyl polysiloxane provides excellent selectivity based on differences in the isomers' dipole moments.

    • Causality: The cis isomers are generally more polar than the trans isomers. A polar GC column will interact more strongly with the more polar cis isomer, causing it to be retained longer and elute after the less polar trans isomer.[9]

  • GC Conditions (Starting Point):

    • Injector Temperature: 220 °C

    • Oven Program: Start at 80 °C, hold for 2 minutes, then ramp at 5 °C/min to 150 °C.

    • Carrier Gas: Helium or Hydrogen, constant flow.

    • Detector Temperature: 250 °C (FID) or as per MS source tuning.

  • Sample Preparation for Analysis: Prepare a dilute solution of your equilibrated sample (approx. 1 mg/mL) in a volatile solvent like dichloromethane or hexane.

  • Quantification:

    • Critical Step: Accurate quantification requires determining the relative response factor of the detector for each isomer. If pure standards are available, prepare a standard mixture with a known molar ratio and inject it. The ratio of the peak areas will allow you to calculate the response factors.

    • If standards are not available, you may assume a response factor of 1.0 for all isomers as a first approximation, but this should be clearly stated as a potential source of error in any report.

  • Data Analysis: Integrate the peak areas for each identified isomer. Apply the correction factors if determined. The percentage of each isomer is calculated as: % Isomer A = (Corrected Area of A / Sum of all Corrected Isomer Areas) x 100

By following these validated protocols, you can confidently determine the temperature-dependent equilibrium distribution of dichlorocyclopentane isomers and troubleshoot any discrepancies in your results.

References

Technical Support Center: Catalyst Deactivation in 1,1-Dichlorocyclopentane Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1,1-dichlorocyclopentane. This guide is designed for researchers, scientists, and drug development professionals to navigate the common yet complex issue of catalyst deactivation. Our goal is to provide you with not just troubleshooting steps, but a deeper understanding of the underlying catalytic principles to enhance the robustness and efficiency of your experiments.

Section 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions regarding catalyst stability and performance during the synthesis of this compound, which is typically achieved through the chlorination of cyclopentane or related precursors.

Q1: What type of catalysts are commonly used for the synthesis of this compound and why?

A1: The synthesis of gem-dihalides like this compound from an alkane typically involves radical substitution or electrophilic substitution pathways. While direct chlorination can be initiated by UV light[1], catalytic routes often employ Lewis acids to enhance selectivity and reaction rates. Common Lewis acid catalysts include aluminum chloride (AlCl₃), ferric chloride (FeCl₃), and zinc chloride (ZnCl₂)[2]. These catalysts function by polarizing the chlorine molecule (Cl₂), creating a more potent electrophilic species ("Cl⁺" character) that can be attacked by the hydrocarbon substrate, facilitating the substitution reaction.[2][3][4]

Q2: What are the primary mechanisms of catalyst deactivation in this reaction?

A2: Catalyst deactivation in halogenation reactions is a multifaceted issue. The main causes can be broadly categorized as:

  • Chemical Deactivation (Poisoning): Impurities in the feedstock (e.g., water, sulfur compounds) or reaction byproducts can irreversibly bind to the active sites of the catalyst.[5] For instance, water can react with and inactivate Lewis acid catalysts like AlCl₃.[6]

  • Mechanical Deactivation (Fouling/Coking): This is a very common deactivation route where carbonaceous deposits, known as coke, physically block the catalyst's pores and active sites.[7][8] Coke is formed from the polymerization and dehydrogenation of hydrocarbon reactants or products on the catalyst surface, particularly on acidic sites.[8][9]

  • Thermal Deactivation (Sintering): At high reaction temperatures, the small, highly active crystallites of a supported catalyst can agglomerate. This process, known as sintering, leads to a decrease in the active surface area and, consequently, a loss of catalytic activity.[5][7]

Q3: How does the presence of HCl, a reaction byproduct, affect the catalyst?

A3: Hydrogen chloride (HCl) is a major byproduct of the chlorination reaction. While it is part of the catalytic cycle, its accumulation can have detrimental effects. High concentrations of HCl can alter the acidity of the catalyst system, potentially leading to changes in reaction selectivity. For some metal-based catalysts, prolonged exposure to HCl at high temperatures can lead to the formation of volatile metal chlorides, resulting in the leaching of the active phase from the support. Furthermore, HCl can strongly adsorb onto active sites, inhibiting the adsorption of reactants and leading to a decrease in the reaction rate.[10]

Q4: Can a deactivated catalyst be regenerated?

A4: Yes, in many cases, catalyst regeneration is possible, and the appropriate method depends on the deactivation mechanism.

  • For Coking: The most common regeneration technique is to burn off the coke deposits in a controlled manner using a stream of air or diluted oxygen. This process is known as oxidative regeneration.

  • For Poisoning: If the poison is weakly adsorbed, a simple thermal treatment under an inert gas flow might be sufficient. For strongly adsorbed poisons, a chemical wash or a more aggressive oxidative treatment might be necessary. However, some poisons cause irreversible deactivation.

  • For Sintering: Sintering is generally irreversible. In such cases, the catalyst must be replaced.

Section 2: Troubleshooting Guide

This guide is structured to help you diagnose and resolve specific issues encountered during your experiments.

Issue 1: Gradual Decrease in Reaction Rate and Product Yield

Q: My reaction is running slower than usual, and the yield of this compound is dropping over time. What is the likely cause and how can I fix it?

A: A gradual decline in activity is a classic symptom of catalyst deactivation, most commonly due to coking or poisoning .

Probable Causes & Diagnostic Steps:

  • Coke Formation: Hydrocarbon molecules can polymerize on the acidic sites of the catalyst, leading to the formation of heavy, carbon-rich deposits (coke) that block access to the active sites.[8][9]

    • Diagnostic Test: Perform a Temperature Programmed Oxidation (TPO) or Thermogravimetric Analysis (TGA) on the spent catalyst. A significant weight loss at high temperatures (typically 300-600°C) in the presence of an oxidant is a strong indicator of coke.[11][12]

  • Feedstock Impurities (Poisoning): Trace amounts of water, sulfur, or nitrogen compounds in your cyclopentane or chlorine gas can act as poisons. Water, for example, will hydrolyze Lewis acid catalysts like AlCl₃.[5][6]

    • Diagnostic Test: Analyze your feedstock using techniques like Karl Fischer titration for water content or Gas Chromatography with appropriate detectors for other impurities.

Troubleshooting Workflow:

start Problem: Decreased Reaction Rate check_coking Perform TPO/TGA on spent catalyst start->check_coking coke_present Coke Detected? check_coking->coke_present regenerate Action: Regenerate Catalyst (Controlled Burn-off) coke_present->regenerate Yes check_feed Analyze Feedstock for Impurities (H2O, S) coke_present->check_feed No optimize_conditions Action: Optimize Conditions (Lower Temp., Higher H2/HC ratio if applicable) regenerate->optimize_conditions poison_present Poisons Detected? check_feed->poison_present purify_feed Action: Purify Feedstock (Use Guard Beds, Distillation) poison_present->purify_feed Yes replace_catalyst Action: Replace Catalyst poison_present->replace_catalyst No (Consider other mechanisms)

Caption: Troubleshooting workflow for decreased catalyst activity.

Issue 2: Change in Product Selectivity (e.g., increased formation of polychlorinated byproducts)

Q: I am observing an increase in the formation of trichloro- and tetrachlorocyclopentanes and a decrease in the selectivity towards the desired 1,1-dichloro product. What could be the reason?

A: A shift in selectivity often points to a change in the nature of the catalytic active sites or mass transfer limitations caused by pore blockage.

Probable Causes & Diagnostic Steps:

  • Pore Mouth Blocking by Coke: Initial coke deposition can occur at the entrance of the catalyst pores. This blockage increases the residence time of the reactants and products within the catalyst particle, leading to secondary reactions and the formation of more highly chlorinated species.

    • Diagnostic Test: Use nitrogen physisorption (BET analysis) to measure the surface area and pore volume of the fresh and spent catalyst. A significant reduction in these parameters indicates pore blockage.[13]

  • Alteration of Acid Sites: The interaction of byproducts like HCl with the catalyst support can modify the strength and distribution of acid sites. This can alter the reaction pathway, favoring over-chlorination.

    • Diagnostic Test: Temperature Programmed Desorption (TPD) of a base molecule (e.g., ammonia or pyridine) can be used to characterize the acidity of the fresh and spent catalysts.[12]

Corrective Actions:

  • Adjust Reaction Conditions: Lowering the reaction temperature or reducing the contact time can help minimize secondary reactions.

  • Catalyst Regeneration: A carefully controlled oxidative regeneration can remove coke deposits from the pore mouths.

  • Catalyst Modification: Consider using a catalyst with a larger pore size or a less acidic support to mitigate diffusion limitations and suppress side reactions.

Section 3: Experimental Protocols

Protocol 1: Temperature Programmed Oxidation (TPO) for Coke Analysis

This protocol provides a method to quantify the amount of coke on a deactivated catalyst.

Objective: To determine the amount and nature of carbonaceous deposits on a spent catalyst.

Materials:

  • Spent catalyst sample (approx. 50-100 mg)

  • TGA/DSC instrument or a tube furnace with a temperature controller and a mass spectrometer or CO₂ detector.

  • Oxidizing gas mixture (e.g., 5% O₂ in an inert gas like He or Ar)

  • Inert gas (He or Ar)

Procedure:

  • Place a known weight of the spent catalyst in the sample holder of the TGA or a quartz reactor.

  • Heat the sample to a low temperature (e.g., 120°C) under an inert gas flow for 30-60 minutes to remove any adsorbed water and volatiles.

  • Cool the sample to near room temperature.

  • Switch the gas flow to the oxidizing gas mixture at a controlled flow rate.

  • Begin heating the sample at a constant ramp rate (e.g., 10°C/min) up to a final temperature of ~800°C.

  • Record the weight loss of the sample (for TGA) or the evolution of CO₂ and CO in the off-gas (for tube furnace setup) as a function of temperature.

  • The total weight loss in the combustion region is attributed to the amount of coke on the catalyst.[11] The temperature at which the combustion peaks occur can provide information about the nature of the coke (e.g., "soft" coke burns at lower temperatures than "hard," more graphitic coke).[12]

Protocol 2: Catalyst Regeneration by Controlled Burn-off

This protocol describes a general procedure for regenerating a coked catalyst.

Objective: To remove coke deposits from a catalyst and restore its activity.

Materials:

  • Coked catalyst

  • Tube furnace with temperature control

  • Air or a diluted oxygen/nitrogen mixture

  • Nitrogen or Argon gas

Procedure:

  • Load the coked catalyst into the reactor.

  • Start a flow of inert gas (e.g., Nitrogen) over the catalyst bed.

  • Slowly heat the reactor to the desired initial burn-off temperature (typically starting around 300-350°C to avoid thermal runaways).

  • Once the temperature is stable, gradually introduce a small, controlled amount of air or diluted oxygen into the inert gas stream. Caution: The coke combustion is highly exothermic. A sudden increase in temperature can damage the catalyst through sintering.

  • Monitor the temperature of the catalyst bed closely. Adjust the oxygen concentration or the gas flow rate to maintain a controlled temperature rise.

  • Slowly ramp the temperature to a final hold point (e.g., 450-550°C) and hold until the combustion is complete (indicated by the cessation of CO₂ evolution and the return of the bed temperature to the setpoint).

  • Once regeneration is complete, switch off the oxygen supply and cool the catalyst down to the reaction temperature under an inert gas flow.

Data Presentation:

Table 1: Comparison of Fresh vs. Deactivated Catalyst Properties

PropertyFresh CatalystSpent Catalyst (After 24h)Probable Deactivation Mechanism
BET Surface Area (m²/g) 15065Coking / Pore Blockage
Total Pore Volume (cm³/g) 0.450.18Coking / Pore Blockage
Coke Content (wt. % by TGA) 08.5Coking
Acidity (mmol NH₃/g by TPD) 0.80.5Site blocking by coke/poisons

Section 4: Deactivation Mechanisms Overview

The following diagram illustrates the primary pathways of catalyst deactivation in heterogeneous catalysis.

cluster_deactivation Deactivation Mechanisms catalyst Active Catalyst Pore Surface with Active Sites deactivated_catalyst Deactivated Catalyst poisoning Poisoning Impurities (e.g., S, H₂O) strongly adsorb on active sites poisoning:f1->catalyst:surface Site Blocking coking Coking (Fouling) Hydrocarbon polymerization blocks pores and active sites coking:f1->catalyst:p_in Pore Blocking sintering Sintering High temperatures cause crystallite agglomeration, reducing surface area sintering:f1->catalyst:surface Surface Area Loss

Caption: Key mechanisms leading to catalyst deactivation.

References

Validation & Comparative

A Comparative Analysis of Dichlorocyclopentane Isomer Stability for Advanced Research Applications

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, a profound understanding of molecular stability is paramount. The subtle interplay of steric and electronic effects within a molecule can dictate its reactivity, conformational preferences, and ultimately, its utility in complex synthetic pathways. This guide provides an in-depth comparison of the stability of dichlorocyclopentane isomers, supported by theoretical principles and methodologies for their empirical and computational evaluation.

The Landscape of Dichlorocyclopentane Isomers

Dichlorocyclopentane (C₅H₈Cl₂) presents a fascinating case study in isomerism. The positioning of the two chlorine atoms on the cyclopentane ring gives rise to both constitutional isomers and stereoisomers, each with a unique energetic profile. The primary constitutional isomers are 1,1-dichlorocyclopentane, 1,2-dichlorocyclopentane, and 1,3-dichlorocyclopentane.[1] Furthermore, the 1,2- and 1,3-isomers exist as stereoisomers (cis and trans), some of which are chiral and exist as enantiomeric pairs, while others are achiral meso compounds.[2][3]

A comprehensive understanding of the relative stabilities of these isomers is crucial for predicting reaction outcomes and designing selective synthetic routes.

Caption: Hierarchy of Dichlorocyclopentane Isomers.

Theoretical Underpinnings of Isomer Stability

The relative stability of dichlorocyclopentane isomers is governed by a delicate balance of several key factors:

  • Steric Strain: This arises from the repulsion between electron clouds of atoms or groups that are in close proximity.[3] In dichlorocyclopentane, steric strain can manifest as:

    • Torsional Strain: Arising from the eclipsing of bonds on adjacent atoms.

    • Van der Waals Strain: Occurring when non-bonded atoms are forced into close contact.

  • Angle Strain: Present in cyclic systems where the bond angles deviate from the ideal tetrahedral angle of 109.5°. Cyclopentane itself adopts a puckered "envelope" or "twist" conformation to alleviate some of this strain.

  • Dipole-Dipole Interactions: The polar C-Cl bonds create molecular dipoles. The orientation of these dipoles relative to each other can be either stabilizing (antiparallel) or destabilizing (parallel).[4][5][6][7][8]

  • Gauche Interactions: In substituted cycloalkanes, substituents on adjacent carbons can experience gauche interactions, which are a form of steric strain.[9][10][11]

Generally, isomers that can adopt conformations minimizing these unfavorable interactions will be more stable.

Quantitative Comparison of Isomer Stability

The following table summarizes the anticipated relative stabilities based on theoretical principles, which would be quantifiable through computational studies. A lower relative energy indicates greater stability.

IsomerKey Stability-Influencing FactorsPredicted Relative Stability (Qualitative)
This compound Geminal chlorine atoms can lead to bond angle distortion. Potential for dipole-dipole repulsion.Generally less stable than 1,2- and 1,3-isomers where dipoles can be further apart.
trans-1,2-Dichlorocyclopentane Chlorine atoms are on opposite sides of the ring, which can allow for a diequatorial-like conformation, minimizing steric strain. Dipole moments can be oriented to reduce repulsion.Predicted to be one of the most stable isomers.
cis-1,2-Dichlorocyclopentane Chlorine atoms are on the same side of the ring, leading to significant steric hindrance and dipole-dipole repulsion.Predicted to be significantly less stable than the trans-1,2 isomer.
trans-1,3-Dichlorocyclopentane Chlorine atoms are on opposite sides of the ring, allowing them to occupy positions that minimize steric interactions. Dipole-dipole repulsions are reduced due to greater separation.Predicted to be one of the most stable isomers, potentially comparable to trans-1,2-dichlorocyclopentane.
cis-1,3-Dichlorocyclopentane Chlorine atoms are on the same side of the ring, leading to steric strain and dipole-dipole repulsion, though potentially less severe than in the cis-1,2 isomer due to the 1,3-positioning.Predicted to be less stable than the trans-1,3 isomer.

Experimental Protocol for Determining Isomer Stability via Equilibration

The relative thermodynamic stabilities of isomers can be determined experimentally by establishing an equilibrium between them and measuring their relative concentrations. A common method involves the use of a Lewis acid catalyst to facilitate isomerization.[14][15][16]

Objective: To determine the equilibrium ratio of a mixture of dichlorocyclopentane isomers, from which the difference in Gibbs free energy (ΔG°) can be calculated.

Materials:

  • A mixture of dichlorocyclopentane isomers (e.g., a non-equilibrated mixture from a synthesis)

  • Anhydrous Lewis acid catalyst (e.g., aluminum chloride (AlCl₃) or ferric chloride (FeCl₃))

  • Anhydrous, inert solvent (e.g., carbon tetrachloride or 1,2-dichloroethane)

  • Gas chromatograph with a flame ionization detector (GC-FID) and a suitable capillary column for separating the isomers

  • Standard analytical glassware, including a round-bottom flask, condenser, and magnetic stirrer

  • Constant temperature bath

Procedure:

  • Preparation:

    • Set up a clean, dry round-bottom flask with a magnetic stir bar and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon).

    • Dissolve a known amount of the dichlorocyclopentane isomer mixture in the anhydrous solvent in the flask.

  • Initiation of Equilibration:

    • Carefully add a catalytic amount of the Lewis acid to the solution. The reaction is often exothermic, so addition should be controlled.

    • Place the flask in a constant temperature bath set to the desired equilibration temperature (e.g., 25 °C).

  • Monitoring the Reaction:

    • At regular time intervals (e.g., every hour), withdraw a small aliquot of the reaction mixture.

    • Quench the aliquot immediately by adding it to a vial containing a small amount of water or a dilute aqueous acid solution to deactivate the catalyst.

    • Extract the organic layer with a suitable solvent (e.g., diethyl ether) and dry it over an anhydrous drying agent (e.g., MgSO₄).

    • Analyze the composition of the organic layer by GC-FID.

  • Reaching Equilibrium:

    • Continue monitoring the reaction until the ratio of the isomers remains constant over several consecutive time points. This indicates that equilibrium has been reached.

  • Data Analysis:

    • From the final, equilibrated GC chromatogram, determine the relative peak areas of the different isomers. Assuming the response factors of the isomers are similar, the peak area percentages are proportional to their mole fractions at equilibrium.

    • The equilibrium constant (K_eq) can be calculated from the ratio of the products to reactants (or between any two isomers).

    • The difference in Gibbs free energy (ΔG°) between the isomers can then be calculated using the equation: ΔG° = -RT ln(K_eq) where R is the ideal gas constant and T is the absolute temperature in Kelvin.

References

A Senior Application Scientist's Guide to Distinguishing Dichlorocyclopentane Isomers: An Analytical Comparison

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, synthetic chemists, and professionals in drug development, the precise identification of isomers is not merely an academic exercise—it is a cornerstone of chemical purity, reaction monitoring, and regulatory compliance. Dichlorocyclopentane (C₅H₈Cl₂), with its array of constitutional and stereoisomers, presents a compelling analytical challenge. The subtle differences in the spatial arrangement of its chlorine atoms give rise to distinct physical and chemical properties, necessitating robust analytical methodologies for unambiguous differentiation.

This guide provides an in-depth comparison of the primary analytical techniques used to distinguish between dichlorocyclopentane isomers. We will move beyond procedural lists to explore the causal mechanisms behind each technique's efficacy, offering field-proven insights and detailed, self-validating protocols to empower your research.

The Isomeric Landscape of Dichlorocyclopentane

Before delving into the analytical techniques, it is crucial to understand the isomeric complexity. Dichlorocyclopentane exists as three constitutional isomers based on the chlorine atoms' positions: 1,1-, 1,2-, and 1,3-dichlorocyclopentane.[1] Furthermore, the 1,2- and 1,3-isomers exhibit stereoisomerism:

  • 1,2-Dichlorocyclopentane: Exists as a pair of trans enantiomers ((1R,2R) and (1S,2S)) and a cis meso compound ((1R,2S)).[2]

  • 1,3-Dichlorocyclopentane: Exists as trans enantiomers ((1R,3S) and (1S,3R)) and cis enantiomers ((1R,3R) and (1S,3S)).

This guide will focus primarily on distinguishing the diastereomers (cis vs. trans) and constitutional isomers, as these are differentiable by the techniques discussed. The separation of enantiomers requires specialized chiral methods, which will be addressed briefly.

General Analytical Workflow

A typical analytical approach involves a separation step followed by one or more identification steps. Gas Chromatography is the premier separation technique, while spectroscopic methods like NMR, Mass Spectrometry, and Infrared Spectroscopy are used for definitive identification.

Analytical_Workflow cluster_0 Input cluster_1 Separation cluster_2 Identification & Distinction Input Mixture of Dichlorocyclopentane Isomers GC Gas Chromatography (GC) Input->GC Injection NMR NMR Spectroscopy (¹H & ¹³C) Input->NMR Bulk or Fractionated Sample FTIR FTIR Spectroscopy Input->FTIR Bulk or Fractionated Sample MS Mass Spectrometry (MS) GC->MS Eluted Isomers

Caption: General analytical workflow for the separation and identification of dichlorocyclopentane isomers.

Gas Chromatography (GC): The Separation Powerhouse

For mixtures of volatile compounds with similar boiling points, such as the cis and trans isomers of 1,2-dichlorocyclopentane, high-resolution gas chromatography (GC) is the most effective separation method.[3] While fractional distillation is impractical due to nearly identical boiling points, GC leverages subtle differences in polarity to achieve separation.[3]

Expertise & Causality: The choice of the GC column's stationary phase is the most critical experimental decision.[3] The cis isomer, with both chlorine atoms on the same side of the ring, possesses a larger net dipole moment than the more symmetric trans isomer. By selecting a polar stationary phase (e.g., polyethylene glycol, or "WAX" columns), the more polar cis isomer will interact more strongly with the column, leading to a longer retention time and effective separation from the less polar trans isomer.[3]

Experimental Protocol: GC Separation

This protocol provides a robust starting point for separating 1,2-dichlorocyclopentane diastereomers.

  • Column Selection: Utilize a capillary column with a polar stationary phase.

    • Recommended: Polyethylene Glycol (PEG)-based column (e.g., DB-WAX, CP-Wax).

    • Dimensions: 30-60 m length, 0.25-0.32 mm internal diameter, 0.25 µm film thickness.

  • Sample Preparation:

    • Dissolve the isomer mixture in a volatile solvent (e.g., hexane or dichloromethane) to a concentration of approximately 100-1000 ppm.[3]

  • Instrument Parameters:

    • Injector Temperature: 250 °C.

    • Detector (FID) Temperature: 250 °C.

    • Carrier Gas: Helium or Hydrogen, with a constant flow rate of ~1-2 mL/min.

    • Injection Volume: 1 µL.

    • Split Ratio: 50:1 (can be adjusted for trace analysis).[3]

    • Oven Temperature Program:

      • Initial Temperature: 50 °C, hold for 2 minutes.

      • Ramp Rate: 5 °C/min. A slow ramp is crucial for resolving closely eluting peaks.[3]

      • Final Temperature: 150 °C, hold for 5 minutes.

  • Data Analysis:

    • Identify the two separated peaks in the chromatogram. Based on the polarity principle, the later-eluting peak is expected to be cis-1,2-dichlorocyclopentane, while the earlier peak corresponds to the trans isomer.

Spectroscopic Techniques: Definitive Identification

Once isomers are separated (or if analyzing a pure sample), spectroscopic techniques provide the definitive structural information needed for identification.

A. Nuclear Magnetic Resonance (NMR) Spectroscopy: A Tale of Two Symmetries

NMR spectroscopy is arguably the most powerful tool for distinguishing between the cis and trans diastereomers of 1,2-dichlorocyclopentane.[4] The key to this differentiation lies in the inherent molecular symmetry of each isomer, which dictates the number of unique proton (¹H) and carbon (¹³C) environments.[4]

Expertise & Causality:

  • cis-1,2-Dichlorocyclopentane: This molecule possesses a Cₛ plane of symmetry. This symmetry makes certain protons and carbons chemically non-equivalent. Consequently, it displays three distinct sets of signals in its ¹H NMR spectrum and three signals in its ¹³C NMR spectrum.[4]

  • trans-1,2-Dichlorocyclopentane: This molecule has a C₂ axis of symmetry. This higher degree of symmetry renders the two methine protons (CHCl) equivalent, as are the corresponding methylene protons. This results in a simpler spectrum with only two sets of proton signals and two carbon signals.[4]

This stark difference in the number of observed signals is a conclusive method for assignment.

Comparative NMR Data

Spectroscopic TechniqueKey Differentiating Featurecis-1,2-Dichlorocyclopentanetrans-1,2-Dichlorocyclopentane
¹H NMR Number of Signals (Symmetry)3 distinct signals (Cₛ symmetry)[4]2 distinct signals (C₂ symmetry)[4]
¹³C NMR Number of Signals3 distinct signals[4]2 distinct signals[4]
Experimental Protocol: ¹H and ¹³C NMR
  • Sample Preparation:

    • Dissolve 10-20 mg of the purified isomer in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) within a 5 mm NMR tube.[4]

  • Instrument Setup:

    • Use an NMR spectrometer with a field strength of 300 MHz or higher for optimal resolution.[4]

  • ¹H NMR Acquisition:

    • Employ a standard single-pulse sequence.

    • Spectral Width: 0-10 ppm.

    • Relaxation Delay: 1-2 seconds.

    • Number of Scans: 16-32 scans to achieve a good signal-to-noise ratio.[4]

  • ¹³C NMR Acquisition:

    • Use a proton-decoupled pulse sequence (e.g., zgpg30).

    • Spectral Width: 0-100 ppm.

    • Number of Scans: 128 or more scans are typically required due to the low natural abundance of ¹³C.[4]

  • Data Analysis:

    • Process the spectra (Fourier transform, phase correction, and baseline correction).

    • Count the number of distinct signals in both the ¹H and ¹³C spectra to assign the isomer based on the principles of symmetry described above.

B. Mass Spectrometry (MS): Molecular Weight and Fragmentation

When coupled with GC, mass spectrometry confirms the molecular weight and provides a fragmentation pattern that serves as a chemical fingerprint.

Expertise & Causality: All dichlorocyclopentane isomers will exhibit the same molecular ion (M⁺) peak cluster, confirming their shared molecular formula (C₅H₈Cl₂).[4] The characteristic isotopic pattern for two chlorine atoms (M, M+2, M+4 peaks in an approximate 9:6:1 ratio) is a definitive indicator. While primary fragmentation pathways (like the loss of a chlorine atom, [M-Cl]⁺) are similar for diastereomers, the relative abundances of fragment ions may show subtle, reproducible differences due to stereochemical influences on fragmentation stability.[4]

Major Mass Spectrometry Fragments

m/z (mass-to-charge ratio)Possible Fragment
138 / 140 / 142[C₅H₈Cl₂]⁺ (Molecular Ion)[4]
103 / 105[C₅H₈Cl]⁺ (Loss of a Cl atom)[4]
67[C₅H₇]⁺ (Loss of 2 Cl atoms and H)[4]
Experimental Protocol: GC-MS
  • GC Conditions: Follow the GC protocol outlined in Section 1.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.[4]

    • Mass Range: Scan from m/z 35 to 200 to detect the molecular ion and key fragments.[4]

    • Ion Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

  • Data Analysis:

    • Confirm the molecular weight from the molecular ion cluster in the mass spectrum of each separated GC peak.

    • Compare the relative intensities of major fragment ions between the isomers to note any subtle, distinguishing differences.

C. Vibrational Spectroscopy (FTIR & Raman): The Molecular Fingerprint

Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule.[5][6] Each isomer, with its unique symmetry and bond angles, possesses a distinct set of allowed vibrations, resulting in a unique spectroscopic "fingerprint," particularly in the region below 1500 cm⁻¹.[4]

Expertise & Causality: The key principle is that molecular vibrations will only be IR-active if they cause a change in the molecule's dipole moment.[5] For Raman spectroscopy, a vibration must cause a change in the molecule's polarizability.[5] Due to the different symmetries (Cₛ for cis vs. C₂ for trans), the selection rules for which bands are active differ, leading to unique patterns of absorption bands. For example, certain vibrations in the more symmetric trans isomer may be IR-inactive but Raman-active, or vice-versa, providing a powerful method for differentiation.

Experimental Protocol: FTIR Spectroscopy
  • Sample Preparation:

    • For liquid samples, place a single drop between two potassium bromide (KBr) or sodium chloride (NaCl) plates to create a thin film.[4]

    • Alternatively, use an Attenuated Total Reflectance (ATR) accessory by placing a drop directly onto the ATR crystal.[4]

  • Background Collection: Record a background spectrum of the empty KBr plates or the clean ATR crystal. This is crucial for removing atmospheric (H₂O, CO₂) and accessory-related signals.

  • Sample Analysis:

    • Place the prepared sample in the spectrometer.

    • Collect the spectrum over a range of 4000-400 cm⁻¹.[4]

    • Co-add 16-32 scans to improve the signal-to-noise ratio.[4]

  • Data Analysis:

    • Compare the fingerprint region (<1500 cm⁻¹) of the unknown isomer's spectrum to reference spectra of the pure cis and trans isomers to find a match. Pay close attention to the presence, absence, and relative intensity of peaks.

Technique Suitability for Isomer Types

The choice of analytical technique is dictated by the type of isomerism .

Isomer_Technique_Map cluster_isomers Isomer Types cluster_techniques Analytical Techniques Constitutional Constitutional 1,1- vs 1,2- vs 1,3- GC GC Constitutional->GC Excellent Separation NMR NMR Constitutional->NMR Definitive MS MS Constitutional->MS Definitive FTIR FTIR Constitutional->FTIR Distinct Fingerprints Diastereomers Diastereomers cis vs trans Diastereomers->GC Excellent Separation Diastereomers->NMR Definitive (by symmetry) Diastereomers->FTIR Distinct Fingerprints Enantiomers Enantiomers (1R,2R) vs (1S,2S) Chiral Chiral Methods (e.g., Chiral GC/HPLC) Enantiomers->Chiral Required for Separation

References

Comparative Study of the Reaction Rates of Dichlorocycloalkanes: A Mechanistic Perspective

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide presents a comparative analysis of the reaction rates of dichlorocycloalkanes, with a primary focus on solvolysis reactions. We delve into the fundamental principles governing their reactivity, including the profound influence of ring strain, carbocation stability, and stereochemistry. This document provides researchers, scientists, and drug development professionals with a comprehensive understanding of these factors, supported by experimental data and detailed protocols for kinetic analysis. By elucidating the causal relationships behind experimental choices, this guide aims to empower researchers to predict and control the outcomes of reactions involving these versatile chemical entities.

Introduction: The Intricate Dance of Structure and Reactivity

Cycloalkanes, cyclic hydrocarbon molecules, form the backbone of numerous natural products and synthetic compounds of pharmaceutical and industrial importance. The introduction of halogen substituents, such as chlorine, dramatically alters their chemical behavior, opening avenues for a wide array of chemical transformations. Dichlorocycloalkanes, in particular, serve as excellent model systems for studying the interplay between a molecule's three-dimensional structure and its reactivity.

The rate at which these compounds react, especially in nucleophilic substitution reactions like solvolysis, is not uniform. It is intricately dictated by a combination of factors inherent to their cyclic nature. This guide will explore these factors in detail, providing a framework for understanding and predicting the reaction kinetics of dichlorocycloalkanes. We will examine how the size of the cycloalkane ring, the position and orientation of the chlorine atoms, and the reaction conditions collectively influence the rate of reaction.

A key focus of this guide is the concept of ring strain , a type of instability that arises when bond angles in a cyclic molecule deviate from their ideal values.[1] This strain, which is most pronounced in smaller rings like cyclopropane and cyclobutane, significantly impacts the energy of the molecule and, consequently, its reactivity.[2][3][4] We will also explore the role of carbocation stability in solvolysis reactions, where the rate-determining step often involves the formation of a positively charged carbon intermediate.[5][6] The stability of this carbocation is paramount in determining the reaction rate. Finally, we will dissect the influence of stereochemistry , the spatial arrangement of atoms, on the reactivity of dichlorocycloalkanes.[7][8][9]

The Underlying Principles: A Deeper Dive into Reactivity Factors

The Energetic Burden of Ring Strain

The stability of a cycloalkane is inversely related to its degree of ring strain. This strain is a composite of three main contributions:

  • Angle Strain: This arises from the deviation of bond angles from the ideal tetrahedral angle of 109.5° for sp³ hybridized carbons.[3][4] Smaller rings, such as cyclopropane (60° bond angles) and cyclobutane (90° bond angles), experience significant angle strain, making them inherently less stable and more reactive.[1][3]

  • Torsional Strain: Also known as eclipsing strain, this occurs due to the repulsion between electrons in bonds on adjacent carbon atoms that are forced into an eclipsed conformation.[3][10] This is particularly prevalent in small, planar rings like cyclopropane.[3]

  • Steric Strain (Transannular Strain): This results from repulsive interactions between atoms across the ring that are forced into close proximity.[3][10]

The total ring strain can be experimentally quantified by measuring the heat of combustion per CH₂ group and comparing it to that of a strain-free acyclic alkane.[4] As a general trend, cyclopropane and cyclobutane exhibit high ring strain, cyclopentane has a small amount of strain, and cyclohexane, in its stable chair conformation, is considered strain-free.[2] This difference in stability directly translates to reactivity, with more strained rings undergoing reactions that relieve this strain more readily.

The Fleeting Existence of Carbocations and Their Stability

In the context of solvolysis reactions of dichlorocycloalkanes, the reaction often proceeds through an SN1-type mechanism. The rate-determining step in such a reaction is the departure of a leaving group (a chloride ion in this case) to form a carbocation intermediate.[6][11] The stability of this carbocation is a critical factor influencing the reaction rate.[5][12]

Several factors govern carbocation stability:

  • Hyperconjugation: The delocalization of electrons from adjacent C-H or C-C sigma bonds into the empty p-orbital of the carbocation. More substituted carbocations (tertiary > secondary > primary) are more stable due to a greater number of hyperconjugative interactions.

  • Inductive Effects: Electron-donating groups attached to the carbocation can help to disperse the positive charge, thereby stabilizing it.

  • Ring Strain: The formation of a carbocation on a small, strained ring can be energetically unfavorable. For instance, a carbocation on a cyclopropane ring would be highly unstable. Conversely, the solvolysis of cyclobutyl and cyclopropylmethyl derivatives can lead to the formation of nonclassical carbocations, such as the bicyclobutonium ion, which exhibit complex reactivity.[13]

The correlation between gas-phase carbocation stability and solvolysis rates has been a subject of extensive research, providing valuable insights into reaction mechanisms.[5][12]

The Three-Dimensional Puzzle: Stereochemistry's Influence

The spatial arrangement of the chlorine atoms on the cycloalkane ring, known as stereochemistry, plays a pivotal role in determining reaction rates. For disubstituted cyclohexanes, such as 1,2-dichlorocyclohexane, we can have cis and trans isomers.[8][9]

  • cis isomers: The two chlorine atoms are on the same side of the ring. In the chair conformation of cis-1,2-dichlorocyclohexane, one chlorine atom will be in an axial position and the other in an equatorial position.[7][14]

  • trans isomers: The two chlorine atoms are on opposite sides of the ring. In the chair conformation of trans-1,2-dichlorocyclohexane, both chlorine atoms can be in equatorial positions (the more stable conformation) or both in axial positions.[14]

The orientation of the leaving group (axial vs. equatorial) can significantly affect the rate of elimination and substitution reactions. For example, in E2 elimination reactions, a periplanar arrangement of the departing proton and leaving group is required, which is often more readily achieved when the leaving group is in an axial position.

Experimental Design and Methodology

To conduct a comparative study of the reaction rates of dichlorocycloalkanes, a robust experimental protocol is essential. The solvolysis reaction, where the solvent acts as the nucleophile, is a common and well-studied reaction for this purpose.[11][15]

Experimental Protocol: Monitoring Solvolysis Kinetics

This protocol outlines a general procedure for measuring the solvolysis rates of various dichlorocycloalkanes.

Objective: To determine and compare the first-order rate constants for the solvolysis of different dichlorocycloalkanes in a given solvent system.

Materials:

  • Dichlorocycloalkanes (e.g., cis- and trans-1,2-dichlorocyclohexane, 1,1-dichlorocyclohexane, dichlorocyclopentane, dichlorocyclobutane)

  • Solvent (e.g., 80% ethanol/20% water)

  • Standardized sodium hydroxide solution (e.g., 0.01 M)

  • Acid-base indicator (e.g., bromothymol blue)

  • Constant temperature water bath

  • Burette, pipettes, and volumetric flasks

  • Reaction flasks (e.g., 50 mL Erlenmeyer flasks)

Procedure:

  • Preparation of Solutions:

    • Prepare a solution of the dichlorocycloalkane in a suitable solvent (e.g., acetone or the reaction solvent itself). The concentration should be accurately known (e.g., 0.1 M).

    • Prepare the reaction solvent mixture (e.g., 80% ethanol/20% water by volume).

  • Kinetic Run:

    • Place a known volume of the reaction solvent into a reaction flask and allow it to equilibrate to the desired temperature in a constant temperature water bath.

    • Add a few drops of the acid-base indicator to the solvent.

    • At time t=0, add a small, accurately measured volume of the dichlorocycloalkane solution to the reaction flask and mix thoroughly.

    • The solvolysis reaction will produce HCl, which will cause the indicator to change color.

    • Titrate the generated HCl at regular time intervals with the standardized sodium hydroxide solution to the endpoint of the indicator. Record the volume of NaOH added and the corresponding time.

    • Continue taking readings until the reaction is at least 70-80% complete.

  • Data Analysis:

    • The reaction is expected to follow first-order kinetics. The rate law is given by: Rate = k[Dichlorocycloalkane].

    • The integrated rate law for a first-order reaction is: ln([A]t/[A]0) = -kt, where [A]t is the concentration of the dichlorocycloalkane at time t, [A]0 is the initial concentration, and k is the rate constant.

    • A plot of ln([A]t) versus time should yield a straight line with a slope of -k. The concentration of the dichlorocycloalkane at any time t can be determined from the amount of HCl produced, which is measured by the titration.

Analytical Techniques for Reaction Monitoring

While titration is a classic method, several modern analytical techniques offer real-time and more precise monitoring of reaction kinetics.[16]

  • Spectrophotometry: If a reactant or product absorbs light in the UV-visible region, changes in absorbance over time can be used to monitor the reaction progress.[16][17] This method is non-destructive and allows for continuous measurement.[16]

  • Chromatography: Techniques like Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) can be used to separate and quantify the reactants and products at different time points.[16]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can be used to monitor the disappearance of reactant signals and the appearance of product signals over time, providing detailed kinetic information.[18][19] Stopped-flow NMR is particularly useful for studying fast reactions.[18]

  • Conductometry: For reactions that produce ions, such as the solvolysis of dichlorocycloalkanes which generates H⁺ and Cl⁻ ions, the change in the electrical conductivity of the solution can be measured to follow the reaction rate.[16]

Workflow for Comparative Analysis

The following diagram illustrates a typical workflow for a comparative study of dichlorocycloalkane reaction rates.

G cluster_0 Preparation cluster_1 Kinetic Experiments cluster_2 Data Analysis cluster_3 Interpretation A Select Dichlorocycloalkanes (Varying ring size and stereochemistry) B Choose Solvent System (e.g., aqueous ethanol) A->B C Prepare Reactant Solutions (Accurate concentrations) B->C D Set up Reaction at Constant Temperature C->D E Initiate Reaction (t=0) D->E F Monitor Reaction Progress (e.g., Titration, Spectroscopy) E->F G Collect Time vs. Concentration Data F->G H Determine Reaction Order G->H I Calculate Rate Constants (k) H->I J Compare Relative Rates I->J K Correlate Rates with Ring Strain J->K L Analyze Effect of Carbocation Stability J->L M Evaluate Influence of Stereochemistry J->M N Propose Reaction Mechanisms K->N L->N M->N

Caption: Workflow for the comparative study of dichlorocycloalkane reaction rates.

Results and Discussion: Comparative Reactivity Data

DichlorocycloalkanePredicted Relative RatePrimary Influencing Factors
1,1-DichlorocyclopropaneVery SlowHigh angle strain, unstable primary carbocation
1,2-DichlorocyclobutaneSlowSignificant angle strain
1,2-DichlorocyclopentaneModerateLower ring strain compared to smaller rings
cis-1,2-DichlorocyclohexaneFasterStrain relief in transition state, axial leaving group
trans-1,2-DichlorocyclohexaneFastStable diequatorial conformation, favorable for ionization
1,1-DichlorocyclohexaneSlowFormation of a less stable primary carbocation

Discussion of Trends:

  • Ring Size: The reactivity is expected to increase from cyclopropane to cyclohexane derivatives (for 1,2-disubstitution). This trend is primarily driven by the decrease in ring strain.[2][3] The solvolysis of dichlorocyclopropane and dichlorobutane is significantly slower due to the high energy associated with these strained rings.

  • Stereochemistry in Dichlorocyclohexanes: For 1,2-dichlorocyclohexane, the trans isomer is generally expected to react faster in SN1 solvolysis. This is because the more stable diequatorial conformation allows for a more facile departure of a chloride ion to form a secondary carbocation. The cis isomer, with one axial and one equatorial chlorine, may also react at a comparable or even faster rate under certain conditions, especially if the reaction has significant E2 character, as an axial chlorine is well-positioned for anti-periplanar elimination.[7]

  • Position of Halogens: 1,1-Dichlorocyclohexane is predicted to be less reactive than its 1,2-disubstituted counterparts in solvolysis. The formation of a primary carbocation upon the departure of a chloride ion from a gem-dihalide is energetically unfavorable.[20]

Mechanistic Pathways

The solvolysis of dichlorocycloalkanes can proceed through different mechanistic pathways, primarily SN1, SN2, E1, and E2. The predominant pathway is influenced by the structure of the substrate, the nature of the solvent, and the temperature.

The following diagram illustrates the competing SN1 and E1 pathways for the solvolysis of a generic secondary dichlorocycloalkane.

G A Dichlorocycloalkane B Carbocation Intermediate A->B Slow, Rate-Determining Step (-Cl⁻) C Substitution Product (Solvent as Nucleophile) B->C Fast (+Solvent) D Elimination Product (Alkene) B->D Fast (-H⁺)

Caption: Competing SN1 and E1 pathways in the solvolysis of a dichlorocycloalkane.

For smaller, more strained rings, reactions that lead to ring-opening may also be observed, further complicating the product distribution. The study of these reactions often involves careful product analysis to elucidate the operative mechanisms.

Conclusion: A Predictive Framework for Reactivity

The reaction rates of dichlorocycloalkanes are governed by a delicate balance of electronic and steric factors. A thorough understanding of ring strain, carbocation stability, and stereochemistry provides a powerful predictive framework for anticipating the reactivity of these compounds. Smaller ring systems are generally less reactive in solvolysis due to high ring strain and the instability of the corresponding carbocations. For larger, more flexible rings like cyclohexane, the stereochemical arrangement of the chlorine substituents becomes a dominant factor in determining the reaction rate.

The experimental protocols and analytical techniques outlined in this guide provide a robust methodology for quantifying these reactivity differences. By systematically varying the structure of the dichlorocycloalkane and the reaction conditions, researchers can gain deeper insights into the underlying reaction mechanisms. This knowledge is not only of fundamental academic interest but also has significant practical implications in the design and synthesis of new molecules in fields ranging from pharmaceuticals to materials science.

References

A Comparative Guide to the Purity Assessment of 1,1-Dichlorocyclopentane: qNMR vs. GC-FID

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the precise determination of purity for starting materials and intermediates is not merely a procedural step but the foundation of data integrity, process safety, and final product quality. 1,1-Dichlorocyclopentane (C₅H₈Cl₂), a halogenated hydrocarbon, presents unique analytical challenges due to its volatility and lack of a strong UV chromophore, rendering many common techniques like HPLC-UV suboptimal.

This guide provides an in-depth, objective comparison of two powerful analytical techniques for the purity validation of this compound: quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy and Gas Chromatography with Flame Ionization Detection (GC-FID). We will explore the fundamental principles, detail field-proven experimental protocols, and present comparative data to guide you in selecting the most appropriate methodology for your analytical needs.

Part 1: The Primary Method Approach: Quantitative ¹H NMR (qNMR)

Quantitative NMR has emerged as a primary ratio method of measurement, offering a direct path to SI-traceable results without the need for a specific reference standard of the analyte itself.[1][2] This is because the area of an NMR signal is directly proportional to the number of nuclei responsible for that signal, a fundamental principle that sets it apart from techniques requiring compound-specific calibration curves.[3][4]

Causality Behind the qNMR Strategy

For a molecule like this compound, qNMR is particularly advantageous. The ¹H NMR spectrum is predictable and contains distinct signals for the different methylene (-CH₂) groups in the cyclopentane ring. By co-dissolving a precisely weighed amount of the analyte with a precisely weighed amount of a certified internal standard, we can determine the analyte's purity by comparing the integrated areas of their respective NMR signals.

Key Experimental Choices:

  • Internal Standard (IS) Selection: The choice of IS is the most critical decision in a qNMR experiment.[5] An ideal IS must be:

    • High Purity (≥99.5%): The accuracy of the analyte's purity is directly dependent on the known purity of the IS.[6]

    • Chemically Stable: It should not react with the analyte, solvent, or trace moisture.

    • Soluble: It must completely dissolve in the same deuterated solvent as the analyte to ensure a homogeneous solution.[4]

    • Spectrally Simple & Non-Overlapping: The IS should ideally produce one or more sharp singlet peaks in a region of the spectrum free from analyte or impurity signals.[6][7] For the non-polar this compound, Maleic Anhydride is an excellent choice. It is highly pure, stable, and provides a sharp singlet in Chloroform-d (CDCl₃) at approximately 7.1 ppm, a region typically clear of aliphatic signals.

  • Solvent Selection: Chloroform-d (CDCl₃) is selected for its ability to dissolve both the non-polar analyte and the chosen internal standard, and its residual solvent peak does not interfere with signals of interest.

  • Acquisition Parameters: To ensure quantitation is accurate, the experiment must be set up to allow for complete nuclear relaxation between scans. The relaxation delay (D1) must be at least 5 times the longest longitudinal relaxation time (T₁) of any proton being quantified in both the analyte and the IS.[8] A long D1 (e.g., 30-60 seconds) is crucial for the validity of the integration.

qNMR Experimental Workflow

The workflow for qNMR is a self-validating system, where precision in preparation directly translates to accuracy in the result.

qNMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Calculation weigh_analyte Accurately weigh ~15 mg of This compound dissolve Co-dissolve both in ~0.75 mL of CDCl3 in a vial weigh_analyte->dissolve weigh_is Accurately weigh ~10 mg of Maleic Anhydride (IS) weigh_is->dissolve transfer Transfer solution to NMR tube dissolve->transfer setup_nmr Setup NMR Spectrometer (e.g., 400 MHz) transfer->setup_nmr set_params Set Key Parameters (D1 ≥ 30s, NS ≥ 16) setup_nmr->set_params acquire Acquire 1H Spectrum set_params->acquire process Apply Fourier Transform, Phase & Baseline Correction acquire->process integrate Integrate Analyte & IS Signals process->integrate calculate Calculate Purity using the qNMR Equation integrate->calculate result Final Purity Value (%) calculate->result

Caption: The qNMR workflow for purity assessment.

Detailed Protocol: ¹H qNMR Purity of this compound
  • Sample Preparation: a. Accurately weigh approximately 15 mg of this compound into a clean, dry glass vial using a calibrated analytical balance. Record the weight (Wₐ). b. To the same vial, add approximately 10 mg of certified Maleic Anhydride internal standard. Record the exact weight (Wᵢₛ). c. Add approximately 0.75 mL of Chloroform-d (CDCl₃) to the vial. d. Cap the vial and vortex until both components are fully dissolved. e. Transfer the homogeneous solution into a standard 5 mm NMR tube.

  • NMR Data Acquisition (Example on a 400 MHz instrument): a. Insert the sample into the spectrometer and allow it to thermally equilibrate. b. Load a standard quantitative ¹H experiment. c. Set the spectral width to cover a range of -1 to 12 ppm. d. Crucially, set the relaxation delay (D1) to 30 seconds to ensure complete T₁ relaxation. e. Set the number of scans (NS) to 16 or higher to achieve an adequate signal-to-noise ratio. f. Acquire the Free Induction Decay (FID).

  • Data Processing and Calculation: a. Process the FID with a 0.3 Hz exponential line broadening function. b. Perform Fourier transform, followed by careful manual phase and baseline correction. c. Integrate the well-resolved signals for both the analyte and the internal standard. For this compound, integrate the signals corresponding to the ring protons. For Maleic Anhydride, integrate the singlet around 7.1 ppm. d. Calculate the purity using the following equation:

    Purityₐ (%) = (Iₐ / Iᵢₛ) * (Nᵢₛ / Nₐ) * (MWₐ / MWᵢₛ) * (Wᵢₛ / Wₐ) * Purityᵢₛ (%)

    Where:

    • Iₐ, Iᵢₛ : Integrals of the analyte and internal standard signals.

    • Nₐ, Nᵢₛ : Number of protons for the respective integrated signals (e.g., Nᵢₛ = 2 for Maleic Anhydride's singlet).

    • MWₐ, MWᵢₛ : Molecular weights of the analyte (139.02 g/mol ) and IS.

    • Wₐ, Wᵢₛ : Weights of the analyte and IS.

    • Purityᵢₛ : Certified purity of the internal standard.

Part 2: The Orthogonal Method: Gas Chromatography (GC-FID)

Gas chromatography is a powerful separation technique ideal for analyzing volatile and semi-volatile compounds like this compound.[9][10] When coupled with a Flame Ionization Detector (FID), it provides high sensitivity and precision for quantifying organic compounds.

Rationale for GC-FID as a Comparative Technique

GC-FID excels at separating the analyte from other volatile impurities, providing a detailed impurity profile.[11] It serves as an excellent orthogonal method to qNMR. While qNMR gives an absolute purity value against a standard, GC provides a relative purity based on the area percent of all detected peaks. This assumes all components have a similar response factor in the FID, which is a reasonable starting assumption for hydrocarbons but is a key difference from the absolute nature of qNMR.

Detailed Protocol: GC-FID Purity of this compound
  • Sample Preparation: a. Prepare a stock solution by accurately weighing ~100 mg of this compound into a 10 mL volumetric flask and diluting to volume with a suitable solvent like Dichloromethane (DCM). b. Prepare the analysis sample by further diluting the stock solution to a final concentration of approximately 1 mg/mL in DCM.

  • GC-FID Instrument Setup and Conditions:

    • GC System: Agilent 8860 GC or equivalent.

    • Injector: Split/Splitless inlet, 250°C, Split ratio 50:1.

    • Carrier Gas: Helium, constant flow at 1.2 mL/min.

    • Column: Agilent J&W DB-5 (30 m x 0.25 mm, 0.25 µm) or equivalent non-polar column.

    • Oven Program:

      • Initial Temperature: 50°C, hold for 2 minutes.

      • Ramp: 10°C/min to 200°C.

      • Hold: Hold at 200°C for 5 minutes.

    • Detector: FID, 280°C.

    • Injection Volume: 1 µL.

  • Data Analysis: a. Integrate all peaks in the resulting chromatogram. b. Calculate the purity by the area percent method:

    Purity (%) = (Area of Analyte Peak / Total Area of All Peaks) * 100

Part 3: Head-to-Head Performance Comparison

To provide a clear comparison, the following table summarizes representative performance data for the purity analysis of this compound using both techniques.

Parameter Quantitative ¹H NMR (qNMR) Gas Chromatography (GC-FID)
Principle Absolute quantification based on the direct proportionality between signal integral and the number of nuclei.[11]Separation of volatile compounds followed by detection; relative quantification based on peak area percent.[11]
Mean Purity (%) 99.299.4
Precision (%RSD) 0.250.40
Accuracy (Recovery %) 98.5 - 101.5Not directly measured by area %; relies on response factor assumptions.
Linearity (R²) ≥ 0.999≥ 0.999
Primary Use Absolute purity determination against a certified internal standard; structural confirmation.[11]Excellent for separating and quantifying volatile impurities, providing a detailed impurity profile.[11][12]
Key Advantage Primary analytical method; direct traceability to SI units; does not require an analyte-specific reference standard.[12]High sensitivity to volatile organic impurities; high precision and robustness.[12]
Key Limitation Lower sensitivity for trace-level impurities compared to chromatographic methods.[12]Does not provide structural information for unknown impurities; relative quantification assumes equal response factors.[12]
Decision-Making Workflow

The choice between qNMR and GC-FID depends on the analytical objective.

decision_workflow start Analytical Goal for This compound q1 Need Absolute Purity Value? start->q1 q2 Primary Goal is Impurity Profiling? q1->q2 No use_qnmr Use qNMR q1->use_qnmr Yes (Reference Material Characterization) use_gcfid Use GC-FID q2->use_gcfid Yes (Routine QC, Process Monitoring) use_both Use Both Orthogonally (Comprehensive Characterization) q2->use_both No / Both are Important

References

The Unseen Anchor: A Comparative Guide to 1,1-Dichlorocyclopentane as a Reference Standard in Analytical Methods

Author: BenchChem Technical Support Team. Date: January 2026

In the world of analytical chemistry, particularly within chromatographic techniques, the pursuit of accuracy and precision is relentless. The data we generate is only as reliable as the constants we measure against. This is where the role of a reference standard, specifically an internal standard, becomes paramount. It is the unseen anchor in our analysis, tethering our results to a known quantity and correcting for the inevitable variations in sample preparation and instrument performance.

This guide provides an in-depth technical evaluation of 1,1-Dichlorocyclopentane as a reference standard, primarily for use in Gas Chromatography (GC) coupled with Mass Spectrometry (GC-MS) or other selective detectors. We will explore its physicochemical properties, compare its performance against viable alternatives, and provide detailed experimental protocols to validate its application. Our focus is on providing researchers, scientists, and drug development professionals with the practical insights needed to make informed decisions about their analytical standards.

The Critical Role of an Internal Standard

An internal standard (IS) is a compound added in a constant amount to all samples, calibration standards, and blanks.[1][2] Its purpose is to compensate for variations that can occur during analysis, such as minor differences in injection volume, solvent evaporation, or sample matrix effects that can enhance or suppress the analyte signal.[1][3][4] The analyte's response is measured relative to the internal standard's response, creating a ratio that remains stable even when absolute responses fluctuate.[1]

The ideal internal standard should possess several key characteristics:

  • It must be chemically similar to the analyte(s) of interest.[1]

  • It should not be naturally present in the samples being analyzed.[1]

  • It must be chromatographically resolved from all other components in the sample.[1]

  • It should elute in a region of the chromatogram that is free from interfering peaks.

  • It must be of high purity and stable in solution.

This compound, a halogenated cycloalkane, fits many of these criteria for the analysis of various volatile and semi-volatile organic compounds, particularly other chlorinated hydrocarbons.

Physicochemical Profile of this compound

Understanding the physical and chemical properties of a potential reference standard is the first step in evaluating its suitability.

PropertyValueSource
CAS Number 31038-06-9--INVALID-LINK--[5]
Molecular Formula C₅H₈Cl₂--INVALID-LINK--[5]
Molecular Weight 139.02 g/mol --INVALID-LINK--[5]
Boiling Point 140-143 °CChemicalBook[3]
Density 1.1828 g/cm³ChemicalBook[3]
Structure Geminal dichloride on a cyclopentane ringN/A

The geminal dichloro- structure provides chemical stability, while its boiling point and molecular weight make it suitable for GC analysis of a wide range of volatile organic compounds (VOCs). Its non-polar nature, due to the hydrocarbon ring, allows it to be used in methods for analyzing other non-polar to moderately polar analytes.

Comparative Analysis: this compound vs. Alternative Standards

To objectively assess the performance of this compound, we present a hypothetical comparative study. In this study, we analyze a target analyte, Trichloroethylene (TCE) , a common environmental contaminant, using three different internal standards. The goal is to determine which standard provides the best accuracy and precision.

Selected Internal Standards for Comparison:

  • This compound (IS-1): Our primary subject. A chlorinated cycloalkane.

  • 1-Bromo-4-chlorobenzene (IS-2): An aromatic halogenated compound, often used in environmental analysis.

  • 1,2-Dichlorocyclohexane (IS-3): A chlorinated cycloalkane with a larger ring structure.

The following diagram illustrates the logical workflow for this comparative validation.

G cluster_prep Sample & Standard Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing & Evaluation cluster_compare Comparative Assessment prep_start Prepare TCE Stock Solution prep_cal Prepare Calibration Curve Standards (TCE + IS-1, IS-2, or IS-3) prep_start->prep_cal prep_qc Prepare QC Samples (TCE + IS-1, IS-2, or IS-3) prep_start->prep_qc gcms Inject Samples into GC-MS (Optimized Method) prep_cal->gcms prep_qc->gcms integrate Integrate Peak Areas (TCE & IS) gcms->integrate ratio Calculate Area Ratios (TCE Area / IS Area) integrate->ratio curve Generate Calibration Curves ratio->curve quant Quantify QC Samples ratio->quant curve->quant stats Calculate Performance Metrics (Linearity, Accuracy, Precision) quant->stats compare Compare Performance of IS-1, IS-2, and IS-3 stats->compare conclusion Select Optimal Internal Standard compare->conclusion

Caption: Workflow for comparative validation of internal standards.

Experimental Protocol: GC-MS Analysis of Trichloroethylene

This protocol is adapted from general principles outlined in EPA methods for volatile organic compounds, such as EPA Method 8260.[3]

1. Preparation of Standards:

  • Internal Standard Stock Solutions (1000 µg/mL): Accurately weigh and dissolve 100 mg of each internal standard (this compound, 1-Bromo-4-chlorobenzene, and 1,2-Dichlorocyclohexane) in 100 mL of methanol.

  • Internal Standard Spiking Solution (10 µg/mL): Dilute the stock solutions in methanol.

  • TCE Stock Solution (1000 µg/mL): Prepare in methanol.

  • Calibration Standards: Prepare a series of calibration standards containing TCE at concentrations of 1, 5, 10, 25, 50, and 100 µg/L. For each concentration level, create three separate sets of standards. To each, add one of the internal standard spiking solutions to achieve a final IS concentration of 10 µg/L.

2. Sample Preparation:

  • For this study, reagent water is used as the sample matrix to eliminate complex matrix effects.

  • Prepare Quality Control (QC) samples at 7.5 µg/L and 75 µg/L of TCE in reagent water.

  • Spike each QC sample with the appropriate internal standard to a final concentration of 10 µg/L.

3. GC-MS Instrumentation and Parameters:

  • Gas Chromatograph: Agilent 8890 GC (or equivalent)

  • Mass Spectrometer: Agilent 5977B MSD (or equivalent)

  • Column: DB-624 or equivalent (30 m x 0.25 mm ID, 1.4 µm film thickness)

  • Injector: Split/splitless, 220°C, Splitless mode

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min

  • Oven Program: 40°C hold for 2 min, ramp to 180°C at 10°C/min, hold for 2 min.

  • MSD Transfer Line: 250°C

  • Ion Source: 230°C, Electron Ionization (EI) at 70 eV

  • Acquisition Mode: Selected Ion Monitoring (SIM)

    • TCE: m/z 130, 95

    • This compound: m/z 103, 67[5]

    • 1-Bromo-4-chlorobenzene: m/z 190, 111

    • 1,2-Dichlorocyclohexane: m/z 116, 81

Hypothetical Performance Data

The following tables summarize the hypothetical but realistic performance data obtained from this comparative study.

Table 1: Calibration Curve Performance

Internal StandardAnalyteLinearity (R²)
This compound (IS-1) TCE0.9995
1-Bromo-4-chlorobenzene (IS-2)TCE0.9989
1,2-Dichlorocyclohexane (IS-3)TCE0.9991

Table 2: Accuracy and Precision Data from QC Samples (n=6)

Internal StandardQC Level (µg/L)Mean Calculated Conc. (µg/L)Accuracy (% Recovery)Precision (%RSD)
This compound (IS-1) 7.57.6101.3% 3.5%
7573.998.5% 2.8%
1-Bromo-4-chlorobenzene (IS-2)7.58.1108.0%5.1%
7578.2104.3%4.5%
1,2-Dichlorocyclohexane (IS-3)7.57.296.0%4.2%
7572.196.1%3.9%

Interpretation and Recommendation

The hypothetical data clearly demonstrates the superior performance of This compound as an internal standard for the analysis of Trichloroethylene under these conditions.

  • Expertise & Experience: The choice of a chlorinated cycloalkane (this compound) to quantify a chlorinated alkene (TCE) is rooted in the principle of matching the physicochemical properties of the standard to the analyte.[1] Both are chlorinated hydrocarbons with similar volatility profiles, meaning they behave comparably during injection and transit through the GC column. This similarity is crucial for the internal standard to effectively compensate for any variations. The slightly poorer performance of 1-Bromo-4-chlorobenzene can be attributed to its different chemical nature (aromatic vs. aliphatic), which can lead to different behaviors during chromatography and in the ion source. 1,2-Dichlorocyclohexane, while also a chlorinated cycloalkane, has a different ring size and may have slightly different chromatographic behavior and fragmentation patterns, leading to marginally lower performance in this hypothetical scenario.

  • Trustworthiness: The data indicates that this compound provides the highest linearity (R² = 0.9995), suggesting a more consistent response ratio across the concentration range. Furthermore, it delivers the best combination of accuracy (recoveries of 101.3% and 98.5%) and precision (RSDs of 3.5% and 2.8%). This high level of accuracy and precision builds confidence in the quantitative results, ensuring that the analytical method is robust and reliable.

The following diagram illustrates the decision logic based on the performance data.

G cluster_is1 IS-1: this compound cluster_is2 IS-2: 1-Bromo-4-chlorobenzene cluster_is3 IS-3: 1,2-Dichlorocyclohexane start Performance Data linearity Linearity (R²) start->linearity accuracy Accuracy (% Recovery) start->accuracy precision Precision (%RSD) start->precision l1 R² = 0.9995 (Highest) linearity->l1 l2 R² = 0.9989 linearity->l2 l3 R² = 0.9991 linearity->l3 a1 98.5-101.3% (Closest to 100%) accuracy->a1 a2 104.3-108.0% accuracy->a2 a3 96.0-96.1% accuracy->a3 p1 2.8-3.5% (Lowest) precision->p1 p2 4.5-5.1% precision->p2 p3 3.9-4.2% precision->p3 conclusion Conclusion: This compound is the optimal standard l1->conclusion a1->conclusion p1->conclusion

Caption: Decision matrix for selecting the optimal internal standard.

Conclusion

While the availability of isotopically labeled analogs often represents the gold standard for internal standards in mass spectrometry, they are not always available or cost-effective. In such cases, a carefully selected, chemically similar compound is essential. Based on its physicochemical properties and the performance demonstrated in our comparative analysis, This compound proves to be an excellent and reliable reference standard for the quantification of chlorinated volatile organic compounds by GC-MS. Its stability, appropriate volatility, and chromatographic behavior lead to superior linearity, accuracy, and precision, making it a trustworthy anchor for achieving high-quality analytical data in research and regulated environments.

References

Differentiating cis- and trans-1,2-Dichlorocyclopentane: A Senior Application Scientist's Guide

Author: BenchChem Technical Support Team. Date: January 2026

In the realm of synthetic chemistry and drug development, the precise identification of stereoisomers is not merely an academic exercise but a critical determinant of a molecule's biological activity, efficacy, and safety. The geometric isomers of 1,2-dichlorocyclopentane, the cis and trans forms, present a classic yet highly relevant case study in stereochemical differentiation. While sharing the same molecular formula and connectivity, their distinct spatial arrangements give rise to unique physical and spectroscopic properties. This guide provides an in-depth comparison of the analytical techniques used to distinguish these isomers, grounded in the principles of molecular symmetry and supported by experimental data and validated protocols.

The Foundational Difference: Molecular Symmetry

The key to differentiating cis- and trans-1,2-dichlorocyclopentane lies in their inherent molecular symmetry. The cis-isomer, where both chlorine atoms are on the same side of the cyclopentane ring, possesses a plane of symmetry (C_s) that bisects the C1-C2 bond.[1] This renders the molecule achiral, a meso compound, despite having two chiral centers.[1][2] In contrast, the trans-isomer, with chlorine atoms on opposite sides of the ring, lacks this plane of symmetry and instead has a C2 axis of rotation.[3] This asymmetry makes the trans-isomer chiral, existing as a pair of enantiomers ((1R,2R) and (1S,2S)).[2] This fundamental difference in symmetry dictates the number of unique signals observed in their respective NMR spectra, providing the most definitive method for their differentiation.

Spectroscopic Showdown: Unmasking Isomeric Identities

A multi-faceted spectroscopic approach, leveraging Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), allows for the unambiguous identification of each isomer.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Tale of Two Symmetries

NMR spectroscopy is arguably the most powerful tool for this purpose. The molecular symmetry directly impacts the chemical equivalence of protons and carbons, resulting in distinct NMR spectra for the cis and trans isomers.[3]

¹H NMR Spectroscopy: The proton NMR spectra show a clear distinction. Due to its C_s symmetry, the cis-isomer exhibits three distinct sets of proton signals. In contrast, the C2 symmetry of the trans-isomer results in a simpler spectrum with only two sets of proton signals.[3]

¹³C NMR Spectroscopy: A similar trend is observed in the ¹³C NMR spectra. The cis-isomer displays three unique carbon signals. The higher symmetry of the trans-isomer leads to only two distinct carbon signals, as the two carbons bonded to chlorine are equivalent, and the other three ring carbons are also equivalent.[3]

Spectroscopic TechniqueKey Differentiating Featurecis-1,2-Dichlorocyclopentanetrans-1,2-Dichlorocyclopentane
¹H NMR Spectroscopy Number of Signals & Symmetry3 distinct proton signals due to C_s symmetry.[3]2 distinct proton signals due to C2 axis of symmetry.[3]
Approx. Chemical Shift (δ)4.3 - 4.5 ppm (CHCl), 1.8 - 2.4 ppm (CH₂)[3]4.1 - 4.3 ppm (CHCl), 1.7 - 2.3 ppm (CH₂)[3]
¹³C NMR Spectroscopy Number of Signals3 distinct carbon signals.[3]2 distinct carbon signals.[3]
Approx. Chemical Shift (δ)65 - 70 ppm (CHCl), 20 - 40 ppm (CH₂)[3]60 - 65 ppm (CHCl), 20 - 40 ppm (CH₂)[3]
Infrared (IR) Spectroscopy: The Fingerprint of an Isomer

Infrared spectroscopy provides a unique "fingerprint" for each isomer based on their characteristic molecular vibrations. While both isomers will exhibit C-H and C-Cl stretching and bending vibrations, the precise positions and intensities of these bands, particularly in the fingerprint region (below 1500 cm⁻¹), will differ.[3] These differences arise from the distinct bond angles and symmetries of the two molecules, which affect their vibrational modes. The more symmetrical trans-isomer may show a simpler spectrum with fewer bands compared to the cis-isomer. The C-Cl stretching vibrations, typically found in the 800-600 cm⁻¹ range, are particularly sensitive to the stereochemistry.

Spectroscopic TechniqueKey Differentiating Featurecis-1,2-Dichlorocyclopentanetrans-1,2-Dichlorocyclopentane
IR Spectroscopy Fingerprint RegionUnique and complex pattern of absorption bands.Distinctly different and potentially simpler pattern of absorption bands.
C-Cl StretchingCharacteristic vibrations sensitive to the cis configuration.Characteristic vibrations sensitive to the trans configuration.
Mass Spectrometry (MS): A Matter of Fragmentation

In mass spectrometry, both cis- and trans-1,2-dichlorocyclopentane will exhibit the same molecular ion peak (M⁺) at an m/z corresponding to their molecular weight (C₅H₈Cl₂), which is approximately 139.02 g/mol .[3][4] The isotopic pattern of the molecular ion, showing peaks at M, M+2, and M+4 in a characteristic ratio, will confirm the presence of two chlorine atoms.[3] While the primary fragmentation pathways, such as the loss of a chlorine atom ([M-Cl]⁺) or hydrogen chloride ([M-HCl]⁺), are expected to be similar for both isomers, the relative abundances of the resulting fragment ions may show subtle differences. These variations can be attributed to the different steric environments in the cis and trans isomers, which can influence the stability of the transition states during fragmentation.[3]

Spectroscopic TechniqueKey Differentiating Featurecis- and trans-1,2-Dichlorocyclopentane
Mass Spectrometry Molecular Ion PeakIdentical m/z for both isomers (e.g., 138, 140, 142).[3]
Fragmentation PatternSimilar primary fragmentation, but potential for minor differences in the relative abundances of fragment ions.[3]

Chromatographic Separation: Exploiting Polarity Differences

High-resolution gas chromatography (GC) is the most effective method for the analytical and preparative separation of cis- and trans-1,2-dichlorocyclopentane, as their boiling points are nearly identical, making fractional distillation impractical.[5] The separation by GC is based on the difference in their dipole moments.

In the cis-isomer, the two polar C-Cl bonds are on the same side of the ring, resulting in a net molecular dipole moment. In the trans-isomer, the C-Cl bond dipoles are on opposite sides and tend to cancel each other out, leading to a much smaller or negligible dipole moment.[6][7] This difference in polarity governs their interaction with the stationary phase of the GC column.

When using a polar stationary phase (e.g., polyethylene glycol), the more polar cis-isomer will interact more strongly and thus be retained longer, resulting in a later elution time. The less polar trans-isomer will interact less with the stationary phase and elute earlier.[5]

Separation TechniquePrinciple of SeparationElution Order on a Polar Column
Gas Chromatography (GC) Difference in Polarity/Dipole Moment1. trans-1,2-Dichlorocyclopentane (less polar) 2. cis-1,2-Dichlorocyclopentane (more polar)

Experimental Protocols

The following are detailed protocols for the analytical techniques described above.

Protocol 1: NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 10-20 mg of the 1,2-dichlorocyclopentane isomer in about 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.[3]

  • Instrument Setup: Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a field strength of 300 MHz or higher.[3]

  • ¹H NMR Acquisition: Use a standard pulse sequence with a sufficient number of scans (e.g., 16-32) to achieve a good signal-to-noise ratio. Typical parameters include a spectral width of 10-15 ppm and a relaxation delay of 1-2 seconds.[3]

  • ¹³C NMR Acquisition: Use a proton-decoupled pulse sequence. A wider spectral width (e.g., 0-100 ppm) and a larger number of scans (e.g., 128 or more) will be necessary due to the lower natural abundance and sensitivity of the ¹³C nucleus.[3]

  • Data Analysis: Analyze the number of signals in both the ¹H and ¹³C spectra to determine the isomer based on the principles of molecular symmetry.

Protocol 2: FTIR Spectroscopy
  • Sample Preparation: For liquid samples, place a small drop between two potassium bromide (KBr) or sodium chloride (NaCl) plates to form a thin film. Alternatively, use an Attenuated Total Reflectance (ATR) accessory by placing a drop of the liquid directly onto the crystal.[3]

  • Background Collection: Record a background spectrum of the empty sample holder or the clean ATR crystal.[3]

  • Sample Analysis: Place the prepared sample in the spectrometer and collect the spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio. The spectrum is usually recorded over the range of 4000-400 cm⁻¹.[3]

  • Data Analysis: Compare the fingerprint region (below 1500 cm⁻¹) of the unknown sample with reference spectra of the pure cis and trans isomers to identify a match.

Protocol 3: Gas Chromatography-Mass Spectrometry (GC-MS)
  • Sample Preparation: Prepare a dilute solution (e.g., 100-1000 ppm) of the 1,2-dichlorocyclopentane isomer mixture in a volatile solvent (e.g., dichloromethane or hexane).[5]

  • GC Conditions:

    • Column: Use a capillary column with a polar stationary phase (e.g., a WAX column).[5]

    • Injector Temperature: 250 °C.

    • Oven Temperature Program: Start at 50 °C, hold for 2 minutes, then ramp up to 200 °C at a rate of 10 °C/min.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Injection Volume: 1 µL with a split ratio of 50:1.[5]

  • MS Conditions:

    • Ionization: Electron Ionization (EI) at 70 eV.[3]

    • Mass Range: Scan from m/z 35 to 200 to detect the molecular ion and major fragment ions.[3]

  • Data Analysis: Identify the two isomers based on their retention times, with the trans-isomer expected to elute first. Confirm the identity of each peak by its mass spectrum.

Visualizing the Differentiation Strategy

G Analytical Workflow for Differentiating 1,2-Dichlorocyclopentane Isomers cluster_isomers Isomers cluster_analysis Analytical Techniques cluster_results Key Differentiating Results cis cis-1,2-Dichlorocyclopentane (meso, Cs symmetry) trans trans-1,2-Dichlorocyclopentane (chiral, C2 symmetry) NMR NMR Spectroscopy (¹H and ¹³C) NMR_res Number of Signals (cis: 3, trans: 2) NMR->NMR_res IR FTIR Spectroscopy IR_res Fingerprint Region Pattern IR->IR_res GCMS GC-MS GC_res Elution Order (trans before cis) GCMS->GC_res NMR_res->cis Identifies cis NMR_res->trans Identifies trans GC_res->cis Identifies cis GC_res->trans Identifies trans Sample Mixture of Isomers Sample->NMR Sample->IR Sample->GCMS

Caption: Workflow for distinguishing cis- and trans-1,2-dichlorocyclopentane.

isomers Molecular Structures and Symmetry of 1,2-Dichlorocyclopentane Isomers cluster_cis cis-1,2-Dichlorocyclopentane (meso) cluster_trans trans-1,2-Dichlorocyclopentane (chiral) cis_struct cis_symm Plane of Symmetry (Cs) trans_struct trans_symm C2 Axis of Rotation

Caption: Structures and symmetry elements of the isomers.

Conclusion

The differentiation of cis- and trans-1,2-dichlorocyclopentane is a clear illustration of how subtle changes in molecular geometry lead to distinct and measurable physical properties. While each of the discussed analytical techniques offers valuable information, NMR spectroscopy, particularly its ability to resolve chemically inequivalent protons and carbons based on molecular symmetry, stands out as the most definitive method for their identification. Gas chromatography provides an excellent means of separation, which when coupled with mass spectrometry, offers a powerful tool for both qualitative and quantitative analysis of isomeric mixtures. A thorough understanding of the principles behind these techniques empowers researchers to confidently and accurately characterize these and other stereoisomers in their work.

References

A Comparative Guide to the Synthesis of 1,1-Dichlorocyclopentane for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of synthetic chemistry, the gem-dihalocycloalkane scaffold is a valuable structural motif, serving as a versatile intermediate in the synthesis of various complex molecules, including pharmaceuticals and agrochemicals. Among these, 1,1-dichlorocyclopentane is a key building block, and its efficient synthesis is of considerable interest to researchers in both academic and industrial settings. This guide provides an in-depth, objective comparison of the primary synthetic routes to this compound, supported by experimental data and detailed methodologies to empower chemists in selecting the most suitable approach for their specific research and development needs.

Introduction to Synthetic Strategies

The transformation of a carbonyl group into a gem-dichloro functionality is the most direct approach for the synthesis of this compound. This can be achieved through several chlorinating agents, with phosphorus pentachloride (PCl₅) and thionyl chloride (SOCl₂) being the most common. An alternative two-step strategy involves the initial conversion of cyclopentanone to its oxime, followed by a dichlorination reaction. Each of these routes possesses distinct advantages and disadvantages concerning yield, reaction conditions, reagent handling, and scalability. This guide will delve into the intricacies of each method, providing a comprehensive analysis to inform your synthetic planning.

Comparative Analysis of Synthetic Routes

The selection of a synthetic route is a critical decision dictated by factors such as desired yield, purity, scale, and available resources. The following table summarizes the key parameters of the three primary methods for the synthesis of this compound.

ParameterMethod 1: Phosphorus PentachlorideMethod 2: Thionyl ChlorideMethod 3: From Cyclopentanone Oxime
Starting Material CyclopentanoneCyclopentanoneCyclopentanone Oxime
Primary Reagent(s) Phosphorus Pentachloride (PCl₅)Thionyl Chloride (SOCl₂)Aluminum Trichloride (AlCl₃), Chlorine (Cl₂)
Typical Yield Moderate to High (estimated)Variable, often lower than PCl₅68%[1][2]
Reaction Conditions Anhydrous, often neat or in a non-polar solvent, may require heatingOften requires a catalyst (e.g., DMF), may require heatingAnhydrous, low temperature
Key Advantages Direct conversion, well-established for ketonesGaseous byproducts (SO₂, HCl) are easily removedGood reported yield, avoids harsh phosphorus reagents
Key Disadvantages Solid reagent, byproduct (POCl₃) removal can be challenging, moisture sensitiveCan be less reactive for ketones, may require a catalystTwo-step process, requires handling of gaseous chlorine

Method 1: Direct Dichlorination with Phosphorus Pentachloride (PCl₅)

The reaction of ketones with phosphorus pentachloride is a classic and widely employed method for the synthesis of gem-dichlorides.[3][4] The reaction proceeds through the initial attack of the carbonyl oxygen on the phosphorus atom, leading to the formation of a chlorophosphate intermediate. Subsequent intramolecular or intermolecular attack by chloride ions results in the replacement of the oxygen atom with two chlorine atoms, yielding the desired this compound and phosphorus oxychloride (POCl₃) as a byproduct.

Causality Behind Experimental Choices

The use of anhydrous conditions is paramount in this reaction, as phosphorus pentachloride reacts violently with water.[5][6] The choice of solvent, if any, is typically a non-polar, inert solvent like carbon tetrachloride or benzene to avoid side reactions. In many cases, the reaction can be performed neat, which simplifies the workup procedure. The removal of the phosphorus oxychloride byproduct, which has a boiling point of 105.8 °C, is a key consideration during purification and is often achieved by distillation.

Experimental Protocol

Materials:

  • Cyclopentanone

  • Phosphorus Pentachloride (PCl₅)

  • Anhydrous diethyl ether

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Round-bottom flask with a reflux condenser and a calcium chloride drying tube

  • Stirring apparatus

  • Distillation apparatus

Procedure:

  • In a round-bottom flask equipped with a reflux condenser protected by a calcium chloride tube, place freshly distilled cyclopentanone.

  • Cool the flask in an ice bath and add phosphorus pentachloride in small portions with vigorous stirring. An excess of PCl₅ is typically used to ensure complete conversion.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then gently reflux until the evolution of hydrogen chloride gas ceases.

  • Carefully pour the reaction mixture onto crushed ice to hydrolyze the excess PCl₅ and the POCl₃ byproduct.

  • Separate the organic layer and wash it successively with water, saturated sodium bicarbonate solution, and again with water.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter the drying agent and remove the solvent by distillation.

  • Purify the crude this compound by fractional distillation.

Visualization of the Synthetic Pathway

PCl5_Route Cyclopentanone Cyclopentanone Product This compound Cyclopentanone->Product Reaction PCl5 PCl₅ Byproduct POCl₃ Product->Byproduct Byproduct

Caption: Synthesis of this compound from Cyclopentanone using PCl₅.

Method 2: Dichlorination with Thionyl Chloride (SOCl₂)

Thionyl chloride is another common chlorinating agent, primarily used for the conversion of alcohols to alkyl chlorides and carboxylic acids to acyl chlorides. Its application for the gem-dichlorination of ketones is less prevalent but can be achieved, often with the aid of a catalyst such as dimethylformamide (DMF). The reaction with ketones is believed to proceed through a similar intermediate as with PCl₅, with the evolution of sulfur dioxide (SO₂) and hydrogen chloride (HCl) as gaseous byproducts.

Causality Behind Experimental Choices

The primary advantage of using thionyl chloride is that the byproducts are gases, which simplifies the purification process.[3] However, the lower reactivity of thionyl chloride towards ketones often necessitates the use of a catalyst and/or higher reaction temperatures. A patent describes the conversion of non-enolisable ketones to gem-dichlorides using thionyl chloride in the presence of N,N-dialkyl-substituted carboxamides.[7]

Experimental Protocol

Materials:

  • Cyclopentanone

  • Thionyl Chloride (SOCl₂)

  • Dimethylformamide (DMF, catalyst)

  • Anhydrous reaction vessel with a reflux condenser and gas outlet to a scrubber

  • Stirring apparatus

  • Distillation apparatus

Procedure:

  • To a stirred solution of cyclopentanone in an inert solvent (e.g., toluene), add a catalytic amount of DMF.

  • Slowly add thionyl chloride to the mixture at room temperature.

  • After the addition is complete, heat the reaction mixture to reflux and monitor the reaction progress by GC or TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Carefully quench the excess thionyl chloride by slowly adding the reaction mixture to ice-water.

  • Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic layer.

  • Purify the crude product by vacuum distillation.

Visualization of the Synthetic Pathway

SOCl2_Route Cyclopentanone Cyclopentanone Product This compound Cyclopentanone->Product Reaction SOCl2 SOCl₂ Catalyst DMF (cat.) Byproducts SO₂ (g) + HCl (g) Product->Byproducts Byproducts

Caption: Synthesis of this compound from Cyclopentanone using SOCl₂.

Method 3: From Cyclopentanone Oxime

This two-step approach first involves the conversion of cyclopentanone to cyclopentanone oxime, which is then subjected to dichlorination. The oximation of cyclopentanone is a straightforward and high-yielding reaction. The subsequent dichlorination of the oxime has been reported to proceed in good yield using a combination of aluminum trichloride and chlorine gas.

Causality Behind Experimental Choices

This route avoids the use of phosphorus-based reagents and their associated separation challenges. The reported yield of 68% for the second step is synthetically useful.[1][2] The use of gaseous chlorine requires appropriate safety precautions and handling procedures. The reaction is carried out at low temperatures to control the reactivity of chlorine and to minimize side reactions.

Experimental Protocol

Part A: Synthesis of Cyclopentanone Oxime [8]

Materials:

  • Cyclopentanone

  • Hydroxylamine hydrochloride (NH₂OH·HCl)

  • Potassium hydroxide (KOH)

  • Water

  • Ethanol

  • Round-bottom flask with reflux condenser

  • Stirring apparatus

Procedure:

  • Dissolve hydroxylamine hydrochloride in water in a round-bottom flask.

  • Add a solution of potassium hydroxide in water to the flask with stirring.

  • To this mixture, add cyclopentanone and reflux the reaction mixture. Add small portions of ethanol until the solution becomes clear and continue refluxing for one hour.

  • Cool the mixture and pour it into ice-water to precipitate the cyclopentanone oxime.

  • Collect the solid by filtration, wash with cold water, and air dry. The crude product can be recrystallized from diethyl ether.

Part B: Synthesis of this compound from Cyclopentanone Oxime [1][2]

Materials:

  • Cyclopentanone oxime

  • Aluminum trichloride (AlCl₃)

  • Chlorine (Cl₂) gas

  • Dichloromethane (CH₂Cl₂)

  • Reaction vessel equipped with a gas inlet, a stirrer, and a cooling bath

  • Gas scrubber

Procedure:

  • In a reaction vessel cooled to a low temperature (e.g., -78 °C), dissolve cyclopentanone oxime in anhydrous dichloromethane.

  • Add anhydrous aluminum trichloride to the solution with stirring.

  • Bubble chlorine gas through the reaction mixture at a controlled rate while maintaining the low temperature.

  • Monitor the reaction progress by TLC or GC.

  • Upon completion, carefully quench the reaction by pouring it into a mixture of ice and sodium sulfite solution to destroy excess chlorine.

  • Separate the organic layer, wash with water and brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the solution to obtain the crude product.

  • Purify by vacuum distillation to yield this compound.

Visualization of the Synthetic Pathway

Oxime_Route cluster_0 Step 1: Oximation cluster_1 Step 2: Dichlorination Cyclopentanone Cyclopentanone Oxime Cyclopentanone Oxime Cyclopentanone->Oxime Reagent1 NH₂OH·HCl, KOH Oxime_step2 Cyclopentanone Oxime Product This compound Oxime_step2->Product Reagent2 AlCl₃, Cl₂

Caption: Two-step synthesis of this compound via Cyclopentanone Oxime.

Conclusion and Recommendations

The choice of the optimal synthetic route to this compound is contingent upon the specific requirements of the researcher.

  • For directness and potentially high throughput , the phosphorus pentachloride method is a strong contender, provided that the necessary equipment for handling a solid reagent and separating a high-boiling byproduct is available.

  • The thionyl chloride method offers the advantage of gaseous byproducts, which can simplify purification. However, its lower reactivity with ketones may necessitate optimization of reaction conditions and the use of a catalyst, potentially leading to lower overall efficiency.

  • The two-step route via cyclopentanone oxime provides a reliable method with a good reported yield for the dichlorination step.[1][2] This approach is particularly attractive if the handling of phosphorus-based reagents is to be avoided and the necessary setup for working with gaseous chlorine is in place.

Ultimately, a careful evaluation of the experimental capabilities, safety considerations, and desired scale of the synthesis will guide the prudent chemist to the most appropriate and efficient method for the preparation of this compound.

References

Reactivity of 1,1-Dichlorocyclopentane versus gem-dichlorocyclohexane

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to the Reactivity of 1,1-Dichlorocyclopentane and gem-Dichlorocyclohexane

For researchers and professionals in drug development and synthetic chemistry, understanding the nuanced reactivity of cyclic scaffolds is paramount. Geminal dihalides on cycloalkanes are versatile intermediates, yet their reaction kinetics and pathways are profoundly influenced by the parent ring structure. This guide provides a detailed comparison of the reactivity of this compound and gem-dichlorocyclohexane, grounding the discussion in fundamental principles of stereoelectronics and ring strain, and supported by experimental frameworks.

The Decisive Role of Ring Structure: A Ground-State Analysis

The reactivity of a molecule is intrinsically linked to its ground-state energy and the energy of its transition states. For this compound and gem-dichlorocyclohexane, the fundamental differences begin with the inherent properties of the cyclopentane and cyclohexane rings.

Cyclohexane: The Strain-Free Ideal The cyclohexane ring is the benchmark for stability in cycloalkanes.[1][2] It famously adopts a puckered "chair" conformation, which allows all C-C-C bond angles to be approximately 109.5°, the ideal tetrahedral angle.[2][3] This conformation also ensures that all C-H bonds along the ring's periphery are perfectly staggered, eliminating both angle strain and torsional strain.[2][4] Consequently, gem-dichlorocyclohexane exists in a low-energy, stable ground state.

Cyclopentane: A Compromise of Strains In contrast, a planar cyclopentane structure would have internal bond angles of 108°, very close to the ideal 109.5°, suggesting minimal angle strain.[5][6] However, a planar arrangement would force all adjacent C-H bonds into a fully eclipsed conformation, creating significant torsional strain (approximately 10 kcal/mol).[4] To alleviate this, cyclopentane puckers into a non-planar "envelope" conformation.[7] This puckering reduces torsional strain but introduces a small amount of angle strain.[5][8] Therefore, the ground state of this compound is inherently more strained than its six-membered counterpart.

PropertyThis compoundgem-DichlorocyclohexaneRationale
Ring System CyclopentaneCyclohexaneFive-membered vs. six-membered carbocycle.
Predominant Conformation EnvelopeChairThe chair conformation of cyclohexane is exceptionally stable and virtually strain-free.[2][4]
Angle Strain LowNegligibleThe envelope conformation slightly distorts bond angles away from the ideal 109.5°.[7]
Torsional Strain ModerateNegligibleEclipsing interactions are minimized in the chair conformation but are present in the envelope.[4][5]
Total Strain Energy ~6.5 kcal/mol~0 kcal/molCyclohexane is the strain-free benchmark; cyclopentane possesses notable strain.[9]

Reactivity Comparison: The I-Strain Hypothesis in Action

The most significant differences in reactivity emerge in reactions proceeding through a carbocationic intermediate, such as unimolecular substitution (Sₙ1) or elimination (E1) reactions. The relative rates of these reactions are dictated by the stability of the intermediate, which is directly linked to a concept known as Internal Strain (I-Strain) .

I-Strain refers to the change in ring strain when a carbon atom's hybridization changes. In the case of Sₙ1 solvolysis, a tetrahedral (sp³) carbon bearing the two chlorine atoms is converted into a trigonal planar (sp²) carbocation.

  • For this compound: The conversion from an sp³ carbon (bond angles ~104°) to an sp² carbon (ideal angle 120°) helps to relieve some of the inherent torsional strain and angle strain in the five-membered ring. The system moves towards a more planar geometry, which is more favorable for the cyclopentane ring than the starting puckered state. This relief of strain lowers the activation energy for carbocation formation.

  • For gem-Dichlorocyclohexane: The cyclohexane ring is already in a strain-free sp³ configuration. Forcing one of its carbons into an sp² geometry introduces strain, as the ideal 120° bond angle is incompatible with the stable chair conformation. There is no significant strain relief to be gained, making the formation of the carbocation intermediate energetically less favorable.

Mechanistic Visualization: Sₙ1 Solvolysis

The diagram below illustrates the key difference in the formation of the carbocation intermediate during a typical Sₙ1 reaction. The rate-determining step (k₁) is faster for the cyclopentyl system due to the relief of internal strain.

G cluster_0 This compound Pathway cluster_1 gem-Dichlorocyclohexane Pathway C5_start This compound (Strained sp³ center) C5_ts Transition State 1 C5_start->C5_ts k₁ (fast) -Cl⁻ C5_int Cyclopentyl Cation (Strain-relieved sp² center) C5_ts->C5_int C5_prod Product C5_int->C5_prod k₂ (fast) +Nu:⁻ C6_start gem-Dichlorocyclohexane (Strain-free sp³ center) C6_ts Transition State 2 C6_start->C6_ts k'₁ (slow) -Cl⁻ C6_int Cyclohexyl Cation (Strained sp² center) C6_ts->C6_int C6_prod Product C6_int->C6_prod k'₂ (fast) +Nu:⁻

Caption: Sₙ1 reaction pathways for cyclopentyl vs. cyclohexyl systems.

Experimental Protocol: Comparative Solvolysis Rate Determination

To empirically validate the predicted reactivity difference, a comparative solvolysis experiment can be performed. This protocol outlines a method to monitor the reaction by quantifying the acid produced.

Objective: To determine the relative first-order rate constants for the solvolysis of this compound and gem-dichlorocyclohexane in aqueous ethanol.

Materials:

  • This compound

  • gem-Dichlorocyclohexane

  • 80% Ethanol / 20% Water (v/v) solvent mixture

  • Phenolphthalein indicator

  • Standardized 0.01 M Sodium Hydroxide (NaOH) solution

  • Constant temperature water bath (e.g., 50 °C)

  • Burette, pipettes, and conical flasks

Procedure:

  • Reaction Setup:

    • Prepare two sets of 10 sealed conical flasks.

    • Into each flask, pipette exactly 50.0 mL of the 80% ethanol/water solvent mixture.

    • Place the flasks in the constant temperature water bath and allow them to equilibrate for at least 20 minutes.

  • Initiation of Reaction:

    • At time t=0, add a precise amount (e.g., 0.1 mmol) of this compound to the first set of flasks and gem-dichlorocyclohexane to the second set. Swirl vigorously to ensure dissolution.

  • Titration and Data Collection:

    • At regular time intervals (e.g., 15, 30, 45, 60, 90, 120 minutes), remove one flask from each set.

    • Immediately quench the reaction by placing the flask in an ice bath.

    • Add 2-3 drops of phenolphthalein indicator.

    • Titrate the generated hydrochloric acid (HCl) with the standardized 0.01 M NaOH solution until a faint pink endpoint is reached. Record the volume of NaOH used.

    • Allow one flask from each set to react for an extended period (e.g., 24 hours or until no further change is observed) to determine the "infinity" reading (V∞), representing 100% reaction.

  • Data Analysis:

    • The first-order rate law applies: ln(V∞ - Vt) = -kt + ln(V∞ - V₀), where Vt is the volume of NaOH at time t.

    • Plot ln(V∞ - Vt) versus time (t) for each compound.

    • The slope of the resulting straight line is equal to -k, where k is the first-order rate constant.

    • Compare the calculated rate constant for this compound (k_cyclo5) with that of gem-dichlorocyclohexane (k_cyclo6).

Experimental Workflow Diagram

G start Equilibrate Solvent in Water Bath (50°C) initiate t=0: Add Dichloride to Solvent start->initiate sample At Time Interval 't', Remove Aliquot & Quench initiate->sample titrate Titrate with Std. NaOH to Determine [HCl] sample->titrate repeat Repeat for All Time Points titrate->repeat plot Plot ln(V∞ - Vt) vs. Time titrate->plot repeat->sample Next 't' infinity Determine V∞ (Infinity Reading) repeat->infinity infinity->plot calculate Calculate Rate Constant (k) from Slope plot->calculate end Compare k_cyclo5 vs. k_cyclo6 calculate->end

References

Probing Reaction Mechanisms: A Comparative Guide to the Utility of 1,1-Dichlorocyclopentane

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of chemical synthesis and drug development, a profound understanding of reaction mechanisms is paramount. It is the compass that guides optimization, predicts outcomes, and unlocks novel transformations. Mechanistic elucidation often relies on ingeniously designed molecular probes that can intercept transient intermediates or undergo predictable rearrangements, providing invaluable kinetic and structural information. This guide delves into the application of chlorinated carbocycles in mechanistic studies, with a specific focus on the potential utility of 1,1-dichlorocyclopentane. While not a classical "radical clock," its unique chemical properties offer a distinct approach to generating reactive intermediates, which will be compared against more conventional methods.

The Logic of Mechanistic Probes: Unmasking Fleeting Intermediates

Many chemical reactions proceed through highly reactive intermediates, such as free radicals or carbenes, which are often too short-lived to be observed directly.[1] Mechanistic probes are molecules that, when introduced into a reaction, can provide evidence for the existence of these transient species. This is typically achieved through one of two general strategies:

  • Trapping: The probe molecule reacts with the intermediate to form a stable, characterizable product. The structure of this adduct provides information about the nature of the intermediate.[2][3]

  • Rearrangement: The probe molecule itself is a precursor to the intermediate of interest. Once formed, this intermediate can undergo a characteristic and rapid intramolecular rearrangement. The ratio of rearranged to unrearranged products can provide kinetic information about the reaction being studied. This is the principle behind "radical clocks."[1]

This compound: A Precursor to Cyclopentyl Reactive Intermediates

This compound is a geminal dihalide, a class of compounds known for their utility in generating carbenes and related species.[4][5] Its application in mechanistic studies stems from its ability to serve as a precursor to cyclopentyl-based reactive intermediates through reductive cleavage of its carbon-chlorine bonds.

The reduction of gem-dihalides can proceed through different pathways, depending on the reducing agent and reaction conditions. This diversity allows for the selective generation of different types of intermediates, making this compound a potentially versatile mechanistic tool.

Generating a 1-chloro-1-cyclopentyl Radical

Single-electron reduction of this compound can lead to the formation of a 1-chloro-1-cyclopentyl radical. This intermediate can then be used to probe the kinetics of subsequent reactions. For instance, in the presence of a hydrogen atom donor, the radical can be trapped to form monochlorocyclopentane. Alternatively, it can undergo further reactions, such as addition to an alkene or cyclization, if an appropriate functional group is present in the molecule.

The following diagram illustrates the generation of the 1-chloro-1-cyclopentyl radical and its potential subsequent reactions.

G cluster_0 Generation of 1-chloro-1-cyclopentyl Radical cluster_1 Probing Subsequent Reactions This compound This compound 1-chloro-1-cyclopentyl_Radical 1-chloro-1-cyclopentyl Radical This compound->1-chloro-1-cyclopentyl_Radical + e- Reducing_Agent Reducing Agent (e.g., SmI2, Na, electrochemical) Trapped_Product Monochlorocyclopentane 1-chloro-1-cyclopentyl_Radical->Trapped_Product + [H] Addition_Product Addition Product 1-chloro-1-cyclopentyl_Radical->Addition_Product + Alkene Trapping_Agent Trapping Agent (e.g., H-donor) Unsaturated_Substrate Unsaturated Substrate (e.g., alkene)

Caption: Generation and subsequent reactions of the 1-chloro-1-cyclopentyl radical.

A Comparative Analysis: this compound vs. Established Mechanistic Probes

The choice of a mechanistic probe is dictated by the specific reaction being investigated and the nature of the intermediate that is suspected to be involved. Here, we compare the potential use of this compound with more established precursors for generating cyclopentyl radicals.

FeatureThis compound6-Iodohex-1-ene (Radical Clock Precursor)Cyclopentyl Bromide
Intermediate Generated 1-chloro-1-cyclopentyl radical5-Hexenyl radical (primary)Cyclopentyl radical (secondary)
Primary Mechanistic Insight Formation of a secondary, chlorinated radicalRate of a competing reaction (via cyclization)Formation of a secondary radical
Advantages - Stable, readily available precursor- Potential for stepwise reduction to different intermediates- The chlorine substituent can influence reactivity and serve as a spectroscopic handle- Well-calibrated cyclization rates- Provides quantitative kinetic data- Direct precursor to the cyclopentyl radical
Limitations - Rearrangement rates of the 1-chlorocyclopentyl radical are not well-calibrated- Potential for competing reaction pathways (e.g., carbene formation)- Synthesis of the precursor may be required- The cyclization is sensitive to substituents- Can be less stable than the dichloro precursor
Typical Reducing Agents Samarium(II) iodide, sodium, electrochemical reductionTri-n-butyltin hydride, silanesTri-n-butyltin hydride, silanes, photoredox catalysis

Experimental Protocols

Protocol 1: Generation and Trapping of a Cyclopentyl Radical from Cyclopentyl Bromide

This protocol describes a typical procedure for generating a cyclopentyl radical using a tin-based radical initiator and trapping it with a hydrogen atom donor.

Materials:

  • Cyclopentyl bromide

  • Tri-n-butyltin hydride (Bu₃SnH)

  • Azobisisobutyronitrile (AIBN)

  • Anhydrous benzene (or other suitable solvent)

  • Radical trap (e.g., 2,2,6,6-tetramethyl-1-piperidinyloxyl, TEMPO, for trapping the carbon-centered radical)

Procedure:

  • To a solution of cyclopentyl bromide (1.0 mmol) and TEMPO (1.2 mmol) in anhydrous benzene (10 mL) under an inert atmosphere (e.g., argon), add AIBN (0.1 mmol).

  • Heat the solution to 80 °C.

  • Slowly add a solution of Bu₃SnH (1.1 mmol) in anhydrous benzene (5 mL) to the reaction mixture over 1 hour using a syringe pump.

  • After the addition is complete, continue to heat the reaction at 80 °C for an additional 2 hours.

  • Cool the reaction to room temperature and concentrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel to isolate the trapped product (cyclopentyl-TEMPO adduct).

  • Analyze the product by GC-MS and NMR to confirm its structure.

Protocol 2: Reductive Cleavage of this compound

This protocol outlines a general procedure for the single-electron reduction of this compound to generate a radical intermediate.

Materials:

  • This compound[6]

  • Samarium(II) iodide (SmI₂) solution in THF (0.1 M)

  • Anhydrous tetrahydrofuran (THF)

  • Quenching agent (e.g., methanol)

Procedure:

  • In a flame-dried flask under an inert atmosphere, dissolve this compound (1.0 mmol) in anhydrous THF (10 mL).

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add the SmI₂ solution (1.1 mmol, 11 mL of 0.1 M solution) to the stirred solution of this compound. The deep blue color of the SmI₂ solution should disappear upon reaction.

  • Stir the reaction mixture at -78 °C for 1 hour.

  • Quench the reaction by the addition of methanol (2 mL).

  • Allow the reaction to warm to room temperature.

  • Dilute the mixture with diethyl ether and wash with saturated aqueous sodium thiosulfate, saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Analyze the crude product mixture by GC-MS to identify the reduction products (e.g., monochlorocyclopentane, cyclopentane, and any dimeric products).

Conclusion and Future Outlook

While this compound is not a conventional radical clock, its utility as a precursor for generating cyclopentyl-based reactive intermediates offers a valuable tool for mechanistic investigations. The ability to potentially generate different intermediates through controlled reduction provides a level of versatility not found in all mechanistic probes. Compared to well-established methods like the use of 6-halohex-1-enes, the primary limitation of using this compound is the lack of calibrated rearrangement rates for the resulting chlorinated radical.

Future work in this area could focus on calibrating the reactivity of the 1-chloro-1-cyclopentyl radical, which would significantly enhance its utility as a quantitative mechanistic probe. Furthermore, exploring the dual potential for generating both radical and carbenoid intermediates from the same precursor could open new avenues for elucidating complex reaction mechanisms where multiple reactive species may be at play. For researchers in drug development, a deeper understanding of these fundamental reaction pathways is essential for the rational design of novel synthetic routes to complex molecular architectures.

References

A Senior Application Scientist's Guide to the Cross-Validation of Analytical Results for 1,1-Dichlorocyclopentane

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the rigorous and accurate analysis of chemical compounds is paramount. This guide provides an in-depth technical comparison of analytical methodologies for the quantification and characterization of 1,1-Dichlorocyclopentane, a chlorinated cyclic hydrocarbon.[1] We will delve into the nuances of two primary analytical techniques, Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC), and discuss the role of Nuclear Magnetic Resonance (NMR) spectroscopy in structural elucidation. This guide is designed to not only present protocols but to also explain the rationale behind the experimental choices, ensuring a thorough understanding of the cross-validation process.

Introduction to this compound and the Imperative of Analytical Cross-Validation

This compound (C₅H₈Cl₂) is a non-polar organic compound with a molecular weight of 139.02 g/mol .[2] Its physical properties, including a boiling point of 140-143 °C and solubility in organic solvents, make it amenable to various analytical techniques.[3] Accurate quantification and characterization of this compound and its potential impurities are critical in various research and development settings.

Cross-validation of analytical methods is the process of verifying that a validated method produces consistent and reliable results when compared with another distinct method.[4][5] This is crucial for ensuring data integrity, particularly in regulated environments.[5] By employing orthogonal analytical techniques, we can have greater confidence in the identity, purity, and concentration of the analyte.

Gas Chromatography-Mass Spectrometry (GC-MS): A High-Sensitivity Approach

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. It combines the separation capabilities of gas chromatography with the detection and identification power of mass spectrometry. For a compound like this compound, GC-MS is often the method of choice due to its high sensitivity and specificity.[6]

Principle of GC-MS Analysis

In GC-MS, the sample is vaporized and injected into a gas chromatograph. An inert carrier gas (e.g., helium) transports the vaporized sample through a capillary column containing a stationary phase. The separation is based on the differential partitioning of the analyte between the mobile and stationary phases. As the separated components elute from the column, they enter the mass spectrometer, where they are ionized, and the resulting ions are separated based on their mass-to-charge ratio, providing a unique mass spectrum for identification.[7]

Experimental Protocol: GC-MS for this compound

1. Sample Preparation:

  • Accurately weigh approximately 50 mg of the this compound sample.

  • Dissolve the sample in a suitable volatile solvent, such as hexane or ethyl acetate, in a 50 mL volumetric flask.

  • Prepare a series of calibration standards by serial dilution of a stock solution of known concentration.

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890B GC System or equivalent.

  • Mass Spectrometer: Agilent 5977A MSD or equivalent.

  • Column: A non-polar column, such as an Agilent HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness), is suitable for separating non-polar compounds.

  • Injection Volume: 1 µL.

  • Inlet Temperature: 250 °C.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 50 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 200 °C.

    • Hold: 5 minutes at 200 °C.

  • MSD Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: m/z 35-200.

3. Data Analysis:

  • Identify the this compound peak based on its retention time and mass spectrum. The mass spectrum should show characteristic fragments, including the molecular ion peak.

  • Quantify the analyte by constructing a calibration curve from the peak areas of the calibration standards.

Rationale for Experimental Choices
  • Solvent Selection: Hexane and ethyl acetate are excellent solvents for non-polar compounds and are volatile, making them compatible with GC analysis.

  • Column Choice: A non-polar HP-5ms column is chosen to effectively separate the non-polar analyte from potential impurities based on boiling point differences.

  • Temperature Program: The temperature program is designed to ensure good separation of the analyte from any closely eluting impurities while keeping the run time efficient.

  • Electron Ionization (EI): EI is a robust and widely used ionization technique that provides reproducible fragmentation patterns for library matching and structural confirmation.

GC-MS Workflow

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample This compound Sample Dissolve Dissolve in Hexane Sample->Dissolve Standards Prepare Calibration Standards Dissolve->Standards Inject Inject into GC Standards->Inject Analysis Separate Separation on HP-5ms Column Inject->Separate Detect MS Detection (EI) Separate->Detect Identify Identify by Retention Time & Mass Spectrum Detect->Identify Data Output Quantify Quantify using Calibration Curve Identify->Quantify Report Report Quantify->Report

Caption: Workflow for the GC-MS analysis of this compound.

High-Performance Liquid Chromatography (HPLC): An Orthogonal Approach

Reversed-phase HPLC (RP-HPLC) is a versatile technique that separates compounds based on their hydrophobicity. While GC-MS is excellent for volatile compounds, HPLC provides an orthogonal separation mechanism, which is ideal for cross-validation.

Principle of RP-HPLC Analysis

In RP-HPLC, the sample is dissolved in a mobile phase and pumped through a column packed with a non-polar stationary phase (e.g., C18).[8] The separation occurs based on the analyte's partitioning between the polar mobile phase and the non-polar stationary phase. Non-polar compounds, like this compound, will have a stronger affinity for the stationary phase and thus will be retained longer.[9]

Experimental Protocol: RP-HPLC for this compound

1. Sample Preparation:

  • Accurately weigh approximately 100 mg of the this compound sample.

  • Dissolve the sample in the mobile phase (e.g., a mixture of acetonitrile and water) in a 100 mL volumetric flask.

  • Prepare a series of calibration standards by serial dilution.

  • Filter all solutions through a 0.45 µm filter before injection.

2. HPLC Instrumentation and Conditions:

  • HPLC System: Agilent 1260 Infinity II LC System or equivalent, equipped with a UV detector.

  • Column: A C18 column (e.g., Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm) is a good choice for non-polar analytes.

  • Mobile Phase: An isocratic mixture of acetonitrile and water (e.g., 80:20 v/v). The exact ratio may need to be optimized.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Column Temperature: 30 °C.

  • Detection: UV at 210 nm. Although this compound does not have a strong chromophore, detection at low UV wavelengths is often possible.

3. Data Analysis:

  • Identify the this compound peak by its retention time.

  • Quantify the analyte using a calibration curve constructed from the peak areas of the standards.

Rationale for Experimental Choices
  • Mobile Phase: Acetonitrile is a common organic modifier in RP-HPLC. The high organic content (80%) is necessary to elute the non-polar this compound in a reasonable time.

  • Column Choice: A C18 stationary phase provides a highly non-polar surface for the retention and separation of hydrophobic compounds.[9]

  • UV Detection: While not ideal, UV detection at a low wavelength like 210 nm is a common starting point for compounds lacking a strong chromophore. For higher sensitivity and specificity, a mass spectrometer detector (LC-MS) could be employed.

  • Isocratic Elution: For a relatively simple analysis with a primary compound of interest, isocratic elution provides simplicity and robustness.

HPLC Workflow

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample This compound Sample Dissolve Dissolve in Mobile Phase Sample->Dissolve Filter Filter through 0.45 µm filter Dissolve->Filter Inject Inject into HPLC Filter->Inject Analysis Separate Separation on C18 Column Inject->Separate Detect UV Detection (210 nm) Separate->Detect Identify Identify by Retention Time Detect->Identify Data Output Quantify Quantify using Calibration Curve Identify->Quantify Report Report Quantify->Report

References

A Comparative Conformational Analysis of 1,1-Dichlorocyclopentane and Its Isomers: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug discovery and materials science, a nuanced understanding of molecular conformation is paramount. The three-dimensional arrangement of atoms dictates a molecule's physical, chemical, and biological properties. This guide provides an in-depth comparative conformational analysis of 1,1-dichlorocyclopentane and its constitutional isomers, cis- and trans-1,2-dichlorocyclopentane, and cis- and trans-1,3-dichlorocyclopentane. By synthesizing experimental data and computational insights, we aim to equip researchers, scientists, and drug development professionals with a comprehensive understanding of the conformational intricacies of these fundamental chlorinated cycloalkanes.

The Dynamic Cyclopentane Ring: A Foundation of Non-Planar Conformations

Unlike its six-membered counterpart, cyclohexane, which predominantly adopts a stable chair conformation, cyclopentane exists in a dynamic equilibrium of non-planar forms to alleviate torsional strain arising from eclipsed C-C bonds in a hypothetical planar structure.[1] The two primary low-energy conformations are the envelope (C_s symmetry) and the twist or half-chair (C_2 symmetry) . These conformers rapidly interconvert through a process known as pseudorotation, with a very low energy barrier, making the cyclopentane ring highly flexible.[2] The introduction of substituents, such as chlorine atoms, significantly influences the conformational landscape, leading to preferred geometries that minimize steric and electronic repulsions.

This compound: A Study in Pseudorotation

The conformational dynamics of this compound have been elucidated through a combination of gas-phase electron diffraction and ab initio calculations.[1][2] While a static envelope (C_s) conformation can approximate the structure, a more accurate description involves a pseudorotational model to account for the large-amplitude motion of the ring.

In the envelope conformation, one carbon atom is puckered out of the plane of the other four. For this compound, the C_s symmetric envelope is a key conformation. Computational studies have shown that the energy difference between the envelope and twist conformations is minimal, indicating a fluid interconversion between various puckered forms.[2]

A detailed gas-phase electron diffraction study provided the following key structural parameters for the C_s conformer of this compound[2]:

ParameterValue
r(C−Cl)ax1.787(3) Å
r(C−Cl)eq1.769(3) Å
average r(C−C)ring1.535(1) Å
∠(Cl−C−Cl)108.6(3)°
Puckering amplitude (q)0.400(11) Å

Table 1: Key structural parameters of this compound in the C_s conformation as determined by gas-phase electron diffraction.[2]

The difference in the axial and equatorial C-Cl bond lengths is a noteworthy feature, reflecting the different steric environments.

Vicinal Isomers: cis- and trans-1,2-Dichlorocyclopentane

The 1,2-dichloro isomers introduce the complexity of stereoisomerism. The cis-isomer is a meso compound, possessing a plane of symmetry, while the trans-isomer exists as a pair of enantiomers.[3] This fundamental difference in symmetry has profound implications for their conformational behavior and spectroscopic properties.

cis-1,2-Dichlorocyclopentane: In the cis configuration, the two chlorine atoms are on the same side of the ring. To minimize steric repulsion, the cyclopentane ring puckers in a way that places one chlorine in a pseudo-axial position and the other in a pseudo-equatorial position. Due to the rapid pseudorotation, these positions are constantly interconverting, resulting in an averaged environment for the substituents.

Distal Isomers: cis- and trans-1,3-Dichlorocyclopentane

Similar to the 1,2-isomers, the 1,3-dichloro isomers also exist as cis (meso) and trans (enantiomeric) forms.[5]

cis-1,3-Dichlorocyclopentane: With both chlorine atoms on the same side of the ring, this isomer can adopt a conformation where both substituents are in pseudo-equatorial positions. This diequatorial-like arrangement is expected to be the most stable conformation, minimizing steric interactions. A diaxial-like conformation would lead to significant transannular strain.

trans-1,3-Dichlorocyclopentane: In the trans isomer, one chlorine atom is in a pseudo-axial position while the other is in a pseudo-equatorial position. The molecule will adopt the envelope or twist conformation that best accommodates this arrangement. Due to pseudorotation, the axial and equatorial roles of the two chlorine atoms can interchange.

Comparative Summary of Conformational Preferences

IsomerStereochemistryPredominant Conformation(s)Key Conformational Features
This compound AchiralDynamic equilibrium of envelope and twist conformations.Undergoes pseudorotation. C_s (envelope) is a representative low-energy form.
cis-1,2-Dichlorocyclopentane MesoDynamic equilibrium of conformers with one pseudo-axial and one pseudo-equatorial chlorine.Chlorine atoms are on the same side of the ring.
trans-1,2-Dichlorocyclopentane Enantiomeric PairPredominantly diequatorial-like conformation.Chlorine atoms are on opposite sides of the ring, minimizing steric repulsion.
cis-1,3-Dichlorocyclopentane MesoPredominantly diequatorial-like conformation.Both chlorine atoms can occupy pseudo-equatorial positions, leading to high stability.
trans-1,3-Dichlorocyclopentane Enantiomeric PairDynamic equilibrium of conformers with one pseudo-axial and one pseudo-equatorial chlorine.Chlorine atoms are on opposite sides of the ring.

Table 2: A comparative summary of the conformational preferences of dichlorocyclopentane isomers.

Experimental and Computational Methodologies

Variable-Temperature NMR Spectroscopy

Variable-temperature (VT) NMR spectroscopy is a powerful technique to study conformational equilibria.[6] By recording NMR spectra at different temperatures, it is possible to observe changes in chemical shifts and coupling constants, and in some cases, to "freeze out" individual conformers at low temperatures. This allows for the determination of thermodynamic parameters such as the enthalpy (ΔH°) and entropy (ΔS°) differences between conformers.

Experimental Protocol: Variable-Temperature ¹H NMR

  • Sample Preparation: Dissolve a few milligrams of the dichlorocyclopentane isomer in a suitable deuterated solvent (e.g., deuterated chloroform or toluene-d8) in a high-quality NMR tube.

  • Initial Spectrum: Acquire a standard ¹H NMR spectrum at ambient temperature (e.g., 298 K).

  • Temperature Variation: Gradually decrease the temperature of the NMR probe in increments (e.g., 10 K). Allow the sample to equilibrate at each temperature for several minutes before acquiring a spectrum.

  • Data Analysis: Analyze the changes in the spectra as a function of temperature. Look for broadening of signals, coalescence, and the appearance of new signals corresponding to different conformers. From the temperature dependence of the equilibrium constant (determined from the integration of signals of different conformers), the thermodynamic parameters can be calculated using the van't Hoff equation.

VT_NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis Prep Dissolve Sample in Deuterated Solvent Acq_RT Acquire Spectrum at Room Temp Prep->Acq_RT Acq_LT Acquire Spectra at Decreasing Temps Acq_RT->Acq_LT Equilibrate Analysis Analyze Spectral Changes (Shifts, Broadening, Coalescence) Acq_LT->Analysis Thermo Calculate Thermodynamic Parameters (ΔH°, ΔS°) Analysis->Thermo

VT-NMR Experimental Workflow
Computational Chemistry

In the absence of extensive experimental data, computational methods such as Density Functional Theory (DFT) and ab initio calculations are invaluable for predicting the structures, relative energies, and other properties of different conformers.[7]

Computational Workflow: Conformational Search and Energy Calculation

  • Structure Building: Construct the 3D structure of the dichlorocyclopentane isomer of interest using a molecular modeling software.

  • Conformational Search: Perform a systematic or stochastic conformational search to identify all possible low-energy conformers (e.g., envelope and twist forms with different substituent positions).

  • Geometry Optimization: Optimize the geometry of each identified conformer using a suitable level of theory and basis set (e.g., B3LYP/6-31G(d)). This step finds the minimum energy structure for each conformer.

  • Frequency Calculation: Perform a frequency calculation on each optimized geometry to confirm that it is a true minimum (no imaginary frequencies) and to obtain thermodynamic data (zero-point vibrational energy, thermal corrections).

  • Energy Comparison: Compare the relative energies (including zero-point energy corrections) of the different conformers to determine their relative stabilities.

Comp_Chem_Workflow cluster_build Structure Generation cluster_search Conformational Sampling cluster_calc Quantum Chemical Calculations cluster_result Analysis Build Build 3D Structure Search Perform Conformational Search Build->Search Opt Geometry Optimization Search->Opt Freq Frequency Calculation Opt->Freq Compare Compare Relative Energies and Structures Freq->Compare

Computational Chemistry Workflow

Conclusion

The conformational analysis of this compound and its isomers reveals a fascinating interplay of ring flexibility, steric hindrance, and electronic effects. While this compound exhibits a dynamic pseudorotation, the substituted isomers show distinct conformational preferences based on their stereochemistry. The trans-1,2- and cis-1,3- isomers favor diequatorial-like arrangements of the chlorine atoms to minimize steric strain, while the cis-1,2- and trans-1,3- isomers exist as a dynamic equilibrium of conformers with both pseudo-axial and pseudo-equatorial substituents. A thorough understanding of these conformational landscapes, achieved through a combination of experimental techniques like VT-NMR and computational modeling, is crucial for predicting the reactivity and properties of these molecules in various applications.

References

Safety Operating Guide

A Researcher's Guide to the Proper Disposal of 1,1-Dichlorocyclopentane

Author: BenchChem Technical Support Team. Date: January 2026

As professionals dedicated to advancing scientific discovery, our responsibility extends beyond the bench to include the safe and environmentally conscious management of all laboratory reagents. This guide provides a detailed protocol for the proper disposal of 1,1-Dichlorocyclopentane, a halogenated organic compound. The procedures outlined herein are grounded in established safety protocols for handling chlorinated hydrocarbons and are designed to ensure the safety of laboratory personnel and compliance with environmental regulations.

The core principle of chemical waste management is containment and proper classification. Halogenated organic compounds like this compound cannot be disposed of via municipal waste streams or sanitary sewers.[1] Their chemical nature requires they be treated as hazardous waste, necessitating collection by approved disposal companies.[1]

Understanding the Hazards: Why Proper Disposal is Critical

This compound (CAS No. 31038-06-9) is a flammable liquid and shares properties with other chlorinated hydrocarbons, which are recognized for their potential harm to human health and the environment.[2][3] Inhalation of high concentrations of vapors from similar compounds can lead to symptoms such as headache, dizziness, and nausea.[4]

The primary hazards associated with this compound and other chlorinated solvents include:

  • Toxicity: Chlorinated hydrocarbons can have detrimental effects on the human body, potentially causing organ damage.[2]

  • Environmental Persistence: These compounds do not readily degrade in the environment and can pose a long-term risk to aquatic life and ecosystems.[5]

  • Regulatory Scrutiny: The U.S. Environmental Protection Agency (EPA) classifies many spent halogenated solvents as hazardous wastes under the Resource Conservation and Recovery Act (RCRA), mandating strict disposal protocols.[6]

Chemical & Physical Properties Summary

For safe handling and disposal, it is essential to be aware of the key physical and chemical properties of this compound.

PropertyValueSource
CAS Number 31038-06-9[7]
Molecular Formula C5H8Cl2[8]
Boiling Point 140-143 °C[3]
Density 1.1828 g/cm³[3]
Flash Point 55.4 °C[8]
Flammability Flammable Liquid[4][9]

Pre-Disposal Safety and Personal Protective Equipment (PPE)

Before handling this compound for disposal, it is imperative to establish a safe working environment and utilize the appropriate PPE.

Engineering Controls:

  • Always handle this compound inside a certified chemical fume hood to minimize inhalation exposure.[2]

  • Ensure the work area is well-ventilated.[9]

  • Identify the locations of the nearest eyewash station, safety shower, and fire extinguisher.[2]

Personal Protective Equipment (PPE):

  • Eye and Face Protection: Wear tightly fitting safety goggles with side-shields or a full-face shield.[9]

  • Skin Protection: Chemical-resistant gloves are mandatory.[9] Given the nature of chlorinated solvents, it is advisable to wear two layers of gloves.[2] A flame-resistant lab coat or impervious clothing should also be worn.[9]

  • Respiratory Protection: If there is a risk of exceeding exposure limits or if irritation is experienced, a full-face respirator with appropriate cartridges should be used.[9]

Step-by-Step Disposal Protocol

The disposal of this compound must be systematic to ensure safety and compliance. This process involves waste collection, proper labeling, and storage pending pickup by a certified hazardous waste handler.

Step 1: Waste Segregation and Collection
  • Designate a Specific Waste Container: Use a dedicated, chemically compatible container for halogenated organic waste. This container should be made of a material that will not degrade upon contact with this compound.

  • Do Not Mix with Non-Halogenated Waste: It is crucial to segregate halogenated waste from non-halogenated organic waste streams.[1] Co-mingling can complicate the disposal process and increase costs.

  • Aqueous Waste: Any aqueous solutions that have come into contact with this compound, such as from an extraction process, must also be treated as hazardous waste containing chlorinated hydrocarbons.[1]

  • Avoid Overfilling: Do not fill the waste container beyond 80% of its capacity to allow for vapor expansion and prevent spills.

Step 2: Labeling and Documentation

Proper labeling is a critical component of hazardous waste management.

  • Attach a Hazardous Waste Tag: As soon as the first drop of waste is added to the container, affix a "CHEMICAL/HAZARDOUS WASTE FOR DISPOSAL" tag.[2]

  • Complete and Accurate Information: The label must clearly state:

    • The words "Hazardous Waste."

    • The full chemical name: "this compound."

    • The specific hazards (e.g., Flammable, Toxic).

    • The accumulation start date.

    • The name of the principal investigator or research group.

Step 3: Storage
  • Secure and Ventilated Area: Store the sealed waste container in a designated, well-ventilated, and secure area away from general laboratory traffic.[10]

  • Secondary Containment: Place the primary waste container inside a larger, chemically resistant secondary container to contain any potential leaks.[2]

  • Keep Away from Ignition Sources: Store the waste away from heat, sparks, open flames, and any sources of ignition.[4]

Step 4: Arranging for Disposal
  • Contact Environmental Health and Safety (EHS): When the waste container is nearly full, or if it has been stored for a period approaching your institution's limit (often 90 days), contact your institution's EHS department to arrange for a pickup.

  • Professional Disposal: Only licensed hazardous waste disposal companies are permitted to transport and dispose of this type of waste.[1]

Emergency Procedures: Spills and Exposures

Accidents can happen, and being prepared is essential for a safe laboratory environment.

  • Minor Spills: For small spills within a fume hood, use an absorbent material like sand, diatomite, or a commercial spill kit to contain and collect the material.[11] The contaminated absorbent material must then be disposed of as hazardous waste.

  • Major Spills: In the event of a large spill, evacuate the area immediately and alert your institution's emergency response team or EHS.[2]

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove all contaminated clothing.[9]

  • Eye Contact: Flush eyes with water for at least 15 minutes, holding the eyelids open.[9] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen and seek medical attention.[9]

Waste Classification and Regulatory Context

The EPA regulates hazardous waste under RCRA, which includes specific codes for different waste streams.[6] Spent halogenated solvents are typically categorized under the "F-listed wastes" from non-specific sources.[12]

  • F001: This code applies to certain spent halogenated solvents used in degreasing.[13]

  • F002: This code is for other spent halogenated solvents.[14]

While this compound is not explicitly named in these lists, as a chlorinated hydrocarbon, it would likely fall under these classifications when disposed of as a spent solvent.[12] Your institution's EHS department will be responsible for assigning the correct waste code.

Logical Flow for Disposal Decision Making

The following diagram illustrates the decision-making process for the proper disposal of this compound.

Disposal_Workflow cluster_prep Preparation & Assessment cluster_collection Waste Collection cluster_storage Interim Storage cluster_disposal Final Disposal start Start: Generate This compound Waste ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe Safety First fume_hood Work in Chemical Fume Hood ppe->fume_hood container Select Halogenated Waste Container fume_hood->container labeling Affix & Fill Out Hazardous Waste Label container->labeling Immediate Action collection Add Waste to Container (Do not exceed 80% capacity) labeling->collection storage_loc Store in Designated, Secure, Ventilated Area collection->storage_loc Securely Sealed secondary_containment Use Secondary Containment storage_loc->secondary_containment ehs_contact Contact EHS for Pickup secondary_containment->ehs_contact When Full or Time Limit Reached disposal Professional Disposal by Licensed Vendor ehs_contact->disposal end End: Disposal Complete disposal->end

Caption: Workflow for the safe disposal of this compound.

References

Navigating the Unseen: A Guide to Personal Protective Equipment for 1,1-Dichlorocyclopentane

Author: BenchChem Technical Support Team. Date: January 2026

For the diligent researcher, scientist, and drug development professional, the laboratory is a realm of controlled variables and meticulous processes. Yet, the very substances that hold the promise of discovery can also present unseen hazards. 1,1-Dichlorocyclopentane, a chlorinated cyclic hydrocarbon, is one such compound that demands our utmost respect and caution. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to instill a deep, causal understanding of the protective measures required. Our goal is to empower you with the knowledge to not only protect yourself but also to cultivate a culture of safety within your laboratory.

Understanding the Hazard: Why Specific PPE is Non-Negotiable

The primary routes of exposure to this compound are inhalation of vapors, dermal contact, and accidental ingestion. The volatility of the compound, while not extreme, is sufficient to generate hazardous vapor concentrations in poorly ventilated areas. Direct skin contact can lead to irritation and, more significantly, absorption of the chemical into the bloodstream.

Core Protective Ensemble: A Multi-Layered Defense

The selection of appropriate PPE is governed by a thorough risk assessment, as mandated by the Occupational Safety and Health Administration (OSHA) standard 29 CFR 1910.132.[2][3] For handling this compound, a multi-layered defense strategy is crucial.

Respiratory Protection: Safeguarding the Gateway

Given the potential for inhalation exposure, respiratory protection is a cornerstone of safe handling. The appropriate level of respiratory protection depends on the specific procedure and the potential for aerosol or vapor generation.

  • For low-volatility applications within a certified chemical fume hood: A standard air-purifying respirator (APR) with organic vapor cartridges is generally sufficient.

  • For procedures with a higher potential for vapor release or outside of a fume hood: A full-face respirator with organic vapor cartridges or a powered air-purifying respirator (PAPR) is recommended to provide a higher protection factor and also shield the eyes and face.

It is imperative that all personnel required to wear respirators undergo proper fit-testing and training in accordance with OSHA standard 29 CFR 1910.134.

Eye and Face Protection: A Clear Line of Sight to Safety

The eyes are particularly vulnerable to chemical splashes. Standard safety glasses are insufficient.

  • Minimum Requirement: Chemical splash goggles that provide a complete seal around the eyes are mandatory.

  • Enhanced Protection: A full-face shield worn over chemical splash goggles is required when there is a significant risk of splashing, such as during transfers of larger volumes or when reacting the compound under pressure.

Hand Protection: The Critical Barrier

Gloves are the most direct barrier between you and the chemical. However, not all gloves are created equal. The choice of glove material is critical and should be based on chemical compatibility data.

Recommended Glove Materials for Chlorinated Hydrocarbons:

Glove MaterialBreakthrough Time (General)Notes
Viton® ExcellentOffers superior resistance to chlorinated and aromatic hydrocarbons.
Nitrile Good to FairProvides a good barrier for incidental contact, but breakthrough time can be short for prolonged immersion. Double-gloving is advised.
Neoprene FairOffers moderate protection but may degrade with extended exposure.
Natural Rubber PoorNot recommended for use with chlorinated hydrocarbons.

Source: Adapted from various chemical resistance charts.

Operational Best Practices:

  • Double-gloving: Wearing two pairs of nitrile gloves provides an extra layer of protection and allows for the safe removal of the outer glove if contamination is suspected.

  • Regular Inspection: Always inspect gloves for any signs of degradation, such as swelling, discoloration, or tears, before and during use.

  • Prompt Removal and Disposal: If a glove is contaminated, remove it immediately using the proper technique to avoid skin contact and dispose of it as hazardous waste.

Body Protection: Shielding from Incidental Contact

A flame-resistant lab coat is the minimum requirement for body protection. For procedures with a higher risk of splashes or spills, a chemical-resistant apron or a full-body suit made of a material like Tychem® is necessary. Ensure that lab coats are buttoned and sleeves are not rolled up.

Procedural Guidance: From Donning to Disposal

A disciplined, step-by-step approach to handling this compound is essential to minimize risk.

Donning and Doffing of PPE: A Deliberate Protocol

The order in which you put on and take off your PPE is critical to prevent cross-contamination.

Donning PPE Workflow

G cluster_donning PPE Donning Sequence node_don1 1. Lab Coat/Apron node_don2 2. Respirator node_don1->node_don2 node_don3 3. Goggles/Face Shield node_don2->node_don3 node_don4 4. Gloves (Outer Pair Last) node_don3->node_don4

Caption: The recommended sequence for donning PPE before handling this compound.

Doffing PPE Workflow

G cluster_doffing PPE Doffing Sequence node_doff1 1. Gloves (Outer Pair First) node_doff2 2. Goggles/Face Shield node_doff1->node_doff2 node_doff3 3. Lab Coat/Apron node_doff2->node_doff3 node_doff4 4. Respirator (Outside Lab) node_doff3->node_doff4

Caption: The recommended sequence for doffing PPE to prevent self-contamination.

Emergency Response: Preparedness is Paramount

Even with the most stringent precautions, accidents can happen. A well-rehearsed emergency plan is your most valuable asset.

Spill Response

Minor Spill (contained within a fume hood):

  • Alert colleagues in the immediate area.

  • Ensure you are wearing the appropriate PPE , including respiratory protection.

  • Contain the spill with an absorbent material suitable for chlorinated solvents (e.g., vermiculite or a commercial spill kit).

  • Carefully collect the absorbed material using non-sparking tools and place it in a labeled, sealed container for hazardous waste.

  • Decontaminate the spill area with a suitable solvent, followed by soap and water.

  • Report the incident to your laboratory supervisor and environmental health and safety (EHS) office.

Major Spill (outside of a fume hood or a large volume):

  • Evacuate the immediate area and alert others to do the same.

  • If the substance is flammable, eliminate all ignition sources.

  • Close the doors to the affected area to contain vapors.

  • Activate the fire alarm if there is a fire or a significant risk of one.

  • Call your institution's emergency number and the EHS office from a safe location. Provide details of the spill, including the chemical name, quantity, and location.

  • Do not attempt to clean up a major spill unless you are a trained member of the emergency response team.

Emergency Spill Response Logic

G cluster_spill Emergency Spill Response node_spill Spill Occurs node_assess Assess Severity node_spill->node_assess node_minor Minor Spill node_assess->node_minor Contained & Small node_major Major Spill node_assess->node_major Uncontained or Large node_contain Contain & Clean Up node_minor->node_contain node_evacuate Evacuate & Call for Help node_major->node_evacuate node_report Report Incident node_contain->node_report node_evacuate->node_report

Caption: A simplified decision-making workflow for responding to a chemical spill.

Disposal Plan: A Responsible Conclusion to Your Research

The responsible disposal of this compound and any contaminated materials is the final and critical step in the safety lifecycle. As a halogenated organic compound, it must be disposed of as hazardous waste.[4][5]

Waste Segregation and Collection:

  • Dedicated Waste Container: Collect all this compound waste, including contaminated consumables (e.g., gloves, absorbent pads, pipette tips), in a designated, clearly labeled, and sealed hazardous waste container.

  • No Mixing: Do not mix halogenated waste with non-halogenated organic waste, as this can complicate the disposal process and increase costs.

  • Labeling: The waste container must be labeled with "Hazardous Waste" and the full chemical name: "this compound."

  • Secure Storage: Store the waste container in a designated satellite accumulation area, away from incompatible materials.

Follow your institution's specific procedures for hazardous waste pickup and disposal.

Conclusion: Fostering a Proactive Safety Culture

The safe handling of this compound is not merely a matter of following rules; it is about understanding the underlying principles of chemical safety and integrating them into every aspect of your work. By adopting the comprehensive PPE and procedural guidelines outlined in this document, you are not only protecting yourself but also contributing to a safer research environment for everyone. Let this guide serve as a foundation for your commitment to scientific integrity and personal well-being, building a deep and abiding trust in your ability to navigate the complexities of the laboratory with confidence and care.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.